molecular formula C6H8O6 B7770837 L-Ascorbic Acid CAS No. 53262-66-1

L-Ascorbic Acid

Cat. No.: B7770837
CAS No.: 53262-66-1
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992)
This compound is the L-enantiomer of ascorbic acid and conjugate acid of L-ascorbate. It has a role as a coenzyme, a flour treatment agent, a food antioxidant, a plant metabolite, a cofactor, a skin lightening agent, a geroprotector and a food colour retention agent. It is an ascorbic acid and a vitamin C. It is a conjugate acid of a L-ascorbate. It is an enantiomer of a D-ascorbic acid.
A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.
Ascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ascorbic acid is a Vitamin C.
Ascorbic Acid has been reported in Camellia sinensis, Talaromyces islandicus, and other organisms with data available.
Ascorbic Acid is a natural water-soluble vitamin (Vitamin C). Ascorbic acid is a potent reducing and antioxidant agent that functions in fighting bacterial infections, in detoxifying reactions, and in the formation of collagen in fibrous tissue, teeth, bones, connective tissue, skin, and capillaries. Found in citrus and other fruits, and in vegetables, vitamin C cannot be produced or stored by humans and must be obtained in the diet. (NCI04)
ASCORBIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 6 approved and 96 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
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InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6, HC6H7O6
Record name L-ASCORBIC ACID
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Related CAS

134-03-2 (monosodium salt)
Record name Ascorbic acid [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5020106, DTXSID50986567
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Molecular Weight

176.12 g/mol
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Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33
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Density

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³
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Impurities

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg
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Color/Form

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light

CAS No.

50-81-7, 6730-29-6, 53262-66-1
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Melting Point

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C
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Foundational & Exploratory

Photostability of L-Ascorbic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photostability of L-Ascorbic Acid in Solution

Foreword

This compound (Vitamin C) is a cornerstone active ingredient in the pharmaceutical and cosmetic industries, prized for its potent antioxidant properties, role in collagen synthesis, and depigmenting capabilities.[1][2] However, its utility is perpetually challenged by its inherent instability. This compound is notoriously susceptible to degradation when exposed to environmental factors, particularly light, in aqueous solutions.[1][2][3][4] This guide serves as a comprehensive technical resource for researchers, formulation scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this compound's photodegradation and a critical evaluation of scientifically-grounded strategies to ensure its stability and, therefore, its efficacy.

The Fundamental Photochemistry of this compound

This compound (AA) is a dienol lactone with two chiral centers, but its instability is primarily dictated by its electron-rich enediol group. This structure makes it an excellent electron donor, which is the basis for its antioxidant activity but also its primary vulnerability.[5]

Upon exposure to environmental triggers, AA undergoes a two-step degradation process. It is first reversibly oxidized to dehydroascorbic acid (DHA).[3][6] While DHA still retains some biological activity, it is significantly less stable than AA and rapidly undergoes irreversible hydrolysis of its lactone ring to form the biologically inactive 2,3-diketogulonic acid (DKG).[1][3][6] This final step represents a complete loss of Vitamin C activity.

Photodegradation is a critical accelerator of this process. AA absorbs ultraviolet (UV) radiation, which excites the molecule and can lead to the formation of highly reactive free radicals, initiating a cascade of oxidative reactions.[6][7] The rate of degradation in the presence of light can be up to seventy times faster than aerobic oxidation in the dark, highlighting the criticality of photoprotection in formulation development.[1]

AA This compound (AA) (Active) DHA Dehydroascorbic Acid (DHA) (Reversible Oxidation) AA->DHA Reversible DKG 2,3-Diketogulonic Acid (DKG) (Inactive) DHA->DKG Irreversible Hydrolysis triggers triggers->AA Light (UV), O₂, Metal Ions (Fe²⁺, Cu²⁺) triggers2 triggers2->DHA Heat, H₂O

Caption: Primary degradation pathway of this compound.

Critical Factors Governing this compound Photostability

The stability of AA in solution is not a single variable but a complex interplay of multiple factors. A successful formulation strategy depends on understanding and controlling these variables simultaneously.

Influence of pH

The pH of the solution is arguably the most critical factor. The stability of AA is highly pH-dependent due to its acid-base equilibria (pKa1 ≈ 4.2, pKa2 ≈ 11.6). In solution, AA can exist as the fully protonated ascorbic acid (AH₂), the monoanionic ascorbate (AH⁻), or the dianionic ascorbate (A²⁻). The anionic forms, particularly AH⁻, are more susceptible to photo-oxidation than the protonated form.[3][6][8]

  • High pH (> 6): In neutral to alkaline solutions, the ascorbate anions predominate. These species have higher redox potentials, making them more easily oxidized.[8] The rate of degradation increases significantly in alkaline conditions.[3][6]

  • Low pH (< 4): In highly acidic solutions, the non-ionized AH₂ form is dominant. This form is more resistant to oxidation.[8] Consequently, the optimal stability for AA in aqueous solutions is typically found at a pH between 3.0 and 5.0.[8][9]

Role of Oxygen

Oxygen is the primary oxidizing agent responsible for AA degradation.[4] The process involves both dissolved oxygen within the solution and headspace oxygen in the packaging.[4] Under aerobic conditions, AA is oxidized to DHA, a reaction that is significantly accelerated by light and transition metal ions.[5][10] Removing all oxygen, including dissolved oxygen, is a paramount strategy for preserving AA, especially at elevated temperatures.[3][6]

Impact of Temperature

Temperature acts as a kinetic accelerator for all degradation pathways. An increase in temperature provides the activation energy needed for oxidative reactions to proceed more rapidly.[11] The degradation of AA generally follows first-order kinetics, and the rate can double with every 10°C increase in temperature.[6][12] Therefore, storage at lower temperatures (e.g., 4-10°C) significantly reduces the rate of degradation compared to ambient temperatures (25°C).[3][6]

Catalytic Effect of Metal Ions

Trace amounts of transition metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions, are potent catalysts for AA oxidation.[2][5][13] These ions can participate in Fenton-type reactions, generating highly destructive hydroxyl radicals that readily attack the AA molecule.[5][14] The presence of these metals can dramatically accelerate degradation even in the absence of light.[5]

FactorImpact on this compound StabilityMechanism of Action
Light (UV) Decreases StabilityProvides activation energy, promotes free radical formation.[6]
High pH (>5.0) Decreases StabilityPromotes formation of easily oxidized ascorbate anions.[6][8]
Low pH (<4.0) Increases StabilityStabilizes the less reactive, fully protonated form of the molecule.[8]
Oxygen Decreases StabilityActs as the primary oxidizing agent in aerobic degradation.[4]
High Temperature Decreases StabilityAccelerates the kinetic rate of all degradation reactions.[6][11][12]
Metal Ions (Cu²⁺, Fe³⁺) Decreases StabilityCatalyze oxidative reactions through Fenton-type mechanisms.[2][5]
High Viscosity Increases StabilityReduces the mobility of reactants, slowing down degradation rates.[1]

Field-Proven Stabilization Strategies

Stabilizing this compound requires a multi-pronged approach that addresses the chemical, photochemical, and physical aspects of the formulation.

Synergistic Antioxidant Systems

Combining AA with other antioxidants can create a regenerative system that significantly enhances stability.[6]

  • Vitamin E (α-Tocopherol): This is the classic synergistic partnership. As a lipid-soluble antioxidant, Vitamin E can neutralize free radicals. In the process, it becomes a tocopheroxyl radical. The water-soluble AA can then donate an electron to this radical, regenerating the active form of Vitamin E while AA itself is oxidized.[6] This recycling mechanism protects both vitamins and extends their collective antioxidant capacity.[6] A combination of 15% AA and 1% α-tocopherol has been shown to be particularly effective.[6]

  • Ferulic Acid: This plant-based antioxidant has been shown to stabilize solutions containing both Vitamin C and E, effectively doubling their photoprotective capabilities on the skin.[13][15] Ferulic acid itself acts as a potent antioxidant and helps to create a more stable chemical environment for the vitamins.[6]

  • Glutathione: This tripeptide can inhibit the degradation of AA by reducing DHA back to its active AA form.[6]

cluster_0 Regeneration Cycle AA Ascorbic Acid (Reduced) DHA Ascorbyl Radical (Oxidized) AA->DHA Donates e⁻ Toco_Rad Tocopheroxyl Radical (Inactive) AA->Toco_Rad Regenerates DHA->AA Reduced by Glutathione (example) Toco α-Tocopherol (Active) Toco->Toco_Rad Donates e⁻ Toco_Rad->Toco Regenerates Radical Free Radical (e.g., ROO•) Radical->Toco Neutralizes

Caption: Synergistic antioxidant cycle of Vitamins C and E.

Formulation and Chelation
  • pH Adjustment: Maintaining the formulation pH below 4.0, ideally around 3.5, is a critical first step to keep AA in its more stable protonated state.[16]

  • Chelating Agents: Incorporating chelators like Disodium EDTA or HEDTA is essential to sequester catalytic metal ions that may be present as impurities from raw materials or processing equipment.[15]

  • Solvent Systems: Reducing water activity can slow hydrolysis. Systems using polyhydric liquids like propylene glycol and ethoxydiglycol can stabilize high concentrations of AA (up to 15%) by limiting the availability of water.[17]

  • Exclusion of Oxygen: Manufacturing processes should include deaeration of aqueous phases and packaging under an inert gas like nitrogen to minimize initial oxygen content.[16]

Advanced Delivery Systems

Encapsulation technologies provide a physical barrier to protect AA from environmental factors.

  • Micro/Nano-encapsulation: Techniques like spray drying, microfluidics, and complex coacervation can encase AA within a protective wall material, shielding it from light, oxygen, and reactive ions.[3]

  • Emulsion Systems: Formulating AA in the internal aqueous phase of a water-in-oil-in-water (w/o/w) double emulsion can effectively stabilize the molecule.[18]

Protocol: Standardized Assessment of this compound Photostability

A robust and reproducible method is required to quantify stability and validate formulation strategies. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[19][20]

Objective

To determine the photodegradation kinetics of this compound in a given solution under controlled UV/Vis light exposure, simulating conditions outlined in ICH Q1B guidelines.

Materials & Equipment
  • This compound (USP grade)

  • Test formulation vehicle (e.g., aqueous buffer, emulsion base)

  • HPLC system with UV/Vis detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)[21]

  • Photostability chamber with calibrated light source (UV-A and visible)

  • Volumetric flasks, pipettes, and autosampler vials

  • Mobile Phase: 20mM Acetic Acid in HPLC-grade water:Methanol (95:5 v/v)[21]

  • Diluent/Stabilizer: Metaphosphoric acid solution (2% w/v)

Experimental Workflow

References

An In-Depth Technical Guide on L-Ascorbic Acid: Redox Potential and Free Radical Scavenging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Ascorbic acid (Vitamin C) is a cornerstone of biological antioxidant defense systems. Its efficacy stems from its favorable redox potential and its ability to scavenge a wide array of reactive oxygen species (ROS) and other free radicals. This technical guide provides an in-depth exploration of the electrochemical properties of this compound, the nuanced mechanisms of its antioxidant activity, and the robust experimental methodologies required for its quantitative evaluation. We will delve into the causality behind experimental choices in assays such as Cyclic Voltammetry, DPPH, and ABTS, offering field-proven insights for researchers, scientists, and drug development professionals. The aim is to furnish a comprehensive resource that bridges fundamental chemistry with practical application, ensuring scientific integrity and fostering a deeper understanding of this vital antioxidant.

Introduction: The Electrochemical Identity of this compound

This compound (AscH₂) is a water-soluble vitamin characterized by a dienol group within a five-membered lactone ring. This structure is the locus of its antioxidant capacity. At physiological pH, it primarily exists as the ascorbate anion (AscH⁻), a potent reducing agent and electron donor.[1] Its antioxidant prowess is fundamentally governed by its standard reduction potential. The one-electron oxidation of ascorbate yields the relatively stable and non-reactive ascorbyl radical (Asc•⁻).[1][2]

The standard one-electron reduction potential for the ascorbyl radical/ascorbate couple (Asc•⁻/AscH⁻) at pH 7.0 is approximately +282 mV.[3][4] This low potential allows ascorbate to readily donate an electron to more potent oxidizing radicals, effectively neutralizing them.[4] The subsequent two-electron oxidation product is dehydroascorbic acid (DHA).[5][6] A crucial aspect of ascorbate's antioxidant function is the stability of the intermediary ascorbyl radical, which reacts poorly with non-radical species, thereby preventing the propagation of radical chain reactions.[2][7][8]

The redox chemistry is pH-dependent, which influences the dominant reaction pathways and scavenging efficiency. A potential-pH diagram (Pourbaix diagram) is instrumental in understanding the thermodynamically favored oxidation reactions under different conditions.[9]

Mechanisms of Free Radical Scavenging

This compound's antioxidant activity is not monolithic; it employs several mechanisms to neutralize free radicals, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET). The reaction environment, including solvent polarity and pH, significantly influences the dominant mechanism.[10]

Scavenging of Reactive Oxygen Species (ROS)

Ascorbate is a versatile scavenger capable of neutralizing a broad spectrum of ROS, including superoxide (O₂•⁻), hydroxyl (•OH), and peroxyl radicals (ROO•).[5][6][11][12]

  • Hydroxyl Radical (•OH): This is the most reactive and damaging ROS. Ascorbate rapidly quenches •OH, preventing it from attacking critical biomolecules like DNA, lipids, and proteins.[6]

  • Superoxide Radical (O₂•⁻): Ascorbate can reduce the superoxide radical, a primary product of mitochondrial respiration. This reaction not only neutralizes a harmful radical but also regenerates ascorbate from the ascorbyl radical.[5]

  • Peroxyl Radicals (ROO•): In the context of lipid peroxidation, ascorbate can donate a hydrogen atom to peroxyl radicals, terminating the chain reaction that would otherwise damage cell membranes.[3]

The Ascorbyl Radical: A Stable Intermediate

Upon donating a single electron, ascorbate forms the ascorbyl radical (Asc•⁻).[2] This radical is resonance-stabilized, making it significantly less reactive than the initial ROS it scavenged.[1] This property is critical, as it prevents the ascorbyl radical from initiating new radical chains. The stability of the ascorbyl radical is influenced by the solvent; for instance, it is surprisingly long-lived in aprotic solvents like acetonitrile due to the absence of protons required for disproportionation.[13]

Regeneration and Disproportionation

The ascorbyl radical can be reduced back to ascorbate by cellular reductase systems, such as those involving NADH and NADPH, allowing it to function catalytically as an antioxidant.[3] Alternatively, two ascorbyl radicals can undergo a disproportionation reaction to yield one molecule of ascorbate and one molecule of dehydroascorbic acid (DHA).[1][7][14][15][16] This reaction is thermodynamically favored at physiological pH.[7][9]

Ascorbate_Redox_Cycle cluster_scavenging Scavenging cluster_regeneration Regeneration cluster_disproportionation Disproportionation AscH_ Ascorbate (AscH⁻) Asc_Rad Ascorbyl Radical (Asc•⁻) AscH_->Asc_Rad - e⁻, - H⁺ ROS Free Radical (R•) Asc_Rad->AscH_ + e⁻, + H⁺ DHA Dehydroascorbic Acid (DHA) Asc_Rad->DHA + Asc•⁻ - AscH⁻ ROH Neutralized Species (RH) ROS->ROH Reductases Cellular Reductases (e.g., Thioredoxin Reductase) Reductases->Asc_Rad

Caption: Redox cycling of this compound.

Pro-oxidant Activity

It is crucial for drug development professionals to recognize that under specific conditions, particularly in the presence of free transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), ascorbic acid can exhibit pro-oxidant properties.[6][11][17] Ascorbate can reduce these metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals from hydrogen peroxide.[6][11][18] This dual role is concentration-dependent and highlights the complexity of its in vivo activity.[12]

Experimental Protocols for Evaluation

The quantitative assessment of this compound's antioxidant capacity requires robust and validated experimental protocols. Here, we detail the methodologies for electrochemical and spectrophotometric assays, explaining the rationale behind key steps.

Electrochemical Evaluation: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of electroactive species like ascorbic acid. It provides quantitative data on redox potentials and reaction kinetics.

Principle: CV measures the current that develops in an electrochemical cell under conditions where the voltage is swept in a cyclic manner. For ascorbic acid, this reveals its oxidation potential. The oxidation of ascorbic acid at an electrode surface is a quasi-reversible, diffusion-controlled process involving the transfer of two electrons and two protons.[19]

Experimental Protocol: CV of this compound

  • Electrode Preparation (Self-Validation): The choice and preparation of the working electrode are critical. A glassy carbon electrode (GCE) is commonly used.[20] Before each experiment, the GCE must be polished with alumina slurry to ensure a clean, reproducible surface. This step is self-validating; a poorly prepared electrode will yield broad, ill-defined peaks and poor reproducibility.

  • Electrolyte Solution: A supporting electrolyte, such as a phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0), is used to provide conductivity and control the chemical environment.

  • Analyte Preparation: Prepare a stock solution of this compound in the supporting electrolyte. Perform serial dilutions to create a range of concentrations for analysis (e.g., 1.0 mM to 8.0 mM).[20]

  • CV Measurement:

    • Place the three-electrode system (working, reference, and counter electrodes) into the electrochemical cell containing the analyte solution.

    • Scan the potential in a defined range (e.g., 0 V to 1.0 V vs. Ag/AgCl).[20] The oxidation peak for ascorbic acid typically appears around +470 mV to +596 mV, depending on the electrode and conditions.[20][21]

    • Vary the scan rate (e.g., 25 mV/s to 125 mV/s) to investigate the nature of the electrochemical process (diffusion vs. adsorption control).[20] A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process.

  • Data Analysis: A calibration curve is constructed by plotting the anodic peak current versus the ascorbic acid concentration. The linearity of this plot confirms the method's suitability for quantitative analysis.[20]

CV_Workflow A Prepare Electrolyte (e.g., PBS pH 7.0) D Assemble 3-Electrode Cell (Working, Reference, Counter) A->D B Prepare Ascorbic Acid Standard Solutions B->D C Polish Glassy Carbon Working Electrode C->D E Run Cyclic Voltammetry (Sweep Potential) D->E F Record Voltammogram (Current vs. Potential) E->F G Identify Anodic Peak (Ascorbic Acid Oxidation) F->G H Plot Peak Current vs. Concentration G->H I Generate Calibration Curve H->I

Caption: Workflow for Cyclic Voltammetry analysis.

Spectrophotometric Assays: DPPH and ABTS

These assays are widely used to determine the total antioxidant capacity of a sample by measuring its ability to scavenge stable synthetic radicals.

Principle: The DPPH radical is a stable free radical with a deep purple color, showing a strong absorbance maximum around 517 nm.[22] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to DPPH-H, a pale yellow compound, leading to a decrease in absorbance.[22] This decolorization is proportional to the scavenging activity of the antioxidant.

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol. The concentration is typically around 0.1 mM.[23]

  • Sample Preparation: Prepare a series of dilutions of this compound (and a standard like Trolox for comparison) in the same solvent.

  • Reaction: In a 96-well plate or cuvette, mix a small volume of the sample/standard with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[23] The dark incubation is crucial to prevent photodegradation of the DPPH radical, a key self-validating control.

  • Measurement: Measure the absorbance at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore with a characteristic absorbance at ~734 nm.[22] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[22] Antioxidants reduce the ABTS•⁺, causing a loss of color that is measured spectrophotometrically.

Experimental Protocol: ABTS Assay

  • Radical Generation (Causality): Mix equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).[22] This mixture must be incubated in the dark for 12-16 hours. This extended incubation is necessary to ensure the complete formation of the stable radical cation, a critical step for assay reproducibility.

  • Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with a buffer (e.g., PBS pH 7.4) to an absorbance of 0.7-0.8 at 734 nm. This standardization is a self-validating step to ensure consistent radical concentration across experiments.

  • Reaction and Measurement: The subsequent steps of adding the sample, incubating (typically for a shorter duration than DPPH, e.g., 6 minutes), and measuring the absorbance are similar to the DPPH assay.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Data Summary: Comparative Antioxidant Assays

AssayPrincipleRadicalWavelengthSolvent SystemKey AdvantageKey Limitation
Cyclic Voltammetry Electrochemical OxidationN/A (Electrode)N/AAqueous BuffersProvides redox potential, mechanistic insightRequires specialized equipment, sensitive to surface
DPPH Assay Spectrophotometric ReductionDPPH• (purple)~517 nmPrimarily OrganicSimple, commercially available radicalInterference from colored compounds, less soluble in water
ABTS Assay Spectrophotometric ReductionABTS•⁺ (blue-green)~734 nmAqueous and OrganicSoluble in both aqueous and organic mediaRadical must be pre-generated, can be complex

Applications and Considerations in Drug Development

Understanding the redox chemistry of this compound is paramount in drug development.

  • Formulation Stability: As a potent antioxidant, ascorbic acid and its derivatives (e.g., ascorbyl palmitate) are used as excipients to prevent the oxidative degradation of active pharmaceutical ingredients (APIs).[24] The choice between hydrophilic (ascorbic acid) and lipophilic (ascorbyl palmitate) forms depends on the formulation's matrix.

  • Therapeutic Potential: High-dose intravenous ascorbic acid is being investigated as a pro-oxidant therapy in oncology. The mechanism relies on generating hydrogen peroxide in the tumor microenvironment, which is selectively toxic to cancer cells often deficient in antioxidant enzymes like catalase.[18]

  • Synergistic Effects: Ascorbic acid can regenerate other antioxidants, most notably α-tocopherol (Vitamin E), from its radical form.[25] This synergistic interaction is a key consideration when designing antioxidant cocktails or evaluating the efficacy of combination therapies.

Conclusion

This compound's role as a premier biological antioxidant is firmly grounded in its fundamental electrochemical properties. Its low redox potential, coupled with the formation of a stable, non-reactive ascorbyl radical, allows it to efficiently terminate damaging free radical chain reactions. For researchers and drug developers, a thorough understanding of its multifaceted scavenging mechanisms and the nuances of the analytical methods used for its characterization is essential. The protocols and insights provided in this guide emphasize the importance of causality in experimental design and self-validation in execution, ensuring the generation of accurate and reliable data in the study of this remarkable molecule.

References

A Technical Guide to the Role of L-Ascorbic Acid in Enzymatic Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid, commonly known as vitamin C, is a crucial water-soluble antioxidant and an indispensable cofactor for a wide array of enzymatic reactions fundamental to human physiology.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of this compound in enzymatic hydroxylation. Moving beyond a basic acknowledgment of its function, this document elucidates the precise biochemical mechanisms through which ascorbate sustains the activity of critical enzyme families, including the 2-oxoglutarate-dependent dioxygenases (2-OGDDs) and copper-containing monooxygenases. We will dissect its role in vital processes such as collagen synthesis, hypoxic response, epigenetic regulation, and neurotransmitter production. Furthermore, this guide presents detailed experimental methodologies for studying these reactions, offering actionable protocols and insights for professionals in research and drug development.

Introduction: Beyond the Antioxidant

Enzymatic hydroxylation—the introduction of a hydroxyl group (-OH) into a substrate—is a ubiquitous and vital biochemical modification. This reaction is central to the biosynthesis of structural proteins, the regulation of gene expression, and the production of signaling molecules. While often celebrated for its antioxidant properties, the most specific and critical biochemical role of this compound is to act as an electron-donating cofactor for hydroxylase enzymes.[2]

This function is most prominently associated with two major classes of enzymes:

  • 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): A large superfamily of non-heme iron-containing enzymes that catalyze diverse hydroxylation reactions.[3][4]

  • Copper-Containing Monooxygenases: A class of enzymes that utilize copper and molecular oxygen, exemplified by dopamine β-hydroxylase.[5]

A deficiency in ascorbate leads to impaired function of these enzymes, manifesting in diseases like scurvy, which is a direct consequence of defective collagen hydroxylation.[6][7] Understanding the precise role of ascorbate is therefore critical for fields ranging from molecular biology to clinical medicine and therapeutic development.

The Chemical Rationale: Ascorbate as a Specific Reductant

The efficacy of this compound in these enzymatic reactions stems from its unique chemical properties as a reducing agent.[1][8] The ascorbate anion, the predominant form at physiological pH, can readily donate electrons, becoming the relatively stable ascorbyl radical.[8] This ability is central to its function with hydroxylase enzymes.

During the catalytic cycle of many hydroxylases, the iron or copper atom at the active site can become oxidized to an inactive state (e.g., Fe³⁺). This compound's primary role is to reduce this metal ion back to its catalytically competent state (e.g., Fe²⁺), thereby allowing the enzyme to proceed with subsequent catalytic cycles.[9][10][11] This function is highly specific; other biological reducing agents like glutathione or NADPH cannot efficiently substitute for ascorbate in these reactions.[4][12][13]

The Core Mechanism: this compound in 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)

The 2-OGDD superfamily includes enzymes vital for collagen stability, oxygen sensing, and epigenetic modification.[3][4] These enzymes utilize molecular oxygen (O₂), 2-oxoglutarate (α-ketoglutarate), and a non-heme Fe(II) atom to hydroxylate their respective substrates.[10]

The catalytic cycle can be summarized as follows:

  • The substrate and 2-oxoglutarate bind to the enzyme's active site containing Fe(II).

  • Molecular oxygen binds, leading to the oxidative decarboxylation of 2-oxoglutarate, which yields succinate and CO₂.

  • This process generates a highly reactive ferryl intermediate (Fe(IV)=O).

  • The ferryl intermediate abstracts a hydrogen atom from the substrate, followed by hydroxyl radical rebound, resulting in a hydroxylated substrate.

  • The iron atom is returned to the Fe(II) state, ready for the next cycle.

However, occasionally the reaction "uncouples." In an uncoupled cycle, the ferryl intermediate is formed but fails to hydroxylate the substrate. This can lead to the oxidation of the active site iron to the inactive Fe(III) state, halting enzyme activity.[14][15]

This is where this compound performs its essential function. It reduces the Fe(III) back to Fe(II), reactivating the enzyme.[9][11][16][17] Therefore, ascorbate is not directly involved in the primary hydroxylation step but acts as a crucial recycling agent to maintain the enzyme's catalytic competency.[17]

Diagram: Catalytic Cycle of 2-OGDDs and the Role of Ascorbate

2-OGDD Catalytic Cycle E_FeII Enzyme-Fe(II) E_FeII_Sub E-Fe(II) + Substrate + 2-Oxoglutarate E_FeII->E_FeII_Sub Substrate & 2-OG Binding E_FeII_Sub_O2 E-Fe(II)-Sub-2OG + O2 E_FeII_Sub->E_FeII_Sub_O2 O2 Binding E_FeIV_O E-Fe(IV)=O (Ferryl Intermediate) + Succinate + CO2 E_FeII_Sub_O2->E_FeIV_O Decarboxylation E_FeII_Prod E-Fe(II) + Hydroxylated Substrate E_FeIV_O->E_FeII_Prod Substrate Hydroxylation E_FeIII_Inactive E-Fe(III) (Inactive) E_FeIV_O->E_FeIII_Inactive Uncoupled Reaction (Oxidation) E_FeII_Prod->E_FeII Product Release Ascorbate This compound Ascorbate->E_FeIII_Inactive

Caption: The catalytic cycle of 2-OGDDs showing ascorbate's role in rescuing the enzyme from an inactive Fe(III) state.

Key Examples of Ascorbate-Dependent 2-OGDDs:
  • Collagen Prolyl and Lysyl Hydroxylases: These enzymes hydroxylate proline and lysine residues within procollagen chains.[7][18] This modification is essential for the formation of a stable, triple-helix collagen structure.[6][7] Ascorbate deficiency directly impairs this process, leading to the fragile connective tissues characteristic of scurvy.[6][8]

  • Hypoxia-Inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases: HIF prolyl hydroxylases (PHDs) hydroxylate specific proline residues on the HIF-1α subunit.[19] This marks HIF-1α for proteasomal degradation in the presence of oxygen. The asparaginyl hydroxylase, Factor Inhibiting HIF (FIH), hydroxylates an asparagine residue, preventing HIF-1α from forming an active transcription complex.[12][20] By maintaining the activity of these hydroxylases, ascorbate helps suppress the hypoxic response under normal oxygen conditions.[19][20][21]

  • TET (Ten-Eleven Translocation) Enzymes: These enzymes are critical for DNA demethylation. They sequentially oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further oxidized forms.[16] this compound enhances the catalytic activity of TET enzymes, promoting DNA demethylation and influencing epigenetic regulation.[16][22][23][24][25]

  • Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes removes methyl groups from histones, another key epigenetic modification. Ascorbate acts as a cofactor to ensure their proper function, thereby playing a role in regulating gene expression.[16]

Enzyme FamilySubstrateBiological ProcessConsequence of Ascorbate Deficiency
Collagen Hydroxylases Proline, Lysine in ProcollagenCollagen Synthesis, Tissue IntegrityImpaired wound healing, fragile capillaries (Scurvy)[6]
HIF Hydroxylases (PHDs, FIH) HIF-1α SubunitOxygen Sensing, Hypoxic ResponseInappropriate stabilization of HIF-1α, promoting angiogenesis
TET Dioxygenases 5-methylcytosine in DNADNA Demethylation, Epigenetic RegulationAltered gene expression, potential role in cancer development[3]
JmjC Histone Demethylases Methylated HistonesHistone Demethylation, Gene RegulationDysregulation of gene transcription

A Different Class: Dopamine β-Hydroxylase

This compound's role extends to copper-containing enzymes. Dopamine β-hydroxylase (DBH) is a key enzyme in the catecholamine synthesis pathway, catalyzing the conversion of dopamine to norepinephrine.[5] DBH is a monooxygenase that contains copper at its active site.

In this reaction, intravesicular ascorbate is the direct electron donor required for the hydroxylation of dopamine.[26][27][28] For each molecule of norepinephrine synthesized, one molecule of ascorbate is consumed, forming the ascorbyl radical.[26][29] An efficient recycling mechanism, involving electron transport across the vesicle membrane from cytosolic ascorbate, maintains the intravesicular pool of reduced ascorbate, allowing for continuous neurotransmitter synthesis.[26][27][28]

Experimental Methodologies

Studying the role of ascorbate in enzymatic hydroxylation requires robust and specific assays. The choice of methodology depends on the research question, ranging from purified enzyme kinetics to complex cell-based responses.

In Vitro Enzyme Assays

These assays use purified or recombinant hydroxylase enzymes to directly measure activity and ascorbate dependence.

  • Spectrophotometric Assays: Many assays are based on the coupled decarboxylation of 2-oxoglutarate. By using [1-¹⁴C]-2-oxoglutarate, enzyme activity can be quantified by measuring the release of ¹⁴CO₂. Alternatively, the consumption of ascorbate itself can be monitored spectrophotometrically at ~265 nm.[30]

  • HPLC-Based Methods: High-Performance Liquid Chromatography can be used to separate and quantify the substrate and the hydroxylated product, providing a direct measure of product formation.

  • Mass Spectrometry (MS): LC-MS is a highly sensitive method for identifying and quantifying hydroxylated peptides or other substrates, making it ideal for complex mixtures or low-abundance targets.

Detailed Protocol: In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay

This protocol provides a framework for measuring the activity of a recombinant PHD enzyme by quantifying the release of ¹⁴CO₂ from labeled 2-oxoglutarate.

Objective: To determine the ascorbate-dependency of a purified HIF prolyl hydroxylase (e.g., PHD2).

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • [1-¹⁴C]-2-oxoglutarate

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Catalase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM DTT

  • Scintillation vials and fluid

  • Hyamine hydroxide (or other CO₂ trapping agent)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) fresh in ice-cold, degassed water immediately before use to prevent oxidation.

    • Prepare a stock solution of FeSO₄ (e.g., 10 mM) fresh.

    • Prepare reaction mixes on ice. For each reaction, you will need a "complete" mix and a "no ascorbate" control.

  • Reaction Setup (in duplicate or triplicate):

    • In a microcentrifuge tube, assemble the following reaction mixture on ice:

      • Reaction Buffer to a final volume of 100 µL.

      • Recombinant PHD2 (e.g., 1-5 µg).

      • HIF-1α peptide (final concentration ~100 µM).

      • FeSO₄ (final concentration ~50 µM).

      • Catalase (to remove H₂O₂ produced in uncoupled reactions, ~10 µg/mL).

      • [1-¹⁴C]-2-oxoglutarate (final concentration ~200 µM, with a specific activity).

    • To the "Complete" tubes, add this compound to a final concentration of 2 mM.

    • To the "No Ascorbate" control tubes, add an equal volume of water.

  • Initiate Reaction:

    • Transfer the tubes to a 37°C water bath to start the reaction.

  • Trap ¹⁴CO₂:

    • After a set time (e.g., 20 minutes), stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA). This also facilitates the release of dissolved CO₂.

    • Immediately cap the tube with a rubber stopper holding a center well containing a piece of filter paper soaked in 50 µL of hyamine hydroxide to trap the released ¹⁴CO₂.

    • Allow trapping to proceed for at least 1 hour at room temperature.

  • Quantification:

    • Carefully remove the filter paper and place it in a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in pmol CO₂/min/mg enzyme).

    • Compare the activity in the "Complete" versus "No Ascorbate" conditions to demonstrate ascorbate dependency. The causality is clear: the significant drop in activity in the absence of ascorbate validates its role as an essential cofactor for maintaining the enzyme's catalytic cycle.

Diagram: Experimental Workflow for HIF-1α Western Blot

HIF-1a Western Blot Workflow start Culture Cells (e.g., HeLa, MCF-7) treatment Treat Cells: 1. Control 2. Hypoxia (1% O2) or CoCl2 3. Hypoxia + Ascorbate (100 µM) start->treatment lysis Harvest & Lyse Cells in RIPA Buffer treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Separation quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Block with 5% BSA or Milk transfer->blocking probing Incubate with Primary Antibodies: - Anti-HIF-1α - Anti-β-Actin (Loading Control) blocking->probing secondary Incubate with HRP-conjugated Secondary Antibody probing->secondary detection ECL Detection & Imaging secondary->detection

Caption: Workflow for assessing HIF-1α protein stabilization in response to hypoxia and ascorbate treatment via Western Blot.

Implications in Health, Disease, and Drug Development

The central role of this compound in enzymatic hydroxylation has profound implications for human health and therapeutic strategies.

  • Scurvy: The archetypal vitamin C deficiency disease is a direct result of insufficient collagen hydroxylation, leading to weakened connective tissue, impaired wound healing, and capillary fragility.[6]

  • Cancer Biology: Ascorbate's ability to stimulate HIF hydroxylases and TET enzymes has garnered significant interest in oncology. By promoting HIF-1α degradation, high-dose ascorbate may inhibit tumor growth and angiogenesis.[3][19] Its role in activating TET enzymes suggests it could epigenetically reprogram cancer cells, potentially reversing aberrant DNA methylation patterns.[4][22]

  • Epigenetics: As a key cofactor for TET and JmjC enzymes, ascorbate is emerging as a critical regulator of the epigenome.[4] Its availability can influence stem cell differentiation, development, and cellular reprogramming.[4][24]

  • Neurobiology: The requirement for ascorbate in dopamine β-hydroxylase activity highlights its importance in maintaining normal neurological function through the synthesis of norepinephrine.[27][29]

For drug development professionals, understanding these pathways is crucial. Inhibitors of hydroxylase enzymes are being developed for various conditions (e.g., PHD inhibitors for anemia). The interplay between these drugs and cellular ascorbate levels must be considered. Conversely, leveraging the pro-hydroxylase activity of ascorbate is being explored as a therapeutic strategy, particularly in cancer.

Conclusion and Future Directions

This compound is far more than a simple antioxidant; it is a highly specific and essential cofactor that sustains the catalytic activity of numerous hydroxylase enzymes. Its function in reducing and reactivating the metal centers of these enzymes is critical for processes ranging from tissue structure and oxygen sensing to epigenetic programming and neurotransmission.

Future research will continue to unravel the complexities of ascorbate's role, particularly in the context of disease. Key areas of investigation include:

  • Elucidating the precise mechanisms by which cellular ascorbate levels are regulated and how this impacts enzyme function in different tissues and disease states.

  • Exploring the therapeutic potential of pharmacological ascorbate to modulate the activity of HIF hydroxylases and TET enzymes in cancer and other diseases.

  • Investigating the interplay between ascorbate, iron metabolism, and 2-oxoglutarate availability in regulating the entire 2-OGDD enzyme family.

A deep, mechanistic understanding of ascorbate's role in enzymatic hydroxylation will continue to provide a foundation for novel therapeutic strategies and a more complete picture of human health and disease.

References

An In-depth Technical Guide to the Pro-oxidant Activity of L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C), a molecule ubiquitously recognized for its potent antioxidant capabilities, harbors a paradoxical, pro-oxidant alter ego. This dual functionality is not a contradiction but a consequence of its fundamental chemistry as a potent reducing agent. Under specific biochemical conditions—primarily the presence of redox-active transition metal ions like iron and copper—ascorbic acid can catalyze the generation of highly destructive reactive oxygen species (ROS), including the hydroxyl radical. This guide delineates the core mechanisms of this pro-oxidant activity, moving beyond a simple description to explain the intricate interplay of ascorbate concentration, transition metal availability, and the local redox environment. We will explore the foundational Fenton and Haber-Weiss reactions, detail validated experimental protocols for characterizing this activity, and discuss its profound implications in fields ranging from cancer therapeutics to the design of in vitro cell-based assays.

The Chemical Dichotomy of this compound: A Tale of Two Roles

This compound is an essential micronutrient celebrated for its role in scavenging harmful free radicals.[1][2] This antioxidant property stems from its ability to readily donate electrons, neutralizing reactive species and forming the relatively stable and non-reactive ascorbyl radical.[3][4] This process is vital for protecting biological macromolecules like DNA, lipids, and proteins from oxidative damage.[5]

However, the very same electron-donating capacity that makes ascorbate an excellent antioxidant is also the foundation of its pro-oxidant behavior.[6] The distinction between an antioxidant and a pro-oxidant outcome is not determined by the ascorbate molecule itself, but by its chemical environment.[1] The pivotal factor is the presence of "free" or loosely-bound transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺).[3][7][8]

In a metal-rich environment, ascorbate's role can flip from a protective scavenger to a catalyst in a cycle that generates potent oxidants. This transformation is central to understanding both the potential therapeutic applications and the experimental artifacts associated with high concentrations of Vitamin C.[8][9]

The Core Mechanism: Transition Metals and Fenton Chemistry

The pro-oxidant activity of ascorbic acid is inextricably linked to its interaction with transition metals through Fenton and Haber-Weiss-type reactions.[3][6][7] These reactions convert relatively stable molecules like hydrogen peroxide (H₂O₂) into the highly aggressive hydroxyl radical (•OH), one of the most potent oxidizing agents known in biology.

The Central Reaction Cycle:

  • Reduction of Metal Ions: Ascorbic acid (AH⁻) acts as a potent reducing agent, donating an electron to a higher-oxidation-state metal ion, such as ferric iron (Fe³⁺) or cupric copper (Cu²⁺), reducing it to its lower-oxidation state (Fe²⁺ or Cu⁺).[3][7]

    • Fe³⁺ + AH⁻ → Fe²⁺ + A•⁻ + H⁺

    • Cu²⁺ + AH⁻ → Cu⁺ + A•⁻ + H⁺

  • The Fenton Reaction: The newly generated ferrous iron (Fe²⁺) or cuprous copper (Cu⁺) then reacts with hydrogen peroxide (H₂O₂), which is present at basal levels in most biological systems, to produce the hydroxyl radical (•OH).[3][6][10]

    • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Critically, this process regenerates the oxidized metal ion (Fe³⁺), which is now available to be reduced again by another molecule of ascorbic acid, creating a catalytic cycle that can continuously generate damaging radicals as long as both ascorbate and H₂O₂ are available.[6]

References

Introduction: The Pivotal Role of L-Ascorbic Acid in Plant Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to L-Ascorbic Acid Biosynthesis in Plants

This compound (AsA), commonly known as vitamin C, is a molecule of profound importance in the plant kingdom. Far from being a simple vitamin, it is a primary metabolite that can accumulate to millimolar concentrations, particularly within chloroplasts, and is present in all cellular compartments.[1] Its functions are multifaceted, serving as a major water-soluble antioxidant, a crucial cofactor for a variety of dioxygenase enzymes, and a key modulator of plant development.[1][2][3] AsA is integral to photoprotection, where it detoxifies reactive oxygen species (ROS) generated during photosynthesis and acts as a cofactor for violaxanthin de-epoxidase in the xanthophyll cycle.[1] Furthermore, it is involved in the biosynthesis of hormones like ethylene and gibberellins, influences cell division and expansion, and is a critical component of the plant's response to both biotic and abiotic stresses.[1][4][5] Given that plants are the primary dietary source of vitamin C for humans, who lack the ability to synthesize it, understanding the intricate pathways of its production is paramount for both fundamental plant biology and the nutritional enhancement of crops.[6][7][8]

This guide provides a comprehensive exploration of the core biosynthetic pathways of this compound in plants, details the regulatory mechanisms that govern its synthesis, and presents validated experimental protocols for characterizing key enzymes.

The Principal Route: The D-Mannose/L-Galactose (Smirnoff-Wheeler) Pathway

Genetic and biochemical evidence overwhelmingly supports the D-Mannose/L-Galactose pathway, often termed the Smirnoff-Wheeler pathway, as the predominant route for AsA biosynthesis in plants.[9][10][11][12][13][14] This pathway converts hexose phosphate pool intermediates into this compound through a series of ten enzymatic reactions. The initial steps are shared with glycoprotein and cell wall polysaccharide synthesis, while the latter half of the pathway is exclusively dedicated to AsA production.[9][15]

The key enzymatic steps are as follows:

  • D-Glucose-6-P is converted to D-Fructose-6-P .

  • Phosphomannose Isomerase (PMI) catalyzes the conversion of D-Fructose-6-P to D-Mannose-6-P .

  • Phosphomannomutase (PMM) converts D-Mannose-6-P to D-Mannose-1-P .

  • GDP-D-Mannose Pyrophosphorylase (GMP) , encoded by the VTC1 gene in Arabidopsis, synthesizes GDP-D-Mannose from D-Mannose-1-P and GTP.[9]

  • GDP-D-Mannose 3',5'-Epimerase (GME) converts GDP-D-Mannose into GDP-L-Galactose .

  • GDP-L-Galactose Phosphorylase (GGP) , encoded by VTC2 and VTC5, catalyzes the first committed and a major rate-limiting step in the pathway, converting GDP-L-Galactose to L-Galactose-1-P .[9][11][16][17]

  • L-Galactose-1-P Phosphatase (GPP) , encoded by VTC4, dephosphorylates L-Galactose-1-P to yield L-Galactose .[9]

  • L-Galactose Dehydrogenase (GalDH) oxidizes L-Galactose to L-Galactono-1,4-lactone .[9]

  • L-Galactono-1,4-lactone Dehydrogenase (GLDH) , an enzyme located on the inner mitochondrial membrane, catalyzes the final oxidation of L-Galactono-1,4-lactone to This compound , using cytochrome c as an electron acceptor.[18][19][20]

Smirnoff_Wheeler_Pathway Smirnoff-Wheeler (D-Mannose/L-Galactose) Pathway cluster_enzymes F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P     M1P D-Mannose-1-P M6P->M1P     GDPM GDP-D-Mannose M1P->GDPM     GDPGal GDP-L-Galactose GDPM->GDPGal     Gal1P L-Galactose-1-P GDPGal->Gal1P     LGal L-Galactose Gal1P->LGal     LGL L-Galactono-1,4-lactone LGal->LGL     AsA This compound LGL->AsA     PMI PMI PMI->M6P PMM PMM PMM->M1P GMP GMP (VTC1) GMP->GDPM GME GME GME->GDPGal GGP GGP (VTC2/5) [Committed Step] GGP->Gal1P GPP GPP (VTC4) GPP->LGal GalDH L-GalDH GalDH->LGL GLDH GLDH (Mitochondrion) GLDH->AsA

Caption: The Smirnoff-Wheeler pathway, the main route for this compound synthesis in plants.

Subcellular Localization and Regulation

The enzymes of the Smirnoff-Wheeler pathway exhibit distinct subcellular localizations. While GME is cytosolic, enzymes from GMP to L-GalDH have shown dual localization in both the cytosol and the nucleus.[17] The final step, catalyzed by GLDH, is uniquely situated in the mitochondria.[20] This compartmentalization necessitates the transport of the precursor L-galactono-1,4-lactone from the cytosol into the mitochondrial intermembrane space.[20]

Regulation of this pathway is complex. Transcriptional control is influenced by environmental cues like light and stress, with specific transcription factors identified as regulators.[5][21][22] However, significant control is exerted at the post-translational level, with GDP-L-galactose phosphorylase (GGP) acting as the master switch.[16][17] The low abundance of the GGP protein and feedback inhibition by this compound confer a high degree of flux control at this specific step, explaining why overexpression of other pathway enzymes often has a limited effect on overall AsA accumulation.[11][17]

Alternative Biosynthetic Pathways

While the Smirnoff-Wheeler pathway is dominant, several alternative routes have been proposed, which may contribute to the total AsA pool under specific conditions, in certain tissues, or in different species.[2][9][13][18][23]

The L-Gulose Pathway

This pathway also originates from GDP-D-Mannose. The enzyme GME, in addition to its primary epimerase activity, can catalyze a 5'-epimerization to form GDP-L-Gulose.[20] This is then converted through L-Gulose-1-P and L-Gulose to L-Gulono-1,4-lactone, a precursor that can be oxidized to this compound, mirroring the final step of the animal pathway.[23][24]

L_Gulose_Pathway L-Gulose Pathway GDPM GDP-D-Mannose GDPGul GDP-L-Gulose GDPM->GDPGul GME Gul1P L-Gulose-1-P GDPGul->Gul1P GGulP LGul L-Gulose Gul1P->LGul GulPP LGulL L-Gulono-1,4-lactone LGul->LGulL GulDH AsA This compound LGulL->AsA GulLO GME GME (5'-epimerization) GGulP GDP-L-Gulose Pyrophosphatase GulPP L-Gulose-1-P Phosphatase GulDH L-Gulose Dehydrogenase GulLO L-Gulono-1,4-lactone Oxidase/Dehydrogenase

Caption: The L-Gulose pathway, an alternative route originating from GDP-D-Mannose.

The Myo-Inositol Pathway

This proposed pathway begins with the oxidation of myo-inositol to D-glucuronic acid, which is then converted to L-gulonic acid and subsequently L-gulono-1,4-lactone.[4] While overexpression of myo-inositol oxygenase (MIOX) has been shown to increase AsA levels in some studies, other research, particularly in Arabidopsis, suggests that this pathway does not contribute significantly to the overall AsA pool, as glucuronic acid is efficiently recycled into cell wall components.[4][25] Its relevance may be species- or tissue-specific.

Myo_Inositol_Pathway Myo-Inositol Pathway MI Myo-Inositol DGlcA D-Glucuronic Acid MI->DGlcA MIOX LGulA L-Gulonic Acid DGlcA->LGulA GluUR LGulL L-Gulono-1,4-lactone LGulA->LGulL AldL AsA This compound LGulL->AsA GulLO MIOX MIOX GluUR Glucuronate Reductase AldL Aldonolactonase GulLO L-Gulono-1,4-lactone Oxidase/Dehydrogenase

Caption: The Myo-Inositol pathway, a debated alternative route for AsA biosynthesis.

The D-Galacturonic Acid Pathway

This pathway provides a direct link between cell wall metabolism and AsA synthesis. D-Galacturonic acid, a primary component of pectin, is released and converted to L-galactonic acid by D-galacturonate reductase.[15] L-galactonic acid is then converted to L-galactono-1,4-lactone, the immediate precursor in the Smirnoff-Wheeler pathway.[15] This route is thought to be particularly active during the degradation of the cell wall, for instance, during fruit ripening.[13]

D_Galacturonic_Acid_Pathway D-Galacturonic Acid Pathway Pectin Cell Wall Pectin DGalA D-Galacturonic Acid Pectin->DGalA PME LGalA L-Galactonic Acid DGalA->LGalA GalUR LGL L-Galactono-1,4-lactone LGalA->LGL AldL AsA This compound LGL->AsA GLDH PME Pectin Methylesterase GalUR D-Galacturonate Reductase AldL Aldonolactonase GLDH GLDH (Mitochondrion)

Caption: The D-Galacturonic Acid pathway, linking cell wall pectin turnover to AsA synthesis.

Quantitative and Locational Summary of Key Enzymes

For researchers, a consolidated view of the primary pathway's components is essential. The following table summarizes the core enzymes of the Smirnoff-Wheeler pathway.

Enzyme NameAbbreviationArabidopsis Gene(s)EC NumberSubcellular Localization
Phosphomannose IsomerasePMIPMI15.3.1.8Cytosol
PhosphomannomutasePMMPMM5.4.2.8Cytosol
GDP-D-Mannose PyrophosphorylaseGMPVTC12.7.7.22Cytosol / Nucleus
GDP-D-Mannose 3',5'-EpimeraseGMEGME5.1.3.18Cytosol
GDP-L-Galactose PhosphorylaseGGPVTC2, VTC52.7.7.69Cytosol / Nucleus
L-Galactose-1-P PhosphataseGPPVTC43.1.3.25Cytosol / Nucleus
L-Galactose DehydrogenaseL-GalDHL-GalDH1.1.1.316Cytosol / Nucleus
L-Galactono-1,4-lactone DehydrogenaseGLDHGLDH1.3.2.3Inner Mitochondrial Membrane

Field-Proven Methodologies: Enzyme Activity Assays

Characterizing the activity of key biosynthetic enzymes is fundamental to investigating the regulation of AsA synthesis. The following protocols are presented as self-validating systems, including the rationale behind their design.

Protocol 1: Spectrophotometric Assay for L-Galactose Dehydrogenase (L-GalDH)

Causality and Rationale: This assay quantifies L-GalDH activity by monitoring the reduction of NAD⁺ to NADH, which corresponds directly to the oxidation of L-Galactose. The increase in NADH concentration is measured by the change in absorbance at 340 nm, a wavelength where NADH absorbs strongly, but NAD⁺ does not. This provides a robust and continuous kinetic measurement.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.6. Prepare fresh and adjust pH at the assay temperature (e.g., 30°C or 37°C).

    • NAD⁺ Stock Solution: 10 mM NAD⁺ in deionized water. Store on ice.

    • L-Galactose Stock Solution: 10 mM L-Galactose in deionized water. Prepare fresh.

    • Plant Extract: Homogenize plant tissue in an appropriate extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, with protease inhibitors and PVPP) and clarify by centrifugation. The resulting supernatant is the enzyme source.

  • Assay Procedure:

    • Set up a 1 mL reaction in a quartz cuvette.

    • Add 880 µL of Assay Buffer.

    • Add 50 µL of NAD⁺ Stock Solution (final concentration 0.5 mM).

    • Add 50 µL of plant extract. Mix gently by inversion and incubate for 2-3 minutes at the desired temperature to establish a baseline.

    • Initiate the reaction by adding 20 µL of L-Galactose Stock Solution (final concentration 0.2 mM).

    • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Self-Validation and Controls:

    • Blank/Control: Run a parallel reaction where the L-Galactose is replaced with deionized water. The rate of this reaction should be negligible and is subtracted from the test reaction rate to account for any non-specific NADH production.

    • Linearity: Ensure the reaction rate is linear for the duration of the measurement. If not, the enzyme concentration may be too high and the extract should be diluted.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Enzyme activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume), where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol 2: In-Gel Activity Assay for L-Galactono-1,4-lactone Dehydrogenase (GLDH)

Causality and Rationale: GLDH is a mitochondrial membrane-associated protein, making its purification challenging. An in-gel activity stain is a powerful technique to identify the active enzyme within a complex protein mixture separated by native polyacrylamide gel electrophoresis (PAGE).[26][27][28] The assay works by providing the enzyme with its substrate (L-galactono-1,4-lactone) and an artificial electron acceptor system (e.g., Phenazine Methosulfate (PMS) and Nitrotetrazolium Blue (NBT)). The enzyme transfers electrons from the substrate to PMS, which in turn reduces NBT to an insoluble, visible purple formazan precipitate at the location of the active enzyme band.

In_Gel_Assay_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis cluster_stain Activity Staining Mito_Isolation 1. Isolate Mitochondria from plant tissue Solubilization 2. Solubilize membrane proteins (e.g., with Digitonin) Mito_Isolation->Solubilization BN_PAGE 3. Separate protein complexes by Blue Native (BN) PAGE Solubilization->BN_PAGE Equilibration 4. Equilibrate gel in reaction buffer BN_PAGE->Equilibration Staining 5. Incubate gel in staining solution: - L-Galactono-1,4-lactone (Substrate) - NBT (Color indicator) - PMS (Electron mediator) Equilibration->Staining Visualization 6. Visualize purple formazan band at the position of active GLDH Staining->Visualization

Caption: Workflow for the in-gel activity assay of L-Galactono-1,4-lactone Dehydrogenase (GLDH).

Methodology:

  • Mitochondrial Isolation and Solubilization:

    • Isolate intact mitochondria from plant tissue using differential centrifugation.

    • Gently solubilize mitochondrial membrane proteins using a mild non-ionic detergent like digitonin or n-dodecyl β-D-maltoside (DDM) to preserve protein complex integrity.

  • Blue Native PAGE (BN-PAGE):

    • Separate the solubilized protein complexes on a 4-16% native polyacrylamide gradient gel according to standard BN-PAGE protocols.

  • In-Gel Staining:

    • After electrophoresis, gently rinse the gel in deionized water.

    • Equilibrate the gel in reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) for 15-20 minutes at room temperature.

    • Prepare the staining solution: Reaction buffer containing ~1-2 mM L-galactono-1,4-lactone, ~0.5 mg/mL NBT, and ~0.1 mg/mL PMS.

    • Incubate the gel in the staining solution in the dark at room temperature or 30°C until a distinct purple precipitate band appears.

  • Self-Validation and Controls:

    • Substrate-Negative Control: Incubate a parallel gel in an identical staining solution lacking the substrate, L-galactono-1,4-lactone. No band should appear, confirming the activity is substrate-dependent.

    • Immunoblotting: Run a duplicate gel and perform a Western blot using an antibody specific to GLDH to confirm that the position of the activity band corresponds to the position of the GLDH protein complex.[26]

Conclusion and Future Directions

The biosynthesis of this compound in plants is a sophisticated and tightly regulated process, dominated by the Smirnoff-Wheeler pathway but supplemented by alternative routes that may play niche roles. The enzyme GDP-L-galactose phosphorylase has emerged as a critical control point, making it a prime target for genetic engineering efforts.[29] A thorough understanding of these pathways, from the genetic level to the biochemical characterization of individual enzymes, is essential for developing strategies to enhance the nutritional value and stress resilience of crops. Future research will likely focus on elucidating the transport mechanisms for AsA and its precursors between cellular compartments and further unraveling the complex regulatory networks that balance AsA synthesis with other essential metabolic processes.

References

L-Ascorbic Acid as an Essential Cofactor: A Technical Guide to its Physiological Functions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Antioxidant Facade

L-ascorbic acid, or vitamin C, is widely recognized for its potent antioxidant properties. However, its physiological significance extends far beyond scavenging reactive oxygen species. For researchers, scientists, and drug development professionals, a deeper understanding of its role as an enzymatic cofactor is paramount. Ascorbic acid is an essential electron donor for a class of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases, as well as certain copper-containing monooxygenases.[1][2][3] These enzymes catalyze critical hydroxylation reactions in a variety of biosynthetic and gene regulatory pathways.[4] A deficiency in ascorbic acid impairs these enzymatic activities, leading to pathological conditions such as scurvy, which is characterized by compromised collagen synthesis.[1]

This in-depth technical guide provides a comprehensive overview of the core physiological functions of this compound as an enzymatic cofactor. We will delve into the mechanistic details of its involvement in key biochemical pathways, provide field-proven insights into experimental designs for studying these functions, and offer detailed protocols for key assays.

The Mechanistic Role of this compound as a Cofactor

This compound's primary role as a cofactor is to maintain the prosthetic metal ion in its reduced state, which is essential for catalytic activity.[3] For the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases, ascorbate ensures that the iron atom at the active site is in the ferrous (Fe²⁺) state.[5] During the catalytic cycle, the iron atom can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive. Ascorbate intervenes by reducing Fe³⁺ back to Fe²⁺, allowing the enzyme to continue its function.[6] This is a crucial distinction from its role as a general antioxidant; here, it acts as a specific recycling agent for the enzyme's active site.

digraph "Ascorbate_Cofactor_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Figure 1: General mechanism of this compound as a cofactor.

Key Physiological Pathways Dependent on this compound

Collagen Biosynthesis: The Foundation of Connective Tissue

The synthesis of stable collagen, the most abundant protein in mammals, is critically dependent on this compound.[7][8] Ascorbate is an essential cofactor for two key enzymes in this pathway: prolyl hydroxylase and lysyl hydroxylase.[7][9] These enzymes catalyze the post-translational hydroxylation of proline and lysine residues within procollagen chains.[10] The resulting hydroxyproline and hydroxylysine residues are crucial for the formation of a stable triple-helical structure of collagen and for the subsequent cross-linking of collagen fibrils, which imparts tensile strength to connective tissues.[10][11]

In the absence of sufficient ascorbic acid, the activity of prolyl and lysyl hydroxylases is impaired, leading to the production of under-hydroxylated and unstable procollagen that is poorly secreted from the cell and is more susceptible to degradation.[12] This results in the characteristic symptoms of scurvy, including poor wound healing, bleeding gums, and weakened blood vessels.[1] Interestingly, research has also suggested that ascorbic acid can stimulate collagen synthesis at the transcriptional or translational level, independent of its cofactor function.[9][13]

A common method to assess prolyl hydroxylase activity involves the use of a synthetic peptide substrate and measuring the formation of hydroxyproline.

digraph "Prolyl_Hydroxylase_Assay_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Figure 2: Workflow for prolyl hydroxylase activity assay.

Table 1: Quantitative Data for Collagen Hydroxyproline Assay

ParameterTypical Value/RangeReference
Substrate (Pro-Pro-Gly)n Concentration0.1 - 1.0 mg/mL[14]
This compound Concentration0.1 - 1.0 mM[7]
α-Ketoglutarate Concentration0.1 - 0.5 mM[1]
FeSO₄ Concentration10 - 50 µM[1]
Incubation Time30 - 60 minutes[14]
Incubation Temperature37°C[14]

Detailed Protocol: Colorimetric Assay for Hydroxyproline [14]

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and centrifuge to obtain a clear supernatant containing the enzyme.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the enzyme supernatant, a synthetic (Pro-Pro-Gly)n peptide substrate, this compound, α-ketoglutarate, and ferrous sulfate (FeSO₄) in a suitable buffer (e.g., Tris-HCl, pH 7.8).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a strong acid, such as trichloroacetic acid.

  • Hydroxyproline Quantification:

    • Hydrolyze the peptide substrate by heating in 6 M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate and perform a colorimetric assay. This typically involves the oxidation of hydroxyproline with Chloramine-T, followed by the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a chromophore that can be measured spectrophotometrically at approximately 560 nm.

    • Quantify the amount of hydroxyproline by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.

Causality in Experimental Choices: The use of a synthetic peptide like (Pro-Pro-Gly)n provides a specific and consistent substrate for the enzyme, minimizing variability from endogenous collagen. The inclusion of α-ketoglutarate and FeSO₄ is critical as they are also required for the dioxygenase reaction. A self-validating system would include a negative control without the enzyme or substrate, and a positive control with a known amount of purified prolyl hydroxylase.

Carnitine Biosynthesis: Fueling Fatty Acid Metabolism

L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process.[15] this compound acts as a cofactor for two crucial enzymes in the carnitine biosynthesis pathway: ε-N-trimethyllysine hydroxylase (TMLH) and γ-butyrobetaine hydroxylase (GBBH).[16][17]

  • ε-N-trimethyllysine hydroxylase (TMLH): This enzyme catalyzes the first hydroxylation step in the pathway, converting ε-N-trimethyllysine to β-hydroxy-ε-N-trimethyllysine.

  • γ-butyrobetaine hydroxylase (GBBH): This is the final and rate-limiting enzyme in the pathway, hydroxylating γ-butyrobetaine to form L-carnitine.[18]

A deficiency in ascorbic acid can lead to decreased carnitine synthesis, resulting in reduced fatty acid oxidation and symptoms such as fatigue and muscle weakness, which are early signs of scurvy.[16][19] Studies in guinea pigs, which, like humans, cannot synthesize their own vitamin C, have shown that scurvy leads to significantly lower carnitine levels in muscle tissues.[18][19]

  • Tissue Homogenate Preparation: Homogenize tissues (liver and kidney are primary sites of carnitine synthesis) in a buffer containing protease inhibitors. Centrifuge to obtain the supernatant.

  • Enzymatic Reaction:

    • Prepare a reaction cocktail containing the tissue supernatant, γ-butyrobetaine, this compound, α-ketoglutarate, and FeSO₄ in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Incubate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding perchloric acid and then neutralize with potassium carbonate.

  • L-Carnitine Quantification:

    • The amount of L-carnitine produced can be measured using a radioenzymatic assay with carnitine acetyltransferase and [³H]acetyl-CoA. The radioactive acetylcarnitine formed is separated from unreacted [³H]acetyl-CoA and quantified by liquid scintillation counting.

    • Alternatively, HPLC-based methods can be used for the separation and quantification of L-carnitine.

Trustworthiness of the Protocol: The specificity of this assay is enhanced by the use of a radiolabeled substrate or by specific detection methods like mass spectrometry coupled with liquid chromatography. Including a control with a known inhibitor of GBBH, such as mildronate, can further validate the specificity of the measured activity.

Neurotransmitter Synthesis: Regulating Mood and Stress Response

This compound is a vital cofactor for dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine (noradrenaline).[20][21] Norepinephrine is a critical catecholamine neurotransmitter and hormone involved in the "fight-or-flight" response, attention, and mood regulation.

The brain and adrenal glands maintain high concentrations of ascorbic acid, which is essential for optimal DBH activity.[22] Ascorbate is thought to reduce the Cu²⁺ at the enzyme's active site back to its active Cu⁺ state.[2] A deficiency in ascorbic acid can impair norepinephrine synthesis, potentially contributing to neurological and mood-related symptoms.[22][23]

digraph "Catecholamine_Synthesis_Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Figure 3: Catecholamine synthesis pathway highlighting the role of ascorbic acid.

  • Sample Preparation: Use adrenal chromaffin cell lysates, neuronal cell cultures, or tissue homogenates from brain regions rich in noradrenergic neurons.

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing the enzyme source, dopamine, this compound, and catalase (to prevent ascorbate oxidation by H₂O₂).

    • Incubate at 37°C for an appropriate time.

    • Stop the reaction with an acid (e.g., perchloric acid).

  • Norepinephrine Quantification:

    • The most reliable method for quantifying the norepinephrine produced is high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-ED).[24][25] This method offers high sensitivity and specificity for catecholamines.

    • The sample is injected into the HPLC system, and the catecholamines are separated on a reverse-phase column. An electrochemical detector then oxidizes the eluted norepinephrine, generating a current that is proportional to its concentration.

Authoritative Grounding: The choice of HPLC-ED is based on its established reliability and sensitivity for neurotransmitter analysis in complex biological samples, as documented in numerous neurochemistry studies.[24][25]

Conclusion

This compound is an indispensable cofactor for a range of vital enzymatic reactions that underscore its importance in human health. Its roles in collagen synthesis, carnitine production, and neurotransmitter formation highlight its multifaceted contributions to physiological homeostasis. For researchers in drug development and life sciences, a thorough understanding of these cofactor functions and the methodologies to study them is crucial for elucidating disease mechanisms and identifying novel therapeutic targets. The protocols and insights provided in this guide offer a solid foundation for investigating the profound impact of this compound on cellular and systemic physiology.

References

An In-depth Technical Guide to the Free Radical Scavenging Pathways of L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble antioxidant in biological systems.[1] Its remarkable efficacy stems from its ability to readily donate electrons, making it a potent scavenger of a wide array of reactive oxygen species (ROS) and other free radicals.[1][2] By neutralizing these damaging molecules, this compound plays a critical role in mitigating the oxidative stress implicated in cellular damage and numerous pathological conditions. This technical guide provides a comprehensive exploration of the intricate mechanisms through which this compound exerts its antioxidant effects, its synergistic relationship with other key antioxidants, and standardized experimental protocols for the precise quantification of its radical scavenging capacity.

Core Mechanisms of Free Radical Scavenging

The antioxidant prowess of this compound is primarily executed through two principal pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The prevailing mechanism is often dictated by the specific reaction environment, including factors such as the solvent and pH.[3]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, this compound directly quenches a free radical by donating a hydrogen atom, a process that is particularly efficient against lipid-based radicals.[4] This pathway is crucial for protecting cellular membranes from lipid peroxidation.

Single Electron Transfer (SET)

Alternatively, through the SET pathway, this compound can neutralize a radical by donating a single electron. This is a predominant mechanism for the scavenging of radicals in aqueous environments, such as the cytoplasm and extracellular fluids.[4][5]

The culmination of either a hydrogen atom or an electron donation is the transformation of this compound into the ascorbyl radical. This resulting radical is significantly more stable and less reactive than the initial free radical, effectively terminating the propagation of damaging radical chain reactions.[4][6]

The Ascorbyl Radical: A Stable Intermediate and Its Regeneration

The formation of the ascorbyl radical is a pivotal step in the antioxidant cascade of this compound. Its inherent stability, conferred by resonance delocalization, is key to its function, preventing it from initiating new radical chain reactions.[1] The cellular antioxidant network has evolved mechanisms to recycle this intermediate. The ascorbyl radical can be efficiently reduced back to its parent this compound form by cellular reductants, most notably glutathione and thioredoxin, thereby regenerating its antioxidant potential.[7][8] In an alternative pathway, two ascorbyl radical molecules can undergo a disproportionation reaction, yielding one molecule of this compound and one molecule of dehydroascorbic acid.[4][9]

Synergistic Antioxidant Action: The this compound and Vitamin E Partnership

A hallmark of this compound's antioxidant function is its synergistic interplay with other antioxidants, with its relationship with Vitamin E (α-tocopherol) being the most well-characterized.[10][11] Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation within cellular membranes.[10] Upon neutralizing a lipid peroxyl radical, Vitamin E is itself converted into a tocopheroxyl radical. At the lipid-water interface of the membrane, the water-soluble this compound can donate a hydrogen atom to the tocopheroxyl radical, thereby regenerating the active form of Vitamin E and restoring its protective capacity.[12][13] This elegant recycling mechanism between this compound and Vitamin E provides a comprehensive shield against both aqueous and lipid-soluble radicals.

This compound Free Radical Scavenging Pathway

This compound Free Radical Scavenging Pathway Ascorbic_Acid This compound (AH₂) Ascorbyl_Radical Ascorbyl Radical (A•⁻) Ascorbic_Acid->Ascorbyl_Radical Donates H• or e⁻ Vitamin_E Vitamin E (Tocopherol) Ascorbic_Acid->Vitamin_E Regenerates Free_Radical Free Radical (R•) Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbyl_Radical->Dehydroascorbic_Acid Oxidation Regenerated_Ascorbic_Acid This compound (AH₂) Ascorbyl_Radical->Regenerated_Ascorbic_Acid Reduction (e.g., by Glutathione) Vitamin_E_Radical Vitamin E Radical (Tocopheroxyl•) Vitamin_E_Radical->Vitamin_E Reduced by Ascorbic Acid

Caption: this compound scavenges free radicals to form the ascorbyl radical, which can be regenerated or oxidized. It also regenerates other antioxidants like Vitamin E.

Experimental Protocols for Assessing Radical Scavenging Activity

The in vitro evaluation of this compound's antioxidant capacity is routinely performed using spectrophotometric assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are two of the most widely accepted and utilized methods.

DPPH Radical Scavenging Assay

This assay quantifies the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction is visually observed as a color change of the DPPH solution from violet to yellow.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. This solution should be stored in a dark bottle at 4°C to prevent degradation.[15]

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol, ethanol, or deionized water).[7]

    • From the this compound stock solution, prepare a series of dilutions to construct a standard curve. A typical concentration range would be 10, 25, 50, 100, and 200 µg/mL.[16]

  • Assay Procedure:

    • In a set of test tubes or wells of a 96-well microplate, add a defined volume of each this compound dilution (e.g., 100 µL).[7]

    • A blank containing only the solvent should be prepared for baseline correction.

    • To each tube or well, add a fixed volume of the DPPH working solution (e.g., 2.9 mL for cuvettes or 200 µL for microplates) and ensure thorough mixing.[7]

    • Incubate the resulting mixture in a dark environment at room temperature for a predetermined period, typically 30 minutes.[7][12]

  • Measurement and Data Analysis:

    • Following incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[7][17]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control represents the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution in the presence of this compound.[10]

    • To determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), plot the percentage of inhibition against the corresponding concentrations of this compound.[10]

ABTS Radical Cation Decolorization Assay

This assay is based on the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant capable of donating a hydrogen atom or an electron.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous stock solution of ABTS.[6]

    • Prepare a 2.45 mM aqueous stock solution of potassium persulfate.[6]

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate stock solutions. This mixture should be allowed to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical formation.[6][15]

    • Prior to the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[3]

    • Prepare a stock solution of a standard antioxidant, such as Trolox (a water-soluble Vitamin E analog), and create a series of dilutions to generate a standard curve.

  • Assay Procedure:

    • Add a small volume of the this compound sample or Trolox standard to a larger volume of the diluted ABTS•+ solution (a common ratio is 10 µL of sample to 190 µL of ABTS•+ solution).

    • Incubate the mixture at room temperature for a specified duration, typically ranging from 6 to 30 minutes.[5][15]

  • Measurement and Data Analysis:

    • Measure the absorbance of the solutions at 734 nm.

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • The antioxidant capacity is commonly expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This value is calculated by comparing the percentage of inhibition of the sample to the standard curve generated with Trolox.

Experimental Workflow for Antioxidant Capacity Assessment

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (DPPH/ABTS, Ascorbic Acid/Trolox) Sample_Dilution Serial Dilution of Ascorbic Acid/Standard Reagent_Prep->Sample_Dilution Mixing Mix Sample/Standard with Radical Solution Sample_Dilution->Mixing Incubation Incubate in Dark at Room Temperature Mixing->Incubation Abs_Measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Abs_Measure Calc_Inhibition Calculate % Inhibition Abs_Measure->Calc_Inhibition Det_IC50 Determine IC50/TEAC Calc_Inhibition->Det_IC50

Caption: A generalized workflow for determining the antioxidant capacity of this compound using radical scavenging assays.

Quantitative Data Summary

The potency of this compound as a radical scavenger is frequently quantified by its IC50 value, which is the concentration necessary to inhibit 50% of the free radicals in a given assay.

AssayIC50 Value of this compound (µg/mL)Reference
DPPH<10 (approximately 6.1)[16]
ABTS50[17]

It is important to note that IC50 values are dependent on the specific experimental conditions and can vary between laboratories.

Conclusion

This compound stands as a cornerstone of the biological antioxidant defense system, operating through a sophisticated network of pathways to neutralize a broad spectrum of free radicals. Its capacity for direct radical scavenging, coupled with its synergistic regeneration of other critical antioxidants like Vitamin E, highlights its indispensable role in maintaining cellular integrity and protecting against oxidative damage. The standardized and validated assays detailed in this guide provide the scientific community with robust and reproducible methods for the quantification of its potent radical scavenging capabilities. Such assessments are fundamental to advancing research and development in the fields of nutrition, pharmacology, and the discovery of novel therapeutic agents.

References

The Redox Dichotomy of Vitamin C: A Technical Guide to its Antioxidant and Pro-oxidant Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vitamin C, or L-ascorbic acid, is a ubiquitous biological molecule celebrated for its potent antioxidant capabilities. It plays a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and regenerating other essential antioxidants.[1][2][[“]] However, this simplistic view belies a more complex, context-dependent biochemical activity. Under specific conditions, particularly at high concentrations and in the presence of transition metal ions, Vitamin C paradoxically functions as a pro-oxidant, catalyzing the generation of highly destructive free radicals.[4][5][6][7] This dual nature is not a contradiction but rather a reflection of its fundamental redox chemistry, which is being increasingly harnessed for therapeutic applications, most notably in oncology.[8][9][10] This guide provides an in-depth exploration of the molecular mechanisms that govern the antioxidant versus pro-oxidant functions of Vitamin C, the key factors that dictate this switch, and the robust experimental methodologies required to accurately characterize these activities for research and drug development.

The Foundational Chemistry of Ascorbate's Redox Activity

To understand the dual functions of Vitamin C, one must first appreciate its molecular structure and electron-donating capacity. Ascorbic acid (C₆H₈O₆) is a furan-based lactone with a characteristic enediol group adjacent to a carbonyl group.[11] This structure is responsible for its acidity and its ability to act as a potent reducing agent.[11][12]

The Redox States of Vitamin C

Vitamin C exists in a dynamic equilibrium of three primary forms, cycling through one-electron and two-electron transfer reactions.[13]

  • Ascorbic Acid (AscH₂)/Ascorbate (AscH⁻): The reduced, active form. At physiological pH, it exists predominantly as the ascorbate monoanion.[14][15] It readily donates one electron to neutralize a free radical, becoming the ascorbyl radical.[1]

  • Ascorbyl Radical (Asc•⁻): This intermediate is a relatively stable and unreactive free radical.[16] It can be reduced back to ascorbate or donate a second electron to become fully oxidized.

  • Dehydroascorbic Acid (DHA): The fully oxidized form of Vitamin C.[1]

Cellular Transport and Recycling

Cells have evolved sophisticated mechanisms to manage Vitamin C homeostasis. The reduced form, ascorbate, is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs).[16][17] The oxidized form, DHA, can be transported into cells via Glucose Transporters (GLUTs).[6][16] Once inside the cell, DHA is rapidly reduced back to ascorbate by enzymes like dehydroascorbic acid reductase, using glutathione (GSH) as a reducing agent.[13][16] This efficient recycling mechanism maintains a high intracellular concentration of the antioxidant form, ascorbate.

Vitamin_C_Redox_Cycle Ascorbate Ascorbate (Reduced) Ascorbyl_Radical Ascorbyl Radical (Intermediate) Ascorbate->Ascorbyl_Radical 1e⁻ donation Other_Antioxidants Regenerated Antioxidants (e.g., Vit E) Ascorbate->Other_Antioxidants Regenerates DHA Dehydroascorbic Acid (DHA) (Oxidized) Ascorbyl_Radical->DHA 1e⁻ donation Recycling Cellular Recycling (GSH, Enzymes) DHA->Recycling ROS Reactive Oxygen Species (ROS) ROS->Ascorbate Scavenged Recycling->Ascorbate Reduction

Caption: The Vitamin C redox cycle, illustrating its antioxidant function and cellular recycling.

The Antioxidant Paradigm: A Guardian of Cellular Integrity

At normal physiological concentrations, achieved through dietary intake, Vitamin C functions almost exclusively as a potent antioxidant.[7][18] Plasma concentrations are tightly regulated and rarely exceed 100-150 µmol/L with oral administration.[19][20]

Its protective mechanisms are multifaceted:

  • Direct ROS Scavenging: Ascorbate directly donates electrons to neutralize a wide array of reactive oxygen species, including the hydroxyl radical, superoxide, and singlet oxygen.[1][2][11] This action terminates damaging free-radical chain reactions.[11]

  • Regeneration of α-Tocopherol: Vitamin C is crucial for regenerating the active form of Vitamin E (α-tocopherol) from the tocopheroxyl radical.[2][18] This synergy is vital for protecting lipid membranes from peroxidation.

  • Enzymatic Cofactor: Ascorbate is an essential cofactor for numerous dioxygenase enzymes.[12][18] It maintains the iron or copper atoms in the active sites of these enzymes in their reduced state, which is critical for the synthesis of collagen, carnitine, and neurotransmitters.[12][18]

The Pro-oxidant Paradigm: A Conditional Therapeutic Weapon

The transition of Vitamin C from an antioxidant to a pro-oxidant is not intrinsic but is conditional upon three critical factors: high concentration, the presence of transition metals, and the local redox environment .[4][21] This pro-oxidant activity is most relevant in the context of high-dose intravenous (IV) administration, which bypasses the tight regulation of oral absorption and can achieve plasma concentrations in the millimolar (mM) range (25-30 mM).[19][20][22][23]

The Central Mechanism: The Fenton Reaction

The pro-oxidant effect of Vitamin C is primarily mediated through its interaction with redox-active transition metals like iron (Fe) and copper (Cu).[4][5][24] Ascorbate efficiently reduces the oxidized forms of these metals (Fe³⁺ to Fe²⁺; Cu²⁺ to Cu¹⁺).[4][25] These reduced metal ions can then react with hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction to produce the highly reactive and cytotoxic hydroxyl radical (•OH).[5][24][25]

Fenton Reaction Chemistry:

  • Metal Reduction: Ascorbate + Fe³⁺ → Ascorbyl Radical + Fe²⁺

  • Hydroxyl Radical Generation: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

This creates a catalytic cycle where a single iron ion can generate numerous hydroxyl radicals as long as both ascorbate and H₂O₂ are present.[24][25] The hydrogen peroxide itself can be generated during the auto-oxidation of ascorbate in the presence of these metals and oxygen.[26][27]

Fenton_Reaction cluster_0 Vitamin C Driven Redox Cycle cluster_1 Hydroxyl Radical Generation Ascorbate Ascorbate (Vitamin C) Fe3 Fe³⁺ (Ferric Iron) Ascorbate->Fe3 Reduces Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 e⁻ gain Fe2->Fe3 e⁻ loss Fe2_copy Fe²⁺ H2O2 Hydrogen Peroxide (H₂O₂) OH_Radical Hydroxyl Radical (•OH) Highly Damaging H2O2->OH_Radical Generates Fe2_copy->H2O2 Reacts with

Caption: The pro-oxidant Fenton reaction catalyzed by Vitamin C's reduction of ferric iron.

Application in Cancer Therapy

The pro-oxidant mechanism is the basis for using high-dose IV Vitamin C as an adjunctive cancer treatment.[10][28] The theory posits that cancer cells are more susceptible to the oxidative stress induced by this mechanism than normal cells, due to several factors:

  • Selective H₂O₂ Generation: High concentrations of ascorbate lead to the generation of significant amounts of extracellular H₂O₂.[8][10][28]

  • Impaired Catalase Activity: Many tumor cells have lower levels of antioxidant enzymes like catalase, which would normally neutralize H₂O₂. This allows H₂O₂ to accumulate and participate in the Fenton reaction.[5]

  • Increased Metal Sequestration: The tumor microenvironment can be rich in labile iron, providing the necessary catalyst for hydroxyl radical production.

This targeted oxidative assault can induce DNA damage and deplete ATP, leading to selective cancer cell death (apoptosis).[9][28][29]

Key Determinants of the Antioxidant/Pro-oxidant Switch
FactorAntioxidant ActivityPro-oxidant ActivityRationale & Causality
Concentration Low (Physiological) < 250 µMHigh (Pharmacological) > 500 µM - mM rangeAt low concentrations, ascorbate's primary role is direct radical scavenging. At high, supraphysiological levels, it drives the kinetics of metal reduction and subsequent H₂O₂ production.[4][19][30]
Administration Route Oral (Dietary/Supplement)Intravenous (IV)Oral intake is subject to saturable absorption and tight homeostatic control, preventing high plasma concentrations. IV administration bypasses this control, allowing for pharmacologic doses to be achieved.[20][22][23]
Transition Metals Low availability of free, redox-active metalsHigh availability of free iron (Fe³⁺) or copper (Cu²⁺)The presence of catalytic metals is an absolute prerequisite for the Fenton reaction. In their absence, even high concentrations of ascorbate do not produce significant oxidative stress.[4][5][21]
Redox Environment Balanced, healthy tissueOxidatively stressed environment (e.g., tumor microenvironment)The pre-existing redox state of the cell or tissue can influence the outcome. An environment already rich in H₂O₂ and labile metals will amplify the pro-oxidant effect of ascorbate.[7][21]

Experimental Methodologies for Characterizing Redox Activity

To properly investigate the dual nature of Vitamin C, a combination of assays is required. Describing a protocol as a self-validating system means including appropriate positive and negative controls to ensure the assay is performing as expected and the results are interpretable.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_prooxidant Pro-oxidant Activity Assessment start Test Compound (Vitamin C at various concentrations) DPPH DPPH Assay (Radical Scavenging) start->DPPH FRAP FRAP Assay (Reducing Power) start->FRAP Deoxyribose Deoxyribose Assay (•OH Generation) start->Deoxyribose ROS_Cell Cell-based ROS Assay (Intracellular Oxidative Stress) start->ROS_Cell end_antioxidant Antioxidant Profile DPPH->end_antioxidant Quantifies Antioxidant Capacity FRAP->end_antioxidant Quantifies Antioxidant Capacity end_prooxidant Pro-oxidant Profile Deoxyribose->end_prooxidant Quantifies Pro-oxidant Potential ROS_Cell->end_prooxidant Quantifies Pro-oxidant Potential

Caption: Experimental workflow for the comprehensive assessment of Vitamin C's dual redox activity.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to act as a reducing agent, a key aspect of its antioxidant potential.[31][32]

  • Principle of Causality: The FRAP assay directly quantifies the electron-donating capacity of an antioxidant. It measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue-colored ferrous complex (Fe²⁺-TPTZ) by the antioxidant. The intensity of the color is directly proportional to the reducing power. The choice of an acidic pH (3.6) is critical to maintain the solubility of the iron, ensuring the reaction proceeds efficiently.[31]

  • Reagents:

    • Acetate Buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • FRAP Working Solution: Mix Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

    • Ascorbic Acid Standards (e.g., 100-1000 µM in deionized water)

    • Test Samples (Vitamin C at various concentrations)

  • Step-by-Step Methodology:

    • Pipette 20 µL of the test sample, standard, or blank (water) into a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

    • Mix gently and incubate at 37°C for 10 minutes. Causality: Incubation allows the redox reaction to reach completion.

    • Measure the absorbance at 593 nm using a microplate reader.

    • Construct a standard curve using the absorbance values of the ascorbic acid standards.

    • Calculate the FRAP value of the test samples by interpolating their absorbance from the standard curve. Results are expressed as Ascorbic Acid Equivalents (AAE).

  • Self-Validation:

    • Positive Control: A known antioxidant like Trolox or Gallic Acid should be run to confirm reagent activity.

    • Negative Control: The blank (water) establishes the baseline absorbance of the FRAP reagent.

Protocol: Deoxyribose Degradation Assay for Pro-oxidant Activity

This assay is a classic method to detect the generation of hydroxyl radicals (•OH), the hallmark of Vitamin C's pro-oxidant activity via the Fenton reaction.[33]

  • Principle of Causality: The assay is designed to create an environment where pro-oxidant activity can occur. It includes Fe³⁺ and H₂O₂, the components of the Fenton reaction. If the test compound (Vitamin C) can reduce Fe³⁺ to Fe²⁺, the Fenton reaction will proceed, generating •OH radicals.[33] These highly reactive radicals attack the deoxyribose sugar, degrading it into fragments. One of these fragments reacts with thiobarbituric acid (TBA) under heat to form a pink chromogen, which can be quantified spectrophotometrically. The intensity of the pink color is directly proportional to the amount of •OH generated.

  • Reagents:

    • Phosphate Buffer (20 mM, pH 7.4)

    • 2-Deoxy-D-ribose (10 mM)

    • FeCl₃ (1 mM)

    • EDTA (1 mM)

    • H₂O₂ (10 mM)

    • Ascorbic Acid (1 mM, used here as the pro-oxidant driver)

    • Test Samples (Vitamin C at high concentrations)

    • Trichloroacetic Acid (TCA) (2.8% w/v)

    • Thiobarbituric Acid (TBA) (1% w/v in 50 mM NaOH)

  • Step-by-Step Methodology:

    • In a test tube, mix the following in order: 100 µL Phosphate Buffer, 100 µL Deoxyribose, 100 µL FeCl₃, 100 µL EDTA, 100 µL Test Sample.

    • Initiate the reaction by adding 100 µL of H₂O₂. Causality: This is the final reactant needed for the Fenton reaction.

    • Incubate at 37°C for 1 hour in a water bath.

    • Stop the reaction by adding 500 µL of 2.8% TCA. Causality: TCA precipitates proteins and creates an acidic environment that halts the reaction.

    • Add 500 µL of 1% TBA.

    • Heat the tubes at 95°C for 15 minutes to develop the pink color.

    • Cool the tubes to room temperature and measure the absorbance at 532 nm.

  • Self-Validation:

    • Positive Control: A reaction mixture containing Ascorbic Acid (known to drive the reaction), Fe³⁺, and H₂O₂ will produce a strong pink color, validating the system.

    • Negative Control: A reaction mixture without the test sample or H₂O₂ should show minimal color development.

    • Antioxidant Control: Including a known •OH scavenger (e.g., mannitol) should significantly reduce the color formation, confirming that the degradation is indeed caused by hydroxyl radicals.

Conclusion and Future Directions

The dual antioxidant and pro-oxidant nature of Vitamin C is a classic example of hormesis, where the biological effect of a substance is critically dependent on its concentration and environment. At physiological levels, it is an indispensable antioxidant. At pharmacological concentrations, achieved via intravenous delivery, it can be transformed into a potent pro-oxidant drug capable of generating cytotoxic reactive oxygen species in a targeted manner.[4][9][29]

For researchers and drug development professionals, understanding this dichotomy is paramount. The development of Vitamin C-based therapies, particularly in oncology, requires a rigorous characterization of its concentration-dependent effects. Future research must focus on identifying biomarkers that predict tumor sensitivity to ascorbate-induced oxidative stress, optimizing dosing regimens, and exploring synergistic combinations with other chemo- and immunotherapies to fully exploit the conditional therapeutic power of this remarkable molecule.[29]

References

Methodological & Application

Application Notes and Protocols: Preparation of Stable L-Ascorbic Acid Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Vitamin C in Cell Culture

L-Ascorbic acid, or vitamin C, is a vital supplement in numerous cell culture applications, acting as a potent water-soluble antioxidant and an essential cofactor for critical enzymatic reactions.[1][2] Its primary roles include protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and serving as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of collagen.[3][4][5] This function is indispensable for researchers working with cell types that produce an extracellular matrix, such as fibroblasts and chondrocytes, and in the fields of tissue engineering and drug development.[1][6]

However, the utility of this compound is hampered by its inherent instability in aqueous solutions. It readily undergoes oxidation, a process accelerated by exposure to light, heat, oxygen, alkaline pH, and the presence of transition metal ions like iron and copper commonly found in culture media.[1][7][8] This degradation not only depletes the active form of the vitamin but can also lead to the production of byproducts like dehydroascorbic acid (DHA) and, upon further irreversible hydrolysis, 2,3-diketogulonic acid, which may have unintended effects on cells.[9][10][11] The half-life of ascorbic acid in a typical cell culture medium at 37°C can be as short as a few hours, making it challenging to maintain consistent, physiologically relevant concentrations over the course of an experiment.[5][12]

These application notes provide a comprehensive, field-proven protocol for the preparation, storage, and use of this compound solutions, designed to maximize stability and ensure reproducible experimental outcomes. By understanding the causality behind each step, researchers can confidently incorporate this essential micronutrient into their cell culture workflows.

I. The Chemistry of Instability: Understanding this compound Degradation

The primary challenge in using this compound is preventing its oxidation. The degradation process is a multi-step reaction initiated by the loss of electrons.

  • Initial Oxidation: this compound is oxidized to the ascorbyl radical, a relatively unstable intermediate.

  • Formation of Dehydroascorbic Acid (DHA): The ascorbyl radical can be further oxidized to dehydroascorbic acid (DHA). This step is reversible in vivo, but in vitro, DHA is also unstable.[13]

  • Irreversible Hydrolysis: DHA can undergo irreversible hydrolysis to form 2,3-diketogulonic acid, which lacks the biological activity of vitamin C.[7][11]

Several factors catalyze this degradation pathway in a typical cell culture environment:

  • pH: The rate of oxidation increases with higher pH. While cell culture media are typically buffered around pH 7.2-7.4, this is less optimal for ascorbic acid stability than acidic conditions.[8]

  • Dissolved Oxygen: Standard cell culture incubators maintain a high oxygen environment (20%), which is hyperoxic compared to physiological conditions and promotes oxidation.[2]

  • Transition Metal Ions: Divalent cations such as copper (Cu²⁺) and iron (Fe²⁺), present as trace elements in basal media and sera, are potent catalysts of ascorbic acid oxidation.[8][14]

  • Light and Temperature: Exposure to light and elevated temperatures (e.g., 37°C in an incubator) provides the energy to drive the oxidative reactions.[7][12]

Below is a diagram illustrating the oxidative degradation pathway of this compound.

Ascorbic_Acid_Degradation cluster_0 Oxidative Degradation Pathway cluster_1 Accelerating Factors AA This compound (Active) AR Ascorbyl Radical AA->AR -e⁻, -H⁺ AR->AA +e⁻, +H⁺ (Reversible) DHA Dehydroascorbic Acid (DHA) AR->DHA -e⁻, -H⁺ DKG 2,3-Diketogulonic Acid (Inactive) DHA->DKG +H₂O (Irreversible Hydrolysis) Light Light Heat Heat Oxygen Oxygen MetalIons Metal Ions (Fe²⁺, Cu²⁺) HighpH High pH

Caption: Oxidative degradation pathway of this compound.

II. Protocol for Preparing a Stabilized this compound Stock Solution (100 mM)

This protocol details the preparation of a concentrated stock solution that can be stored frozen to minimize degradation. The key to stability is the use of high-purity water, protection from light, and rapid freezing.

Materials:
  • This compound powder (cell culture grade, ≥99% purity)

  • Sterile, nuclease-free water (e.g., WFI or Milli-Q)

  • Sterile, amber or foil-wrapped 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Sterile pipettes and tips

Step-by-Step Methodology:
  • Weighing (Aseptic Technique): In a sterile environment such as a laminar flow hood, accurately weigh the desired amount of this compound powder. To prepare 10 mL of a 100 mM stock solution, you will need 176.12 mg of this compound (MW: 176.12 g/mol ).

    • Rationale: Performing this step in a sterile environment prevents microbial contamination of the stock solution.

  • Dissolving: Transfer the powder to a sterile, light-protected conical tube. Add approximately 8 mL of sterile, nuclease-free water. Gently vortex or swirl the tube until the powder is completely dissolved. This compound is readily soluble in aqueous solutions.[12]

    • Rationale: Using amber or foil-wrapped tubes is crucial to prevent photodegradation during preparation.

  • Volume Adjustment: Carefully adjust the final volume to 10 mL with sterile water.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, light-protected conical tube.

    • Rationale: This step ensures the final stock solution is free of any potential microbial contaminants.

  • Aliquoting: Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile, light-protected microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can accelerate degradation. Single-use volumes ensure that the main stock remains pristine.

  • Storage: Immediately store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[12]

    • Rationale: Freezing significantly slows down the rate of oxidative degradation.

III. Protocol for Supplementing Cell Culture Medium

This protocol describes the dilution of the frozen stock solution into your complete cell culture medium immediately before use.

Materials:
  • Prepared and frozen aliquot of 100 mM this compound stock solution

  • Pre-warmed complete cell culture medium

  • Sterile pipettes and tips

Step-by-Step Methodology:
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, keeping it protected from light.[12]

    • Rationale: Thawing at room temperature is a gentle method. Avoid using a water bath to prevent overheating.

  • Dilution: Directly dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM, add 10 µL of the 100 mM stock solution.[12]

    • Rationale: Adding the ascorbic acid to the medium immediately before it is applied to the cells minimizes the time it is exposed to the degradative conditions of the incubator.

  • Mixing: Gently swirl the medium to ensure the this compound is evenly distributed.

  • Application to Cells: Immediately replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing this compound.[12]

  • Medium Changes for Long-Term Cultures: Due to the instability of this compound in culture conditions, for experiments lasting longer than 24 hours, it is recommended to change the medium daily or every other day with freshly supplemented medium to maintain a consistent concentration.[5][15]

The following diagram illustrates the workflow for preparing and using this compound in cell culture.

Ascorbic_Acid_Workflow cluster_0 Stock Solution Preparation (Aseptic) cluster_1 Working Solution Preparation (Just-in-Time) Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Sterile Water (Light-Protected Tube) Weigh->Dissolve Filter 3. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 4. Aliquot into Single-Use Tubes Filter->Aliquot Store 5. Store at -80°C Aliquot->Store Thaw 6. Thaw One Aliquot Store->Thaw For each experiment Dilute 7. Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute Apply 8. Immediately Add to Cells Dilute->Apply

Caption: Workflow for preparing and using this compound.

IV. Quantitative Data and Best Practices

Recommended Working Concentrations

The optimal concentration of this compound varies depending on the cell type and the specific application. The table below provides a summary of commonly used concentration ranges.

Application/Cell TypeTypical Concentration RangeNotes
General Antioxidant Support5 - 50 µMCan help mitigate oxidative stress from standard culture conditions.
Collagen Synthesis (Fibroblasts, Chondrocytes)50 - 200 µMHigher concentrations are often required to act as a cofactor for hydroxylase enzymes.[6]
Mesenchymal Stem Cell Differentiation50 - 250 µMUsed in osteogenic and chondrogenic differentiation media.
Cancer Cell Lines0.1 - 20 mMHigh, pharmacological concentrations can induce cytotoxicity in some cancer cell lines, often through pro-oxidant mechanisms.[16]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Stability Data Summary
Storage ConditionSolventStability
-80°C (Stock Solution)Sterile Water or PBSUp to 6 months[12]
-20°C (Stock Solution)Sterile Water or PBSUp to 1 month[12]
4°C (Stock Solution)Sterile Water or PBSNot recommended; significant degradation within days.[15]
37°C in Culture MediumComplete Cell Culture MediumHalf-life of approximately 15.5 hours at room temperature, likely shorter at 37°C.[12]
Advanced Stabilization Strategies
  • Use of Chelating Agents: Trace metal ions are major catalysts of ascorbic acid oxidation.[14] While not standard practice for routine cell culture due to potential effects on cell physiology, in specific biochemical assays, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the stock solution can enhance stability.[17]

  • Stable Derivatives: For long-term experiments where frequent media changes are not feasible, consider using a more stable derivative of ascorbic acid, such as 2-Phospho-L-ascorbic acid (Asc-2P).[12][15] This derivative is not readily oxidized in the medium but is hydrolyzed by cellular phosphatases to release active ascorbic acid intracellularly.[8][18]

V. Verification of this compound Concentration (Optional)

For applications requiring precise and validated concentrations of this compound, its concentration in the prepared stock solution or culture medium can be verified using several methods:

  • Spectrophotometry: this compound has a characteristic UV absorbance maximum at approximately 243-265 nm, depending on the pH. This can be used for a quick estimation of concentration, although it may lack specificity.[19]

  • Titration Methods:

    • Iodine Titration: A classic redox titration where a standard iodine solution is used to oxidize ascorbic acid. The endpoint can be detected using a starch indicator, which turns blue-black in the presence of excess iodine.[10]

    • 2,6-Dichlorophenolindophenol (DCPIP) Titration: DCPIP is a redox dye that is blue in its oxidized form and colorless when reduced by ascorbic acid. The endpoint is the appearance of a persistent pink color in an acidic solution.[20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurately quantifying this compound and its degradation products due to its high sensitivity and specificity.

VI. Conclusion

While this compound is a notoriously unstable compound, its benefits in cell culture are undeniable. By understanding the mechanisms of its degradation and implementing the rigorous protocols outlined in these application notes—including the use of aseptic techniques, light protection, appropriate storage conditions, and just-in-time supplementation—researchers can significantly improve the stability and efficacy of this compound in their experiments. This will lead to more reliable, reproducible, and physiologically relevant data, particularly in the fields of tissue engineering, cancer biology, and cellular toxicology.

References

Maximizing Collagen Synthesis in Fibroblast Cultures: An Application Guide to L-Ascorbic Acid Concentration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to connective tissue biology, wound healing, and aesthetic medicine, optimizing the production of collagen by fibroblasts in vitro is a cornerstone of experimental design. L-Ascorbic acid (Vitamin C) is a well-established and critical supplement in this process, yet its effective application requires a nuanced understanding of its mechanism, stability, and optimal concentration. This guide provides a comprehensive overview and detailed protocols for harnessing the full potential of this compound to stimulate robust collagen synthesis in fibroblast cultures.

The Indispensable Role of this compound in Collagenogenesis

This compound is not merely a beneficial additive but an essential cofactor for the enzymes responsible for collagen biosynthesis.[1][2][3] Its primary role is to maintain the iron atom within the active site of prolyl and lysyl hydroxylases in its reduced ferrous (Fe2+) state.[4] These enzymes catalyze the hydroxylation of proline and lysine residues on procollagen chains, a critical post-translational modification necessary for the formation of a stable, triple-helical collagen molecule.[3][5][6] Without adequate ascorbic acid, this hydroxylation is impaired, leading to the synthesis of unstable, under-hydroxylated collagen that is poorly secreted and susceptible to degradation.[7][8] This is the underlying molecular defect in scurvy, a disease characterized by compromised connective tissue integrity.[5][6][8]

Beyond its cofactor function, this compound has been shown to directly stimulate collagen synthesis at the transcriptional level.[1][9] Studies have demonstrated that ascorbic acid can increase the mRNA levels of type I and type III procollagen in cultured human dermal fibroblasts.[10][11] This suggests a dual mechanism of action: ensuring the proper folding and stability of collagen molecules and upregulating their production. Some evidence suggests that by promoting the hydroxylation and secretion of procollagen, ascorbic acid alleviates a feedback inhibition on procollagen gene transcription.[10]

Navigating the Challenges of this compound in Cell Culture

Despite its importance, this compound is notoriously unstable in aqueous solutions, such as cell culture media, where it readily oxidizes.[12] This instability presents a significant challenge for maintaining a consistent and effective concentration over the course of an experiment. The half-life of ascorbic acid in culture can be as short as a few hours, necessitating frequent media changes or the use of more stable derivatives.[13][14]

To circumvent this issue, researchers often turn to stabilized forms of ascorbic acid, such as this compound 2-phosphate (Asc-2P).[13][15][16][17] This derivative is more resistant to oxidation in culture media but can be readily hydrolyzed by cellular phosphatases to release active this compound intracellularly.[12] This provides a more sustained and reliable source of the vitamin for the cells.

Determining the Optimal Concentration: A Data-Driven Approach

The optimal concentration of this compound for collagen synthesis can vary depending on the cell type, culture conditions, and the specific experimental goals. However, a review of the literature provides a clear range of effective concentrations.

CompoundCell TypeEffective Concentration RangeObserved Effect on Collagen SynthesisReference
This compoundHuman Dermal Fibroblasts10 µM - 100 µg/mLDose-dependent increase in Type I collagen deposits.[2][2]
This compoundHuman Skin Fibroblasts0.25 mMApproximately 8-fold increase in collagen synthesis.[7][18][7][18]
This compound 2-PhosphateHuman Skin Fibroblasts0.1 - 1.0 mM2-fold increase in the relative rate of collagen synthesis.[15][17][19][15][17][19]
This compound 2-PhosphateHuman Dermal Fibroblasts50 µg/mLEnhances collagen deposition.[20][20]

It is important to note that excessively high concentrations of ascorbic acid can have cytotoxic effects, particularly in immortalized cell lines.[21] Therefore, it is crucial to determine the optimal, non-toxic concentration for the specific fibroblast cell line being used.

Visualizing the Mechanism: Signaling and Experimental Workflow

Ascorbate-Mediated Collagen Synthesis Pathway

Collagen_Synthesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ascorbate_ext This compound SVCT2 SVCT2 Transporter Ascorbate_ext->SVCT2 Transport Ascorbate_int Intracellular This compound SVCT2->Ascorbate_int Procollagen_mRNA Procollagen mRNA Ascorbate_int->Procollagen_mRNA ↑ Transcription Fe2 Fe2+ Ascorbate_int->Fe2 Reduces Ribosome Ribosome Procollagen_mRNA->Ribosome Translation Procollagen_chains Procollagen α-chains Ribosome->Procollagen_chains Hydroxylation Hydroxylation of Proline & Lysine Procollagen_chains->Hydroxylation Triple_Helix Triple Helix Formation Hydroxylation->Triple_Helix Prolyl_Hydroxylase Prolyl Hydroxylase Prolyl_Hydroxylase->Hydroxylation Fe3 Fe3+ Prolyl_Hydroxylase->Fe3 Oxidizes Fe2+ to Fe3+ Lysyl_Hydroxylase Lysyl Hydroxylase Lysyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase->Fe3 Fe3->Fe2 Secreted_Procollagen Secreted Procollagen Triple_Helix->Secreted_Procollagen Secretion

Caption: Ascorbic acid's role in collagen synthesis.

Experimental Workflow for Optimizing Ascorbic Acid Concentration

Experimental_Workflow Start Start: Fibroblast Culture Seed_Cells Seed Fibroblasts in Multi-well Plates Start->Seed_Cells Prepare_Media Prepare Media with Varying Ascorbic Acid Concentrations (e.g., 0, 10, 50, 100, 250 µM) Seed_Cells->Prepare_Media Treat_Cells Treat Cells with Ascorbic Acid Media Prepare_Media->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Harvest Harvest Supernatant and Cell Lysate Incubate->Harvest Collagen_Assay Quantify Collagen Production (e.g., Sirius Red, ELISA) Harvest->Collagen_Assay Protein_Assay Normalize to Total Protein (e.g., BCA Assay) Harvest->Protein_Assay Analyze_Data Analyze and Plot Data (Collagen vs. Concentration) Collagen_Assay->Analyze_Data Protein_Assay->Analyze_Data Determine_Optimal Determine Optimal Concentration Analyze_Data->Determine_Optimal

Caption: Workflow for determining optimal ascorbic acid levels.

Detailed Protocols

Protocol for Preparation of this compound and this compound 2-Phosphate Stock Solutions

A. This compound Stock Solution (100 mM)

  • Materials:

    • This compound powder (cell culture grade)

    • Sterile, nuclease-free water or PBS

    • Sterile 15 mL conical tube

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out 1.76 g of this compound powder.

    • Add the powder to a sterile 15 mL conical tube.

    • Add sterile water or PBS to a final volume of 10 mL.

    • Vortex until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile conical tube.

    • Aliquot into smaller, single-use volumes (e.g., 100 µL) to minimize freeze-thaw cycles.

    • Store aliquots at -20°C and protect from light. Note: this compound is highly unstable; it is recommended to prepare fresh stock solutions regularly.[21]

B. This compound 2-Phosphate Stock Solution (100 mM)

  • Materials:

    • This compound 2-phosphate (trisodium or magnesium salt)

    • Sterile, nuclease-free water or PBS

    • Sterile 15 mL conical tube

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Follow the same procedure as for this compound, adjusting the amount of powder based on the molecular weight of the specific salt used to achieve a 100 mM concentration.

    • This compound 2-phosphate is more stable in solution; stock solutions can be stored at 4°C for up to a week.[21] For longer-term storage, aliquoting and freezing at -20°C is recommended.

Protocol for Induction of Collagen Synthesis in Human Dermal Fibroblasts
  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • Fibroblast Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[22]

    • This compound or this compound 2-phosphate stock solution

    • 6-well or 12-well tissue culture plates

    • Sterile PBS

  • Procedure:

    • Culture HDFs in T-75 flasks until they reach 80-90% confluency.[22]

    • Trypsinize the cells and seed them into 6-well or 12-well plates at a density of 5 x 10^4 cells/cm².

    • Allow the cells to attach and grow for 24 hours in standard fibroblast growth medium.

    • After 24 hours, aspirate the medium and replace it with fresh medium containing the desired final concentration of this compound or this compound 2-phosphate. For initial optimization, a concentration range of 10 µM to 250 µM is recommended. A negative control (no ascorbic acid) should always be included.

    • Incubate the cells for 48-72 hours. If using this compound, the medium should be changed every 24 hours with freshly added ascorbic acid due to its instability.[14][23]

    • After the incubation period, harvest the cell culture supernatant and/or cell lysate for collagen quantification.

Protocol for Quantification of Collagen Production (Sirius Red Assay)
  • Materials:

    • Sirius Red dye solution (0.1% Direct Red 80 in saturated picric acid)

    • 0.05 M Acetic acid

    • 0.1 M NaOH

    • Collagen standard (e.g., rat tail collagen type I)

    • Microplate reader (540 nm)

  • Procedure:

    • For Supernatant: a. Transfer a known volume of the cell culture supernatant to a microfuge tube. b. Add 1 mL of Sirius Red dye solution and incubate at room temperature for 1 hour with gentle shaking. c. Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex. d. Carefully aspirate and discard the supernatant. e. Wash the pellet with 1 mL of 0.05 M acetic acid and centrifuge again. f. Repeat the wash step. g. Dissolve the pellet in 250 µL of 0.1 M NaOH. h. Read the absorbance at 540 nm.

    • For Cell Layer: a. Wash the cell layer twice with PBS. b. Add 1 mL of Sirius Red dye solution to each well and incubate for 1 hour at room temperature. c. Aspirate the dye solution and wash the wells thoroughly with 0.05 M acetic acid until the wash is clear. d. Add 250 µL of 0.1 M NaOH to each well to dissolve the bound dye. e. Transfer the solution to a 96-well plate and read the absorbance at 540 nm.

    • Standard Curve: a. Prepare a standard curve using known concentrations of collagen. b. Plot the absorbance values of the standards against their concentrations and determine the concentration of collagen in the samples from the standard curve.

    • Normalization: a. Quantify the total protein content in the cell lysates using a BCA or Bradford assay. b. Normalize the amount of collagen produced to the total protein content to account for differences in cell number.

Conclusion and Best Practices

The optimal stimulation of collagen synthesis in fibroblast cultures is a multifactorial process, with this compound concentration being a critical parameter. By understanding the biochemical role of ascorbic acid, acknowledging its instability in culture, and employing systematic optimization protocols, researchers can reliably enhance collagen production for a wide range of applications.

Key Takeaways:

  • This compound is essential for both the post-translational modification and transcriptional regulation of collagen.

  • Due to its instability, the use of a stable derivative like this compound 2-phosphate is highly recommended for consistent results.

  • The optimal concentration of ascorbic acid is cell-type dependent and should be empirically determined, typically falling within the 50-250 µM range.

  • Regular media changes are crucial when using the less stable this compound.

  • Always include a negative control (no ascorbic acid) to accurately assess the stimulatory effect.

By adhering to these principles and protocols, researchers can ensure the robust and reproducible production of collagen, paving the way for more accurate and impactful findings in the fields of tissue engineering, drug discovery, and beyond.

References

Application Notes and Protocols: L-Ascorbic Acid as a Reducing Agent for Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Merits of L-Ascorbic Acid in Gold Nanoparticle Synthesis

The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanoscience, with applications spanning diagnostics, therapeutics, and catalysis. The choice of reducing agent is a critical determinant of the final nanoparticle properties, including size, shape, and stability. This compound (vitamin C) has emerged as a popular "green" reducing agent due to its biocompatibility, low toxicity, and cost-effectiveness.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the synthesis of gold nanoparticles. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss essential characterization techniques.

The utility of this compound lies in its ability to reduce gold (III) ions (Au³⁺) to neutral gold atoms (Au⁰), which then nucleate and grow into nanoparticles.[3] The reaction kinetics and subsequent nanoparticle morphology are highly sensitive to experimental parameters such as pH, temperature, and the presence of stabilizing agents.[3][4][5] Understanding and controlling these variables is paramount to achieving reproducible and well-defined AuNPs.

Reaction Mechanism and the Critical Role of pH

The reduction of tetrachloroauric acid (HAuCl₄) by this compound is a redox reaction where ascorbic acid is oxidized to dehydroascorbic acid.[6][7] The reaction proceeds as follows:

2HAuCl₄ + 3C₆H₈O₆ → 2Au + 3C₆H₆O₆ + 8HCl

The pH of the reaction medium plays a pivotal role in this process. At alkaline pH, the hydroxyl groups of this compound are more easily deprotonated, significantly increasing its reducing power and accelerating the reaction rate.[3][5][6] This enhanced reactivity at higher pH often leads to the formation of smaller, more monodisperse nanoparticles.[3][5] Conversely, acidic conditions slow down the reaction, which can result in larger and more polydisperse nanoparticles. The pKa values of ascorbic acid are approximately 4.10 and 11.79, and operating near or above these values can influence the deprotonation and thus the reduction potential.[6]

Logical Flow of Gold Nanoparticle Formation with this compound

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Characterization HAuCl4_Solution HAuCl4 Solution (Gold Precursor) Mixing Rapid Mixing of Solutions HAuCl4_Solution->Mixing Ascorbic_Acid_Solution This compound Solution (Reducing Agent) Ascorbic_Acid_Solution->Mixing Stabilizer_Solution Stabilizer Solution (e.g., PVP, PVA) Stabilizer_Solution->Mixing Reduction Reduction of Au³⁺ to Au⁰ Mixing->Reduction Nucleation Nucleation of Au⁰ Atoms Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth UV_Vis UV-Vis Spectroscopy (SPR) Growth->UV_Vis TEM Transmission Electron Microscopy (Size/Shape) Growth->TEM DLS Dynamic Light Scattering (Hydrodynamic Size) Growth->DLS

Caption: Workflow for gold nanoparticle synthesis using this compound.

The Role of Stabilizing Agents

While this compound can act as both a reducing and a stabilizing agent to some extent, the resulting nanoparticles often lack long-term stability and are prone to aggregation.[8] To prevent this, a stabilizing or capping agent is typically incorporated into the synthesis. These agents adsorb to the nanoparticle surface, providing a protective layer that prevents agglomeration through steric or electrostatic repulsion.

Commonly used stabilizers in conjunction with this compound include:

  • Polyvinylpyrrolidone (PVP): A non-ionic polymer that provides steric stabilization.[9]

  • Polyvinyl Alcohol (PVA): Another biocompatible polymer that offers steric stabilization.[10][11]

The choice and concentration of the stabilizing agent can also influence the final size and shape of the AuNPs.

Experimental Protocols

Here, we provide two detailed protocols for the synthesis of gold nanoparticles using this compound. The first is a basic room temperature synthesis, and the second employs a microwave-assisted method for more rapid synthesis.

Protocol 1: Room Temperature Synthesis of AuNPs with PVP Stabilization

This protocol is adapted from a modified Turkevich approach and is suitable for producing spherical AuNPs.[9]

Materials:

  • Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Polyvinylpyrrolidone (PVP)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Glass beakers and flasks

  • Pipettes

  • pH meter

Procedure:

  • Prepare the Reducing Agent Solution:

    • Dissolve this compound in a chosen solvent (e.g., absolute ethanol or an ethanol/water mixture).[9]

    • Add PVP to the this compound solution to a final concentration of 1% (w/v) and sonicate briefly to dissolve.[9]

    • Adjust the pH of the solution to 10.5 by dropwise addition of 2 M NaOH.[6][9] An alkaline pH enhances the reducing power of ascorbic acid.[3][5][6]

  • Prepare the Gold Precursor Solution:

    • Prepare a 5 mM aqueous solution of HAuCl₄.

  • Synthesize the Gold Nanoparticles:

    • Rapidly inject the HAuCl₄ solution into the reducing agent solution while stirring vigorously. A typical molar ratio of HAuCl₄ to this compound is 1:10.[9]

    • The solution should rapidly change color from yellow to a characteristic ruby red, indicating the formation of AuNPs.[3]

    • Continue stirring for at least 30 minutes to ensure the reaction is complete.

Expected Results: This method typically produces spherical AuNPs. The size of the nanoparticles can be tuned by varying the polarity of the solvent; a higher water content generally leads to smaller nanoparticles.[9]

Protocol 2: Microwave-Assisted Synthesis of AuNPs

This protocol allows for a rapid synthesis of AuNPs and can be used to generate non-spherical nanoparticles by controlling the pH.[4]

Materials:

  • Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Equipment:

  • Microwave reactor system

  • Glass vials suitable for microwave synthesis

  • Pipettes

  • pH meter

  • Centrifuge

Procedure:

  • Prepare pH-Adjusted this compound Solutions:

    • Prepare a stock solution of this compound.

    • Create several aliquots and adjust their pH to various values (e.g., pH ≥ 10) using HCl or NaOH.[4]

  • Prepare the Gold Precursor Solution:

    • Prepare a fresh 0.5 mM solution of HAuCl₄.

  • Synthesize the Gold Nanoparticles:

    • In a microwave-safe vial, add 4.5 ml of the 0.5 mM HAuCl₄ solution.

    • Add 45 µl of the pH-adjusted this compound solution to the HAuCl₄ solution.

    • Immediately mix and place the vial in the microwave reactor.

    • Radiate the mixture at 200°C and 15 bar for 30 seconds.[4]

    • Allow the sample to cool to room temperature.

  • Purification:

    • Centrifuge the cooled solution at 1000 rpm to pellet larger aggregates.

    • The supernatant contains the synthesized AuNPs.

Expected Results: The morphology of the AuNPs is dependent on the pH of the this compound solution. At pH ≥ 10, non-spherical nanoparticles can be obtained.[4]

Characterization of Synthesized Gold Nanoparticles

Proper characterization is crucial to confirm the successful synthesis and to determine the properties of the AuNPs.

Summary of Characterization Techniques and Expected Observations

Characterization TechniqueParameter MeasuredTypical Observation for AuNPs
UV-Visible Spectroscopy Surface Plasmon Resonance (SPR)A characteristic peak between 520-550 nm for spherical AuNPs. The peak position is size-dependent.[3][6]
Transmission Electron Microscopy (TEM) Size, shape, and morphologyProvides direct visualization of the nanoparticles. Allows for measurement of particle size distribution.[4][6]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionMeasures the effective size of the nanoparticles in solution, including the stabilizer layer.[9]
X-ray Diffraction (XRD) Crystalline structureConfirms the face-centered cubic (fcc) crystalline structure of gold.[1][6]

Mechanism of Au³⁺ Reduction and Nanoparticle Formation

G cluster_0 Reactants cluster_1 Redox Reaction cluster_2 Nanoparticle Formation Au3 Au³⁺ ions Reduction Au³⁺ + 3e⁻ → Au⁰ Au3->Reduction Ascorbic_Acid This compound Oxidation Ascorbic Acid → Dehydroascorbic Acid + 2H⁺ + 2e⁻ Ascorbic_Acid->Oxidation Au0 Au⁰ atoms Reduction->Au0 Nucleation Nucleation Au0->Nucleation Growth Growth into AuNPs Nucleation->Growth

Caption: The reduction of Au³⁺ and subsequent nanoparticle formation.

Troubleshooting and Key Considerations

  • Aggregation: If the solution color is blue or purple, or if a precipitate forms, this indicates nanoparticle aggregation. This can be caused by insufficient stabilizer, incorrect pH, or impure reagents.

  • Polydispersity: A broad SPR peak in the UV-Vis spectrum or a wide size distribution in TEM images indicates polydispersity. This can be improved by controlling the reaction temperature, stirring rate, and the rate of addition of the reducing agent.

  • Reproducibility: To ensure reproducibility, it is critical to precisely control the concentrations of all reagents, the pH, temperature, and stirring speed.

Conclusion

This compound is a versatile and environmentally friendly reducing agent for the synthesis of gold nanoparticles. By carefully controlling the experimental parameters, particularly the pH and the choice of stabilizing agent, researchers can tune the size, shape, and stability of the resulting AuNPs to suit a wide range of applications in research, diagnostics, and drug development. The protocols and characterization guidelines provided in this application note offer a solid foundation for the successful synthesis and analysis of gold nanoparticles using this compound.

References

HPLC-UV method for L-Ascorbic acid quantification in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the Robust Quantification of L-Ascorbic Acid in Biological Samples

Introduction: The Challenge of Measuring a Vital Antioxidant

This compound (Vitamin C) is a pivotal water-soluble antioxidant and an essential enzymatic cofactor in numerous biological pathways, including collagen synthesis and neurotransmitter production.[1] Its concentration in biological fluids like plasma is a critical biomarker for nutritional status, oxidative stress, and overall health. However, the inherent instability of this compound presents a significant analytical challenge. In biological matrices, it is readily oxidized to dehydroascorbic acid (DHAA), which can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid. This rapid degradation can lead to a significant underestimation of total vitamin C levels if samples are not handled with stringent protocols.

This application note provides a comprehensive, field-proven HPLC-UV method for the accurate and reliable quantification of total this compound in biological samples, primarily human plasma. We will delve into the causality behind critical pre-analytical and analytical choices, offering a robust protocol designed for researchers, clinicians, and drug development professionals.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. The core principles are:

  • Stabilization and Extraction: Biological samples are immediately treated with an acidic protein precipitation agent, typically metaphosphoric acid (MPA). This serves a dual purpose: it denatures and removes high-molecular-weight proteins that would otherwise interfere with the analysis and foul the HPLC column, and it creates a low-pH environment that significantly slows the oxidation of this compound.[2][3]

  • Reduction of DHAA: To measure the total vitamin C content (this compound + DHAA), the extracted sample is treated with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4][5][6] This quantitatively converts the DHAA present in the sample back to this compound, allowing for a single, unified measurement.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. A C18 reversed-phase column separates this compound from other endogenous components of the biological matrix based on its polarity. An acidic mobile phase is used to ensure this compound is in its protonated, less polar form, allowing for better retention on the nonpolar stationary phase.

  • UV Detection and Quantification: As the this compound elutes from the column, it passes through a UV detector. This compound possesses a strong chromophore, exhibiting maximum absorbance in the range of 245-265 nm under acidic conditions.[2][7][8] The peak area of the analyte is proportional to its concentration, which is determined by comparing it against a calibration curve constructed from standards of known concentrations.

Experimental Workflow Overview

The entire process, from sample collection to final data analysis, requires meticulous attention to detail to prevent analyte degradation.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A Sample Collection (Heparin Plasma, on ice) B Immediate Centrifugation (4°C) A->B C Protein Precipitation & Stabilization (MPA) B->C D DHAA Reduction (Optional, with DTT/TCEP) C->D E HPLC-UV Analysis D->E F Data Processing E->F G Quantification (vs. Calibration Curve) F->G

Caption: High-level workflow for this compound quantification.

Materials and Reagents

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler (cooled to 4°C), column oven, and UV-Vis detector.

    • Refrigerated centrifuge (4°C) capable of >10,000 x g.

    • Vortex mixer.

    • Analytical balance.

    • Calibrated pipettes.

    • pH meter.

  • Chemicals & Consumables:

    • This compound (ACS grade or higher)

    • Metaphosphoric acid (MPA)

    • Dithiothreitol (DTT)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Ortho-phosphoric acid (85%)

    • HPLC-grade methanol and water

    • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Syringe filters (0.22 or 0.45 µm, PVDF or similar)

    • Amber glass vials and microcentrifuge tubes to protect from light.[9]

Detailed Protocols

Protocol 1: Preparation of Reagents and Standards

1. Mobile Phase (50 mM KH₂PO₄ in Water, pH 2.5):

  • Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Adjust the pH to 2.5 using 85% ortho-phosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas thoroughly before use.

  • Causality: The acidic pH ensures that ascorbic acid is fully protonated for consistent retention on the C18 column, and the phosphate buffer maintains this pH throughout the run.[2][10]

2. Stabilizing Solution (10% w/v Metaphosphoric Acid):

  • Dissolve 10 g of metaphosphoric acid in 100 mL of HPLC-grade water.

  • This solution can be stored at 4°C for up to one week.

  • Causality: MPA is a superior precipitating agent to Trichloroacetic Acid (TCA) for ascorbic acid analysis because it is less likely to induce oxidation by releasing ferric ions from transferrin.[11]

3. DTT Reducing Solution (10 mM DTT):

  • Prepare fresh daily. Dissolve 15.4 mg of DTT in 10 mL of HPLC-grade water.

  • Keep on ice and protected from light.

  • Causality: DTT is a potent reducing agent that efficiently converts DHAA back to ascorbic acid at a neutral or slightly basic pH, allowing for the measurement of total vitamin C.[5][6]

4. This compound Stock Standard (1 mg/mL):

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the 10% MPA stabilizing solution.

  • This stock solution should be prepared fresh daily.

5. Working Calibration Standards (e.g., 1 - 100 µg/mL):

  • Perform serial dilutions of the stock standard into the 10% MPA solution to create a range of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • These standards must be treated in the exact same manner as the biological samples.

Protocol 2: Sample Collection and Handling
  • Blood Collection: Collect whole blood into lithium heparin or EDTA tubes.[12][13] Avoid serum, as the clotting process can lead to cell lysis and variable results.

  • Immediate Cooling: Place the collected tubes on wet ice immediately.[9] Ascorbic acid degradation is rapid at room temperature.

  • Processing Time: Process samples within 4 hours of collection.[9]

  • Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[12]

  • Storage: If analysis cannot be performed immediately, the separated plasma should be stabilized with MPA (see Protocol 3) and then frozen at -80°C.[12][14]

Protocol 3: Plasma Sample Preparation
  • In a light-protected microcentrifuge tube, add 200 µL of plasma.

  • Add 200 µL of ice-cold 10% MPA solution.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the clear supernatant. At this stage, the sample is ready for the analysis of reduced this compound only.

For Total Vitamin C Analysis (including DHAA): 7. Take 100 µL of the supernatant from step 6. 8. Add 10 µL of the 10 mM DTT solution. 9. Vortex briefly and incubate in the dark at room temperature for 20-30 minutes to allow for complete reduction of DHAA.[5] 10. The sample is now ready for injection. If necessary, filter through a 0.22 µm syringe filter into an amber HPLC vial.

Protocol 4: HPLC-UV System Configuration and Analysis

G A Mobile Phase Reservoir pH 2.5 KH₂PO₄ B HPLC Pump (Isocratic) A->B Solvent Line C Autosampler (4°C) B->C Flow D Column Oven (30°C) C18 Column 250 x 4.6 mm C->D Injection E UV-Vis Detector (λ = 254 nm) D->E Eluent F Data Acquisition System E->F Signal

Caption: Schematic of the HPLC-UV system configuration.

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase 50 mM KH₂PO₄, pH 2.5
Flow Rate 0.8 - 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
UV Wavelength 254 nm (or 245 nm)[2][7][15]
Run Time ~10-12 minutes (ensure elution of interfering peaks)

Method Validation

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. Key parameters are outlined below, following ICH guidelines.[16][17]

G Start Method Validation Specificity Specificity (Peak Purity, No Interference) Start->Specificity Linearity Linearity & Range (Calibration Curve, R²) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Intra & Inter-day RSD%) Accuracy->Precision LOQ LOQ / LOD (Signal-to-Noise) Precision->LOQ Stability Stability (Freeze-Thaw, Bench-Top) LOQ->Stability End Validated Method Stability->End

Caption: Workflow for analytical method validation.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) ≥ 0.9990.9995 over 1-100 µg/mL[16]
Accuracy (Recovery) 85 - 115%98.9%
Intra-day Precision (%RSD) ≤ 15%< 7.8%[18]
Inter-day Precision (%RSD) ≤ 15%< 7.2%[6][7]
Limit of Quantification (LOQ) S/N ratio ≥ 101.95 µg/mL[19]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Peak Ascorbic acid degradation.Ensure immediate processing on ice, use fresh MPA, protect from light. Check sample handling protocol.
Incorrect mobile phase pH.Verify mobile phase pH is ~2.5.
Broad or Tailing Peak Column contamination/degradation.Flush column with water, then methanol. If unresolved, replace column. Use a guard column.
Sample overload.Dilute sample or reduce injection volume.
Shifting Retention Time Inconsistent mobile phase prep.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Pump malfunction/leak.Check pump pressure for stability. Purge pump and check for leaks.
Column temperature fluctuation.Ensure column oven is stable at the set temperature.
Extraneous Peaks Sample matrix interference.Ensure complete protein precipitation. Check for contamination in reagents or vials.
DTT reagent peaks.Run a blank with DTT to identify its elution time. Adjust chromatography if it co-elutes.

References

Preparation of L-Ascorbic Acid Stock Solutions for In Vitro Studies: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of L-Ascorbic Acid in In Vitro Research

This compound, or vitamin C, is a vital water-soluble antioxidant and a critical co-factor for numerous enzymatic reactions, making it an indispensable supplement in a wide array of in vitro studies.[1][2][3][4] Its role extends from modulating cellular redox balance and scavenging reactive oxygen species (ROS) to influencing signaling pathways such as the Nrf2/Keap1 system.[1][5][6] However, the very reactivity that makes this compound a potent antioxidant also renders it notoriously unstable in aqueous solutions.[3][7][8] This inherent instability presents a significant challenge for researchers aiming to maintain consistent and physiologically relevant concentrations in cell culture media.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation, storage, and handling of this compound stock solutions to ensure reproducible and reliable experimental outcomes. We will delve into the critical parameters governing its stability and provide a validated protocol that minimizes degradation, thereby upholding the scientific integrity of your in vitro studies.

The Science of Instability: Understanding this compound Degradation

The primary antagonist to this compound's stability is oxidation.[11][12][13] This process is significantly accelerated by several factors commonly encountered in a laboratory setting:

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidation.[7][14]

  • Light: Exposure to light, particularly UV radiation, can catalyze the degradation of this compound.[7][8][12]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[14][15][16]

  • pH: The stability of this compound is highly pH-dependent. While it is more stable in acidic conditions, the optimal pH for cell culture (typically pH 7.2-7.4) unfortunately promotes its oxidation.[11][[“]][18]

  • Transition Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of this compound.[7][12]

The initial oxidation product of this compound is dehydroascorbic acid (DHA).[19][20] While DHA can be taken up by cells and reduced back to ascorbic acid, it is also unstable and can undergo irreversible hydrolysis to form 2,3-diketogulonic acid and further degradation products, such as L-threonic acid and oxalic acid, which may have unintended effects on cells.[19][20][21]

Below is a diagram illustrating the key factors influencing the degradation of this compound.

cluster_0 Factors Accelerating Degradation cluster_1 Degradation Pathway Oxygen Oxygen L_Ascorbic_Acid This compound Oxygen->L_Ascorbic_Acid Light Light Light->L_Ascorbic_Acid Heat Heat Heat->L_Ascorbic_Acid pH_alkaline Alkaline pH pH_alkaline->L_Ascorbic_Acid Metal_Ions Transition Metal Ions (Cu²⁺, Fe²⁺) Metal_Ions->L_Ascorbic_Acid DHA Dehydroascorbic Acid (DHA) L_Ascorbic_Acid->DHA Oxidation Irreversible_Products Irreversible Degradation Products (e.g., 2,3-diketogulonic acid) DHA->Irreversible_Products Hydrolysis

Caption: Factors influencing this compound degradation.

Quantitative Data Summary

The following tables provide essential quantitative data to guide the preparation and use of this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityReference
Water~330 g/L[7][22]
PBS (pH 7.2)~15 mg/mL[7][23]
Ethanol~20 g/L[22]

Table 2: Stability and Storage Recommendations

Storage ConditionDurationKey ConsiderationsReference
-20°CUp to 1 monthProtect from light.[7]
-80°CUp to 6 monthsProtect from light, purge with inert gas (e.g., nitrogen).[7]
In Culture Medium (Room Temp)Half-life of ~15.5 hoursPrepare fresh and replenish frequently.[7]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a 100 mM stock solution, a common concentration for subsequent dilution into cell culture media.

Materials:

  • This compound powder (Molecular Weight: 176.12 g/mol )[7]

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile 15 mL conical tubes (amber or wrapped in aluminum foil)

  • 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Protocol Workflow Diagram:

start Start weigh 1. Weigh 17.61 mg This compound start->weigh dissolve 2. Dissolve in 800 µL sterile water/PBS weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex adjust_volume 4. Adjust Volume to 1 mL vortex->adjust_volume filter 5. Sterile Filter (0.22 µm) adjust_volume->filter aliquot 6. Aliquot into Light-Protected Tubes filter->aliquot purge 7. Purge with Nitrogen (Optional but Recommended) aliquot->purge store 8. Store at -80°C purge->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Methodology:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 17.61 mg of this compound powder for a 1 mL 100 mM stock solution. For different volumes, adjust the mass accordingly.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add a portion of the sterile water or PBS (e.g., 800 µL for a 1 mL final volume).

  • Mixing: Gently vortex the tube until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

  • Volume Adjustment: Adjust the final volume to 1 mL with sterile water or PBS.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber or foil-wrapped microcentrifuge tubes to protect from light.[8] This minimizes the number of freeze-thaw cycles for the entire stock.

  • Inert Gas Purging (Recommended): For optimal long-term stability, gently purge the headspace of each aliquot tube with an inert gas like nitrogen or argon before capping to displace oxygen.[7]

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

Application in Cell Culture: Best Practices for Experimental Success

The high instability of this compound in culture media necessitates careful application to ensure cells are exposed to the intended concentration.

  • Fresh is Best: Whenever possible, prepare the this compound stock solution fresh before each experiment.[8]

  • Thawing: When using a frozen aliquot, thaw it rapidly at room temperature and keep it on ice, protected from light.

  • Dilution: Dilute the stock solution directly into pre-warmed cell culture medium to the desired final working concentration (typically in the range of 5 µM to 200 µM).[8]

  • Immediate Use: Add the this compound-supplemented medium to the cells immediately after preparation.

  • Frequent Media Changes: Due to its short half-life in culture, for experiments lasting longer than a few hours, it is advisable to replace the medium with freshly supplemented medium every 3-6 hours to maintain a consistent concentration.[7]

  • Consider Stable Derivatives: For long-term experiments where consistent this compound levels are critical, consider using a more stable derivative such as 2-Phospho-L-ascorbic acid.[7][8][9] These derivatives are converted to this compound by cellular phosphatases, providing a sustained intracellular release.[9][24]

Conclusion: Ensuring Rigor in Your In Vitro Research

The meticulous preparation and handling of this compound stock solutions are paramount for the reproducibility and validity of in vitro studies. By understanding the factors that contribute to its degradation and adhering to the detailed protocols and best practices outlined in this application note, researchers can minimize experimental variability and confidently investigate the multifaceted roles of this essential antioxidant in their cellular models. The use of fresh preparations, appropriate storage conditions, and an awareness of its limited stability in culture media are the cornerstones of reliable and impactful research involving this compound.

References

Application Notes and Protocols: L-Ascorbic Acid as a Supplement in Serum-Free Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing cell culture technologies, the transition to serum-free media (SFM) represents a significant step towards enhanced reproducibility and consistency. However, this move necessitates a meticulous reconstitution of the essential components previously supplied by serum. Among these, L-Ascorbic acid (Vitamin C) emerges as a critical, yet complex, supplement. This guide provides an in-depth exploration of the rationale and methodologies for effectively incorporating this compound into serum-free culture systems.

The Dichotomous Role of this compound in Cell Culture

This compound is a potent water-soluble antioxidant and an essential enzymatic cofactor, playing a multifaceted role in maintaining cellular health and function in vitro.[1] Its supplementation in SFM is crucial for a variety of cell types, from industrial workhorses like Chinese Hamster Ovary (CHO) cells to sensitive primary and stem cell lines.

As an Antioxidant:

In the aqueous environment of cell culture media, the generation of reactive oxygen species (ROS) is a constant threat to cellular integrity. This compound acts as a primary defense, directly scavenging harmful free radicals and regenerating other key antioxidants like α-tocopherol (Vitamin E).[1] This protective mechanism is fundamental for preventing lipid peroxidation and maintaining the stability of cellular membranes.

As an Enzymatic Cofactor:

Beyond its antioxidant properties, this compound is an indispensable cofactor for a range of dioxygenase enzymes.[2] A prime example is its role in collagen synthesis, where it is essential for the hydroxylation of proline and lysine residues by prolyl and lysyl hydroxylases, respectively.[3][4] This post-translational modification is critical for the proper folding and stability of the collagen triple helix, a key component of the extracellular matrix (ECM).[5]

The Challenge of Instability: A Critical Consideration

The primary obstacle to the effective use of this compound in cell culture is its inherent instability in aqueous solutions.[1] It readily oxidizes, a process accelerated by exposure to light, oxygen, and the presence of transition metal ions (e.g., copper and iron) often found in basal media formulations.[6] This degradation not only depletes the active form of the vitamin but can also lead to the production of hydrogen peroxide (H₂O₂), which can have pro-oxidant and cytotoxic effects, particularly in certain media formulations like DMEM.[7][8]

The half-life of this compound in culture media can be as short as a few hours, making consistent, long-term supplementation a significant challenge.[6]

The Solution: Stabilized Derivatives

To circumvent the issue of instability, the use of stabilized derivatives of this compound is highly recommended. The most commonly employed and well-validated of these is This compound 2-phosphate (Asc-2-P) .[9] This phosphorylated form is resistant to oxidation in the culture medium and is readily internalized by cells, where intracellular phosphatases cleave the phosphate group, releasing active this compound.[10] This provides a sustained intracellular supply of the vitamin, ensuring its biological activity over extended culture periods.

Impact on Key Cell Types

The benefits of this compound supplementation are particularly evident in several critical areas of research and bioproduction:

  • Chinese Hamster Ovary (CHO) Cells: In the context of recombinant protein production, this compound can enhance cell growth and productivity.[11] While not always essential for the growth of all CHO lines, its inclusion in a fortified medium has been shown to improve antibody yields.[12] Furthermore, as an antioxidant, it can mitigate oxidative stress, a common issue in high-density perfusion cultures. It's also important to consider its potential impact on protein glycosylation, which can be a critical quality attribute for therapeutic proteins.[13]

  • Mesenchymal Stem Cells (MSCs): For MSCs, this compound is a cornerstone of many differentiation protocols, particularly for osteogenic and chondrogenic lineages, due to its role in collagen synthesis.[14][15] It also supports the proliferation and self-renewal of MSCs while helping to preserve their multipotent phenotype during in vitro expansion.[14] Studies have shown that this compound can influence key signaling pathways in MSCs, such as suppressing the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial for maintaining stemness and directing differentiation.[16][17]

  • Hybridoma Cells: In the production of monoclonal antibodies, serum-free hybridoma media are often supplemented with a cocktail of growth-promoting factors, including this compound, to replace the components of serum.[18][19]

Quantitative Data Summary: Recommended Concentrations

The optimal concentration of this compound or its derivatives can vary depending on the cell type, culture conditions, and experimental objectives. The following table provides a summary of commonly used concentration ranges.

Cell TypeCompoundRecommended Concentration RangeKey Application
CHO Cells This compound5 - 200 µMRecombinant protein production, antioxidant support
This compound 2-phosphate0.5 - 3 mg/LEnhanced stability for long-term cultures
Mesenchymal Stem Cells (MSCs) This compound 2-phosphate5 - 500 µMProliferation and differentiation (osteogenesis, chondrogenesis)
Hybridoma Cells This compoundOptimized as part of a supplement cocktailMonoclonal antibody production

It is imperative to empirically determine the optimal concentration for your specific cell line and application through a dose-response study.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Rationale: Due to its rapid degradation, this compound stock solutions should be prepared fresh for each experiment. The use of sterile, nuclease-free water and aseptic technique is critical to prevent contamination. Shielding the solution from light is essential to minimize photo-oxidation.

Materials:

  • This compound powder (cell culture grade)

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile, amber 15 mL conical tubes or clear tubes wrapped in aluminum foil

  • 0.22 µm syringe filter and sterile syringe

  • Calibrated analytical balance

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 17.61 mg of this compound powder.

  • Dissolving: Transfer the powder to a sterile, light-protected 15 mL conical tube. Add 1 mL of sterile water or PBS.

  • Mixing: Gently vortex or swirl the tube until the powder is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.

  • Use: Immediately dilute the stock solution into the pre-warmed cell culture medium to the desired final concentration. Do not store the stock solution.

Protocol 2: Preparation of a 50 mM this compound 2-Phosphate (Asc-2-P) Stock Solution

Rationale: Asc-2-P is significantly more stable than this compound, allowing for the preparation of stock solutions that can be stored for short periods. However, protecting it from light and microbial contamination remains crucial.

Materials:

  • This compound 2-phosphate (magnesium or sodium salt, cell culture grade)

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile, amber 15 mL conical tubes or clear tubes wrapped in aluminum foil

  • 0.22 µm syringe filter and sterile syringe

  • Calibrated analytical balance

Procedure:

  • Weighing: In a sterile environment, weigh out the appropriate amount of Asc-2-P powder (molecular weight will vary depending on the salt form; adjust accordingly). For the sesquimagnesium salt hydrate (MW ~345.5 g/mol ), this would be approximately 17.28 mg for a 1 mL 50 mM stock.

  • Dissolving: Transfer the powder to a sterile, light-protected 15 mL conical tube. Add 1 mL of sterile water or PBS.

  • Mixing: Gently vortex or swirl until fully dissolved.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes in sterile, light-protected microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

Protocol 3: Supplementation of Serum-Free Medium

Rationale: The timing of supplementation is critical, especially when using the unstable this compound. Adding it to pre-warmed medium immediately before use ensures maximum potency. For long-term experiments with this compound, periodic media changes are necessary to maintain a consistent concentration.

Procedure:

  • Thawing: If using a frozen Asc-2-P stock, thaw an aliquot at room temperature, protected from light.

  • Dilution: Directly dilute the appropriate volume of the stock solution into pre-warmed (37°C) serum-free medium to achieve the desired final concentration.

    • Example: To make 100 mL of medium with a final concentration of 250 µM Asc-2-P from a 50 mM stock, add 500 µL of the stock solution to 99.5 mL of medium.

  • Mixing: Gently swirl the medium to ensure homogenous distribution of the supplement.

  • Application: Immediately use the freshly supplemented medium to replace the existing medium in your cell cultures.

  • For this compound (unstable form): For experiments lasting longer than a few hours, it is advisable to replace the medium with freshly supplemented medium every 3-6 hours to maintain a consistent concentration.[20]

Mandatory Visualizations

Signaling Pathways and Mechanisms

L_Ascorbic_Acid_Pathways cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment This compound This compound Fe3+ Fe³⁺ This compound->Fe3+ Reduces to Fe²⁺ Intracellular Ascorbate Intracellular Ascorbate This compound->Intracellular Ascorbate Uptake Asc-2-P Asc-2-P Phosphatases Phosphatases Asc-2-P->Phosphatases Uptake ROS Reactive Oxygen Species (ROS) H2O2 H₂O₂ Fe3+->H2O2 Fenton Reaction (can be pro-oxidant) Intracellular Ascorbate->ROS Scavenges Prolyl/Lysyl\nHydroxylases Prolyl/Lysyl Hydroxylases Intracellular Ascorbate->Prolyl/Lysyl\nHydroxylases Cofactor HIF-1α HIF-1α Intracellular Ascorbate->HIF-1α Inhibits (via hydroxylase activation) Akt Akt Intracellular Ascorbate->Akt Activates Phosphatases->Intracellular Ascorbate Cleavage Procollagen Procollagen Prolyl/Lysyl\nHydroxylases->Procollagen Hydroxylation Collagen Collagen Procollagen->Collagen mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation p70S6K->Cell Proliferation\n& Differentiation

Caption: Key roles of this compound in cell culture.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture Weigh Weigh Ascorbate Powder Dissolve Dissolve in Sterile Buffer Weigh->Dissolve Filter Filter Sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot & Store (Asc-2-P only) Filter->Aliquot Recommended for Asc-2-P Dilute Dilute Stock into Pre-warmed Medium Filter->Dilute Use Immediately (for L-AA) Thaw Thaw Stock (if applicable) Aliquot->Thaw Thaw->Dilute Supplement Apply to Cells Dilute->Supplement Incubate Incubate Cells Supplement->Incubate Refresh Refresh Medium (for unstable L-AA) Incubate->Refresh

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L-Ascorbic Acid Instability in Physiological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical challenge: the instability of L-Ascorbic acid (Vitamin C) in physiological buffers and cell culture media. Understanding and mitigating this instability is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading so quickly in my cell culture medium?

A1: this compound is notoriously unstable in typical cell culture environments.[1] The primary culprits are a combination of factors inherent to physiological buffers (pH ~7.4) and standard incubation conditions:

  • Oxygen: Standard cell culture incubators have oxygen levels (~18-20%) that are significantly higher than in vivo conditions, creating a pro-oxidant environment that accelerates ascorbate oxidation.[2]

  • pH: At physiological pH (7.4), the predominant form of this compound is the ascorbate monoanion (AscH⁻), with a small but highly reactive fraction existing as the dianion (Asc²⁻).[3][4] This dianion is particularly susceptible to auto-oxidation.[4]

  • Catalytic Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are present in most buffers and media.[5] These ions act as powerful catalysts, dramatically accelerating the oxidation of ascorbate through Fenton-like reactions.[4][6]

  • Temperature and Light: Elevated temperatures (e.g., 37°C) and exposure to light provide the energy to drive the degradation reactions.[4][7]

Q2: I observed a yellow/brown color change in my ascorbic acid-containing medium. What does this signify?

A2: A visible color change to yellow or brown is a definitive indicator of this compound degradation.[8] The initial oxidation product, dehydroascorbic acid (DHA), is colorless.[9] However, DHA is unstable at neutral pH and rapidly and irreversibly hydrolyzes to 2,3-diketogulonic acid (DKG).[3][10] Subsequent degradation of DKG and other downstream reactions produce various carbonyl-containing compounds that can polymerize or react with other media components, leading to the observed discoloration.[8] This color change confirms that the active form of Vitamin C is lost and potentially interfering degradation products have been generated.

Q3: Can I just add more ascorbic acid to compensate for the degradation?

A3: While frequent replenishment can help maintain ascorbate levels, it's not an ideal solution.[2] This approach leads to the continuous accumulation of degradation products like dehydroascorbic acid (DHA), hydrogen peroxide (H₂O₂), and oxalate.[2][11] Constant exposure of cells to high levels of DHA is non-physiological and its effects are not fully understood.[2] Furthermore, the generation of H₂O₂ in the presence of transition metals can create significant oxidative stress, confounding experimental results.[9]

Q4: Are there more stable alternatives to this compound for cell culture?

A4: Yes. For many applications, using a stabilized derivative is the most effective strategy. The most common and well-regarded alternative is This compound 2-phosphate (AAP) .[1][12] AAP is resistant to oxidation in the culture medium.[1] Once taken up by cells, endogenous phosphatases cleave the phosphate group, releasing this compound intracellularly and maintaining physiological levels.[1] A combination of this compound and AAP can also be used to provide a more constant concentration in the medium over time.[13]

Core Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow to diagnose and resolve them.

Problem 1: Inconsistent or Non-Reproducible Assay Results

You are performing an assay where this compound is a critical reagent (e.g., collagen synthesis, antioxidant studies, epigenetic modulation), but your results are highly variable between experiments.

Root Cause Analysis Workflow

A Inconsistent Results B Was a fresh this compound stock solution prepared? A->B Check Solution Freshness C Is the stock solution prepared and stored correctly? B->C Yes H Prepare fresh stock daily. See Protocol 1. B->H No D Is the working solution prepared just before use? C->D Yes I Follow proper storage. See Protocol 1. C->I No E Are metal ion chelators (e.g., EDTA, DTPA) used? D->E Yes J Spike media immediately before adding to cells. D->J No F Is the buffer/medium deoxygenated? E->F Yes K Add chelator to buffer. See Protocol 1. E->K No G Consider using a stabilized derivative like AAP. F->G If problem persists L Sparge with N2/Ar gas. See Protocol 1. F->L No

Caption: Troubleshooting workflow for inconsistent assay results.

Causality and Explanation
  • Solution Freshness & Storage: this compound in aqueous solution, even when refrigerated, degrades over time.[7] A "stable" stock solution is only viable for a short period. The best practice is to prepare it fresh for each experiment.[14][15]

  • Timing of Addition: The half-life of ascorbate in some culture media at 37°C can be as short as 1.5 hours.[12] Adding it to the medium long before it's introduced to the cells ensures you are starting your experiment with a significantly lower and unknown concentration.

  • Metal Ion Chelation: Transition metals are potent catalysts of ascorbate oxidation.[6] Chelating agents like EDTA or DTPA bind these metal ions, rendering them catalytically inactive and significantly slowing the degradation process.[14][16]

  • Deoxygenation: Removing dissolved oxygen from your buffer or medium by sparging with an inert gas (e.g., nitrogen or argon) directly removes a key reactant in the oxidation pathway.[14]

Problem 2: Unexpected Cytotoxicity or Pro-Oxidant Effects

You've added this compound to your culture, expecting an antioxidant effect, but instead, you observe increased cell death or markers of oxidative stress.

Mechanistic Explanation

Under certain conditions, this compound can switch from an antioxidant to a pro-oxidant .[4] This occurs primarily through the Fenton reaction:

  • Ascorbate reduces transition metal ions (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺).

  • These reduced metal ions then react with molecular oxygen or hydrogen peroxide to generate highly destructive hydroxyl radicals (•OH).[4][9]

This pro-oxidant activity is exacerbated by the high oxygen and metal ion content typical of in vitro systems, which rarely reflects the in vivo environment.[2]

Mitigation Strategies
StrategyMechanism of ActionKey Considerations
Use Metal Chelators Sequesters catalytic metal ions (Fe, Cu), preventing their participation in the Fenton reaction.[16][17]Add EDTA (0.1 mM) or DTPA to your stock solutions and final media.[14]
Co-supplement with other Antioxidants Synergistic antioxidants like Glutathione (GSH) can help protect ascorbate from oxidation.[17]GSH can complex with cupric ions, inhibiting their catalytic activity.[17]
Use Stabilized Derivatives This compound 2-phosphate (AAP) is not redox-active in the medium and only releases active ascorbate inside the cell.[1]This is the most robust method to avoid extracellular pro-oxidant effects.
Control Oxygen Levels Lowering the oxygen tension in the incubator (e.g., to 1-5% O₂) mimics physiological conditions and reduces the substrate for radical generation.[2]Requires specialized hypoxic incubators.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol is designed to minimize the initial degradation of this compound during preparation and storage.

Materials:

  • This compound powder (high purity)

  • High-purity, deoxygenated water or buffer (e.g., phosphate buffer, pH < 6.0)[14]

  • Chelating agent (e.g., EDTA, disodium salt)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with airtight caps[14]

Procedure:

  • Deoxygenate the Solvent: Sparge your high-purity water or acidic buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.[14]

  • Prepare Chelator Stock: Prepare a 10 mM stock solution of EDTA in the deoxygenated solvent.

  • Prepare Final Solvent: Add the EDTA stock to your deoxygenated solvent to achieve a final concentration of 0.1 mM EDTA.

  • Weigh and Dissolve: In a clean, amber vial, weigh the required amount of this compound powder. Immediately add the deoxygenated, EDTA-containing solvent to dissolve the powder to the desired stock concentration (e.g., 100 mM).

  • Inert Gas Overlay: Blanket the headspace of the vial with the inert gas before sealing the cap tightly.[14]

  • Storage:

    • Short-term (single day use): Store at 2-8°C, protected from light.[14]

    • Long-term: Prepare single-use aliquots, overlay with inert gas, and store at -80°C. Avoid freeze-thaw cycles.[14]

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a method to verify the concentration of this compound in your stock or working solutions, allowing you to assess stability over time.

Principle:

This compound is separated from its degradation products using reverse-phase high-performance liquid chromatography (HPLC) and quantified by its absorbance of ultraviolet (UV) light.[18][19]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150mm × 4.6 mm, 5µm)[19]

  • Mobile Phase: 0.02% Phosphoric acid in water (pH ~3.15)[19]

  • This compound standard for calibration curve

  • Metaphosphoric acid for sample stabilization

Procedure:

  • Sample Preparation:

    • Immediately upon collection, dilute your sample (e.g., from cell culture media) in an equal volume of cold 10% metaphosphoric acid. This precipitates proteins and stabilizes the ascorbate by lowering the pH.[20]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet debris.

    • Transfer the supernatant to an HPLC vial.

  • Calibration Curve: Prepare a series of standards of known this compound concentration (e.g., 1-100 µM) in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Use an isocratic elution with the mobile phase at a flow rate of 0.5-1.0 mL/min.[19]

    • Set the UV detector to 254-265 nm.[3][19]

    • Inject the standards and samples.

  • Quantification:

    • Integrate the peak area for this compound.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.

Visualizing the Degradation Pathway

The instability of this compound is a multi-step process involving oxidation and irreversible hydrolysis.

cluster_0 Reversible Oxidation cluster_1 Irreversible Degradation cluster_2 Accelerating Factors A This compound (Active Form) B Ascorbate Radical A->B -1e⁻ B->A Dismutation C Dehydroascorbic Acid (DHA) B->C -1e⁻ C->A +2e⁻ (Cellular Reduction) D 2,3-Diketogulonic Acid C->D Hydrolysis (pH dependent) Irreversible Ring Opening E Oxalate, Threonate, & Other Products D->E Further Degradation F O₂ (Oxygen) F->A Reacts with G Cu²⁺ / Fe³⁺ (Metal Ions) G->A Catalyzes H pH > 6 I Heat / Light

Caption: Oxidative degradation pathway of this compound.

References

Technical Support Center: Optimizing L-Ascorbic Acid Concentration for Selective Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for optimizing L-Ascorbic acid (Vitamin C) concentration to achieve selective cytotoxicity in cancer cells while minimizing effects on normal cells. Our focus is on the robust and reproducible application of high-dose this compound as a pro-oxidant therapeutic agent.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the dual-role of this compound in cell culture. Understanding these concepts is critical for effective experimental design and troubleshooting.

Q1: Why is this compound cytotoxic at high concentrations but an antioxidant at low concentrations?

A1: this compound's function is concentration-dependent.[1][2][3]

  • At physiological concentrations (typically < 0.1 mM) , it acts as a potent antioxidant, donating electrons to neutralize reactive oxygen species (ROS).[4][5]

  • At pharmacological concentrations (generally > 1 mM) , achieved through intravenous or direct in-vitro application, it acts as a pro-oxidant.[4][5] In the presence of redox-active metal ions like iron, which are often abundant in the tumor microenvironment, this compound reduces Fe³⁺ to Fe²⁺.[6][7] This reduced iron then participates in the Fenton reaction, reacting with oxygen to produce superoxide and subsequently hydrogen peroxide (H₂O₂).[6][7][8] This flood of H₂O₂ overwhelms the cancer cell's antioxidant capacity, inducing oxidative stress and leading to cell death.[9][10]

Q2: Why are cancer cells more susceptible to high-dose this compound than normal cells?

A2: The selective toxicity of high-dose this compound stems from intrinsic differences between many cancer cells and normal cells:

  • Elevated Iron Metabolism: Cancer cells often have a higher concentration of labile iron, a key catalyst for the H₂O₂-producing Fenton reaction.[4]

  • Increased Glucose Transporter (GLUT) Expression: Many cancer cells upregulate GLUTs to meet their high energy demands. These transporters also import the oxidized form of Vitamin C, dehydroascorbic acid (DHA).[11] Inside the cell, DHA is reduced back to ascorbic acid, depleting cellular antioxidants like glutathione (GSH) and NADPH, further sensitizing the cell to oxidative stress.[11]

  • Deficient Antioxidant Capacity: Compared to normal cells, some cancer cells have a compromised ability to neutralize high levels of ROS, making them more vulnerable to the sudden influx of H₂O₂.[12]

Q3: How stable is this compound in cell culture medium? This is a critical, often overlooked, variable.

A3: this compound is notoriously unstable in aqueous, neutral pH solutions like standard cell culture media.[13][14] It readily oxidizes, and its concentration can decrease significantly within hours.[15] This instability is a major source of experimental irreproducibility. Key considerations include:

  • Fresh Preparation: this compound solutions should always be prepared fresh immediately before use.

  • Media Composition: The rate of degradation can vary between different media formulations (e.g., DMEM vs. RPMI-1640), likely due to different concentrations of catalytic metal ions.[16]

  • Stabilized Derivatives: For long-term experiments, consider using a more stable derivative like Ascorbate-2-Phosphate (A2P), which releases ascorbate as it is hydrolyzed by cellular phosphatases.[13][14]

Part 2: Experimental Design & Core Protocols

Success in optimizing this compound treatment requires meticulous planning and execution. This section provides a logical workflow and detailed protocols.

Experimental Workflow Diagram

The following diagram outlines the systematic approach to determining the optimal cytotoxic concentration of this compound.

G cluster_0 Phase 1: Preparation & Range-Finding cluster_1 Phase 2: Validation & Mechanistic Insight cluster_2 Phase 3: Final Optimization prep Prepare Fresh this compound Stock (pH neutralized, sterile filtered) range_find Dose-Response Assay (Broad Range) (e.g., 0.1 mM to 20 mM) prep->range_find ic50_calc Calculate Preliminary IC50 Value range_find->ic50_calc narrow_range Dose-Response Assay (Narrow Range) (Centered around IC50) ic50_calc->narrow_range normal_cell Test on Normal/Control Cell Line narrow_range->normal_cell Confirm Selectivity h2o2_assay Measure Extracellular H2O2 Production narrow_range->h2o2_assay Confirm Mechanism catalase_rescue Perform Catalase Rescue Experiment h2o2_assay->catalase_rescue Validate H2O2 Role time_course Time-Course Viability Assay (at optimal concentration) catalase_rescue->time_course apoptosis_assay Characterize Cell Death Mechanism (e.g., Annexin V/PI staining) time_course->apoptosis_assay

Caption: Workflow for Optimizing this compound Cytotoxicity.

Protocol 2.1: Determining IC50 of this compound using MTT Assay

This protocol details how to perform a dose-response experiment to find the half-maximal inhibitory concentration (IC50).

Materials:

  • Adherent cancer cell line of interest and a non-cancerous control cell line.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • This compound powder (cell culture grade).

  • Sterile 1M NaOH.

  • Sterile PBS, pH 7.4.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]

  • Stock Solution Preparation (Perform Immediately Before Use):

    • Weigh this compound and dissolve in sterile PBS to make a high-concentration stock (e.g., 200 mM).

    • Neutralize the acidic solution to pH ~7.0-7.4 with 1M NaOH. This is crucial as acidic pH alone can be toxic.

    • Sterilize the final solution using a 0.22 µm syringe filter.

  • Drug Treatment:

    • The next day, remove the old medium.

    • Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., a broad range from 0 mM to 20 mM).[18][19]

    • Add 100 µL of the diluted drug solutions to the appropriate wells. Include "vehicle control" wells containing medium with an equivalent volume of pH-neutralized PBS.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A 2-hour exposure followed by washout can also be effective and mimic some clinical protocols.[20]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the this compound concentration.

    • Use non-linear regression (dose-response curve) software (e.g., GraphPad Prism) to calculate the IC50 value.[21]

Protocol 2.2: Measurement of Extracellular Hydrogen Peroxide (H₂O₂)

This protocol confirms that this compound is acting as a pro-oxidant by generating H₂O₂.

Materials:

  • Commercially available Hydrogen Peroxide Assay Kit (Fluorometric or Colorimetric, e.g., OxiSelect™).

  • This compound.

  • Cell-free culture medium.

  • 96-well plate (black for fluorescence, clear for colorimetric).

Methodology:

  • Preparation: Prepare this compound dilutions in cell-free culture medium at the same concentrations used in your cytotoxicity assay.

  • Incubation: Add 100 µL of each dilution to the wells of a 96-well plate.

  • Assay: Immediately add the assay reagents according to the manufacturer's protocol.[22]

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Standard Curve: Generate a standard curve using the H₂O₂ standards provided in the kit.

  • Analysis: Calculate the concentration of H₂O₂ generated by each concentration of this compound. You should observe a dose-dependent increase in H₂O₂.[16]

Part 3: Troubleshooting Guide & Advanced Q&A

Even with robust protocols, challenges can arise. This section addresses common issues in a direct Q&A format.

Q4: My cytotoxicity results are not reproducible. One experiment shows an IC50 of 2 mM, the next shows 8 mM. What's wrong?

A4: This is a classic problem, almost always linked to the instability of this compound.

  • Primary Cause: Inconsistent preparation of your this compound stock. Are you preparing it fresh every single time? A solution left on the bench or in the fridge for even a few hours will have a significantly lower effective concentration.[15]

  • Troubleshooting Steps:

    • Standardize Preparation: Always prepare the stock solution immediately before diluting it in the medium for treating cells. Do not store or reuse it.

    • Verify pH: Double-check that you are neutralizing the stock solution to pH 7.0-7.4. An unneutralized, acidic solution will have its own cytotoxic effects, confounding your results.

    • Check Medium Batch: While less common, different lots of media or FBS can have varying levels of trace metals, which can affect the rate of H₂O₂ production.[16] If the problem persists, test a new lot of medium.

Q5: I'm seeing significant cytotoxicity in my control (non-cancerous) cell line. How can I improve the therapeutic window?

A5: If you are not observing selective toxicity, consider these factors:

  • Cause 1: High Basal Oxidative Stress in Control Cells: Your "normal" cell line may have a compromised antioxidant system or be under culture-induced stress, making it more sensitive.

  • Cause 2: Inappropriate Exposure Time: A very long exposure time (e.g., > 48 hours) might cause toxicity even in normal cells due to the cumulative effects of nutrient depletion and gradual H₂O₂-induced damage.

  • Troubleshooting Steps:

    • Perform a Catalase Rescue Experiment: To confirm the toxicity is H₂O₂-mediated, pre-treat cells with catalase (an enzyme that degrades H₂O₂) before adding this compound. If catalase prevents cell death in both your cancer and normal cells, it confirms the mechanism.[16][23] You can then focus on why the normal cells are sensitive.

    • Shorten Exposure Time: Try a shorter, high-concentration pulse treatment (e.g., 10 mM for 2 hours) followed by washing and replacing with fresh medium. This can be sufficient to kill sensitive cancer cells while allowing robust normal cells to recover.[20]

    • Assess Basal ROS: Use a probe like DCFH-DA to compare the basal level of reactive oxygen species in your cancer vs. normal cell lines. If your normal cells have unexpectedly high ROS, they may not be a suitable control model.

Q6: My H₂O₂ assay shows very low or no hydrogen peroxide production, yet I still see cytotoxicity. What is happening?

A6: This suggests either an issue with your assay or a different cytotoxic mechanism.

  • Cause 1: H₂O₂ is Unstable: H₂O₂ is also transient. If you measure it hours after adding this compound, it may have already reacted or degraded.

  • Cause 2: Assay Interference: High concentrations of this compound can interfere with some redox-based assays.[24]

  • Troubleshooting Steps:

    • Measure H₂O₂ Immediately: Perform the H₂O₂ measurement as soon as possible after adding this compound to the medium (within 30-60 minutes).

    • Check Assay Compatibility: Review the technical datasheet for your H₂O₂ assay kit for any known interference from reducing agents like ascorbate. Run a control where you add this compound to the H₂O₂ standard to see if it quenches the signal.

    • Consider Other Mechanisms: While H₂O₂ is the primary driver, high-dose ascorbate can also induce an energy crisis in cancer cells by inhibiting glycolysis and depleting ATP.[1][4] If H₂O₂ production is truly absent, you may need to investigate metabolic effects.

Mechanism of Action Diagram

This diagram illustrates the pro-oxidant mechanism of high-dose this compound leading to selective cancer cell death.

G cluster_0 Extracellular Space cluster_1 Cancer Cell AA This compound (High Dose, >1mM) Fe2 Fe²⁺ AA->Fe2 Reduces Fe3 Fe³⁺ (Iron) H2O2 H₂O₂ (Hydrogen Peroxide) Fe2->H2O2 Fenton Reaction O2 O₂ O2->H2O2 H2O2_in H₂O₂ H2O2->H2O2_in Diffuses into cell ROS ↑↑ ROS (Oxidative Stress) Damage DNA & Protein Damage ATP Depletion ROS->Damage Death Apoptosis / Necrosis Damage->Death H2O2_in->ROS

Caption: Pro-oxidant mechanism of this compound in cancer cells.

Quantitative Data Summary

The following table provides representative IC50 values to illustrate the selective toxicity of this compound. Note that these values are highly dependent on the specific cell line and experimental conditions.

Cell LineCell TypeRepresentative IC50 (mM)Reference
HeLa Human Cervical Cancer~7.4 - 8.7 mM[25]
MCF7 Human Breast Cancer~2.4 mM[20]
Panc-1 Human Pancreatic Cancer> 10 mM (less sensitive)[20]
L929 Mouse Fibroblast (Normal)Cytotoxicity seen > 2 mM[19][23]
Normal Cells GeneralUnaffected by up to 20 mM[26][27]

References

Technical Support Center: L-Ascorbic Acid Stability and Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-ascorbic acid (Vitamin C) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound and to troubleshoot common issues arising from its inherent instability. This compound's susceptibility to degradation can lead to significant analytical errors. Understanding the degradation pathways and the resulting interfering compounds is critical for accurate and reliable measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound, and why are they problematic?

A1: this compound (AA) is highly susceptible to oxidation, a process accelerated by factors like elevated pH, temperature, light exposure, and the presence of oxygen or metal ions.[1][2] The primary degradation pathway involves the reversible oxidation of this compound to dehydroascorbic acid (DHAA).[1][3] DHAA still retains some biological activity. However, DHAA can be irreversibly hydrolyzed to 2,3-diketogulonic acid (DKG), which has no vitamin C activity.[3] Further degradation of DKG can lead to various other products, including furfural and 2-furoic acid, especially under thermal stress.[3]

These degradation products are problematic because they can interfere with common analytical assays, leading to either an overestimation or underestimation of the true this compound concentration. For instance, some methods may not distinguish between this compound and DHAA, while others might be affected by the reducing or spectral properties of various degradation products.[1]

Q2: How can I prevent the degradation of this compound in my samples during collection and preparation?

A2: Proper sample handling is paramount to prevent the degradation of this compound. Immediate processing of samples is highly recommended.[4] For biological samples like plasma, it is advisable to collect blood in tubes containing an anticoagulant such as K2EDTA and to place the tubes on ice immediately.[5] Plasma should be separated as soon as possible by centrifugation at 4°C.[4]

To stabilize this compound, the sample should be immediately acidified. Metaphosphoric acid (MPA) is a commonly used and effective stabilizing agent as it precipitates proteins and inhibits oxidation.[2] Throughout the entire workflow, samples should be protected from light and stored at ultra-low temperatures (e.g., -70 to -80°C) until analysis.[4] The addition of a reducing agent like dithiothreitol (DTT) can also help to preserve this compound in its reduced form.[6]

Q3: Which analytical method is best for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is generally considered the gold standard for the determination of this compound and its degradation products due to its high selectivity and sensitivity.[1] HPLC methods can separate this compound from DHAA and other degradation products, allowing for their individual quantification.[7][8] Common detection methods for HPLC include ultraviolet (UV) and electrochemical detection (ECD).[1] While UV detection is widely used, ECD offers higher sensitivity for compounds that can be easily oxidized or reduced.

While spectrophotometric and titration methods are simpler and less expensive, they are more prone to interference.[1][9][10] For example, any reducing substance in the sample can interfere with titration methods that use an oxidizing agent.[11] Spectrophotometric methods can be affected by colored compounds or other substances that absorb at the same wavelength as this compound or its reaction products.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Readings in HPLC Analysis
Potential Causes & Solutions
Potential Cause Underlying Reason Recommended Solution
Sample Degradation This compound is unstable and can degrade during sample preparation, storage, or in the autosampler.[4]Prepare samples immediately before analysis. Use a stabilizing agent like metaphosphoric acid.[2] Keep the autosampler at a low temperature (e.g., 4°C).[4]
Poor Peak Shape Column degradation, leaks in the LC system, or an inappropriate sample solvent composition can lead to peak tailing or fronting.[4]Use a guard column to protect the analytical column. Regularly check for leaks in the system. Ensure the sample solvent is compatible with the mobile phase.
Retention Time Variability Insufficient column equilibration, poor temperature control, or changes in the mobile phase composition can cause shifts in retention time.[4]Equilibrate the column with at least 10 column volumes of the mobile phase before starting the analysis. Use a column oven for temperature control. Prepare fresh mobile phase daily.
Low Signal Intensity This could be due to analyte degradation, low injection volume, or issues with the detector.Verify the stability of your standards. Ensure the injection volume is appropriate. Check the detector settings and lamp/electrode performance.

Experimental Workflow: Troubleshooting HPLC Issues

Caption: Troubleshooting workflow for HPLC analysis of this compound.

Issue 2: Overestimation of this compound in Spectrophotometric or Titration Assays
Potential Causes & Solutions
Potential Cause Underlying Reason Recommended Solution
Interference from DHAA Many non-chromatographic methods cannot distinguish between this compound and its oxidized form, DHAA, leading to an overestimation of total vitamin C.[1]To measure only this compound, use a method that is specific to the reduced form. Alternatively, measure total vitamin C (AA + DHAA) and then use a method to specifically quantify DHAA and subtract it from the total.
Interference from Other Reducing Agents Other compounds in the sample matrix with reducing properties (e.g., uric acid, some flavonoids) can react with the assay reagents, leading to a false positive signal.[13][14]Use a more specific method like HPLC. If using a spectrophotometric method, consider a sample blank where this compound is specifically oxidized by ascorbate oxidase; the difference in signal before and after enzyme treatment corresponds to the this compound concentration.[15]
Matrix Effects The sample matrix itself (e.g., colored compounds in fruit juices) can interfere with colorimetric measurements.[16]Prepare a sample blank that undergoes the same preparation steps but without the color-forming reagent to subtract the background absorbance. Sample dilution may also help to minimize matrix effects.

This compound Degradation Pathway and Assay Interference

Degradation_Pathway cluster_AssayInterference Assay Interference AA This compound (AA) DHAA Dehydroascorbic Acid (DHAA) AA->DHAA Reversible Oxidation DHAA->AA Reduction DKG 2,3-Diketogulonic Acid (DKG) DHAA->DKG Irreversible Hydrolysis Further_Deg Further Degradation Products (e.g., Furfural) DKG->Further_Deg Degradation Interference_Note DHAA can interfere with assays measuring total Vitamin C. Other reducing agents in the sample can also interfere.

Caption: Degradation pathway of this compound and potential assay interferences.

Key Experimental Protocols

Protocol 1: Sample Stabilization for this compound Analysis

This protocol is designed to minimize the degradation of this compound in biological fluids.

Materials:

  • Metaphosphoric acid (MPA), 10% (w/v) solution

  • Ice bath

  • Centrifuge (refrigerated)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Immediately after sample collection (e.g., plasma separation), place the sample on ice.

  • For every 1 mL of sample, add an equal volume of ice-cold 10% MPA solution.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture on ice for 5 minutes.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the stabilized this compound.

  • Analyze the supernatant immediately or store it at -80°C in a light-protected tube.

Protocol 2: Determination of Total Vitamin C (AA + DHAA) using DTT Reduction

This protocol allows for the measurement of total vitamin C by reducing DHAA back to this compound before analysis.

Materials:

  • Dithiothreitol (DTT) solution (e.g., 10 mM)

  • Phosphate buffer (pH ~7)

  • Stabilized sample supernatant (from Protocol 1)

Procedure:

  • Take an aliquot of the stabilized sample supernatant.

  • Add DTT solution to the sample to a final concentration of 1-2 mM.

  • Adjust the pH of the mixture to approximately 7 using the phosphate buffer to facilitate the reduction reaction.

  • Incubate the mixture at room temperature in the dark for 15-30 minutes.

  • After incubation, re-acidify the sample with MPA to stop the reaction and stabilize the now fully reduced this compound.

  • Analyze the sample using your chosen method (e.g., HPLC). The resulting measurement will represent the total vitamin C concentration. The concentration of DHAA can be calculated by subtracting the this compound concentration of an untreated sample from the total vitamin C concentration.

References

Technical Support Center: Stabilizing L-Ascorbic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Ascorbic Acid (Vitamin C) stabilization. This guide is designed for researchers, scientists, and drug development professionals who encounter the inherent instability of this compound in their experimental work. Here, we will dissect the root causes of degradation and provide actionable, field-proven strategies to maintain the potency and integrity of your aqueous this compound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow or brown so quickly?

This discoloration is a visual indicator of this compound oxidation.[1] this compound is highly susceptible to degradation in the presence of oxygen, a process that is significantly accelerated by factors such as exposure to light, heat, and the presence of metal ions.[1] The initial oxidation product is dehydro-L-ascorbic acid (DHA).[2][3] While this step is reversible, DHA itself is unstable and can undergo further irreversible degradation, leading to the formation of compounds that impart a yellow to brown hue.[2][4][5]

Q2: What is the optimal pH for storing an this compound solution?

This compound exhibits its greatest stability in acidic conditions.[1] The optimal pH range for maximizing stability is generally considered to be between 4 and 5.[6] As the pH increases into the neutral and alkaline ranges (pH > 7), the rate of degradation, particularly aerobic oxidation, accelerates dramatically.[1][7] This is because the ascorbate anion (AH⁻), which is more prevalent at higher pH, is more susceptible to oxidation.

Q3: Can I pre-make a large batch of this compound solution for my experiments?

It is strongly recommended to prepare this compound solutions fresh for each experiment whenever possible.[1] If storage is unavoidable, solutions should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][8] Crucially, these solutions must be protected from light and stored under an inert atmosphere, such as nitrogen, to minimize exposure to oxygen.[1][8]

Q4: Are there more stable alternatives to this compound for cell culture applications?

Yes, for long-term experiments where stable concentrations are critical, using a more stable derivative like 2-Phospho-L-ascorbic acid or ascorbate-2-phosphate is a common strategy.[8][9] These derivatives are less prone to rapid oxidation in culture media but can be metabolized by cells to release active this compound.[9] A mixture of ascorbate and ascorbate-phosphate can provide a constant concentration of ascorbate in culture medium.[9][10]

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause(s) Recommended Solution(s)
Rapid Discoloration (Yellowing/Browning) Oxidation due to exposure to air (oxygen), light, or heat. Presence of catalytic metal ions (e.g., Cu²⁺, Fe³⁺). pH of the solution is too high (neutral or alkaline).Prepare solutions fresh. Use deoxygenated water. Store solutions in amber or foil-wrapped containers at low temperatures (-20°C or -80°C).[1] Add a chelating agent like Disodium Edetate (Na₂EDTA) to sequester metal ions.[11][12] Adjust the pH of the solution to the acidic range (ideally pH 4-5).[6]
Precipitation in the Solution The concentration of this compound exceeds its solubility limit at a given temperature or pH. Interaction with other components in a complex formulation.Ensure the concentration is within the solubility limits for your specific solvent and conditions. Prepare solutions at room temperature and ensure complete dissolution before cooling or adding other components. Consider using co-solvents like propylene glycol or ethoxydiglycol for high-concentration formulations.[13]
Loss of Potency (Confirmed by HPLC) Chemical degradation of this compound.Implement stabilization strategies: add antioxidants like ferulic acid and vitamin E[14][15], control the pH, and use chelating agents. Minimize headspace in storage containers and consider flushing with an inert gas (e.g., nitrogen) before sealing.[12]
Inconsistent Experimental Results Degradation of this compound during the experiment, leading to varying effective concentrations.Prepare a fresh solution for each replicate or time point if possible. If using a stock solution, ensure it has been stored properly and thaw aliquots immediately before use. Monitor the stability of this compound in your specific experimental medium over the time course of the experiment.

The Science of Stabilization: Mechanisms and Strategies

The instability of this compound is primarily due to its susceptibility to oxidation. The stabilization strategies are designed to counteract the factors that promote this degradation.

Mechanism of this compound Oxidation

The core of this compound's antioxidant function and its instability lies in the enediol group of its lactone ring structure.[4] It readily donates electrons to neutralize free radicals, undergoing a two-electron oxidation.[4]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Figure 1. This compound Oxidation Pathway."; fontsize = 10; fontname = "Arial"; }

Core Stabilization Strategies
  • Antioxidant Synergy: The most effective approach is to use a combination of antioxidants that work synergistically. The classic and scientifically validated combination is this compound, Vitamin E (alpha-tocopherol), and Ferulic Acid.[16]

    • How it works: this compound helps regenerate the oxidized form of Vitamin E, and Ferulic Acid stabilizes both this compound and Vitamin E, preventing their oxidation.[16][17] This combination has been shown to double the photoprotective capacity of the formulation.[14][18]

  • pH Control: Maintaining an acidic pH (below 4.5) is critical. The degradation of this compound is significantly slower in acidic environments.[[“]][20]

  • Chelating Agents: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for this compound oxidation. Chelating agents like Disodium Edetate (Na₂EDTA) bind to these metal ions, rendering them inactive.[11][21] Studies suggest an optimal concentration of around 0.05% w/v Na₂EDTA for stabilizing a 2% w/v Vitamin C solution.[11]

  • Oxygen Exclusion: Since oxidation is the primary degradation pathway, minimizing oxygen exposure is crucial. This can be achieved by:

    • Using deaerated solvents.

    • Flushing the headspace of storage containers with an inert gas like nitrogen or argon.[12]

    • Using airless packaging for finished formulations.[22]

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} caption { label = "Figure 2. Workflow for Preparing Stabilized this compound Solutions."; fontsize = 10; fontname = "Arial"; }

Experimental Protocols

Protocol 1: Preparation of a Stabilized 15% this compound Stock Solution

This protocol is adapted from formulations shown to have enhanced stability and efficacy.[14][23]

Materials:

  • This compound powder

  • Alpha-Tocopherol (Vitamin E)

  • Ferulic Acid

  • Propylene Glycol

  • Ethoxydiglycol

  • Deionized water (deoxygenated by boiling and cooling or by sparging with nitrogen)

  • pH meter and calibration buffers

  • Sodium hydroxide solution (e.g., 1 M) for pH adjustment

  • Sterile, amber glass storage bottles

Procedure:

  • Prepare the Solvent Phase: In a beaker, combine ethoxydiglycol and propylene glycol. Begin stirring with a magnetic stir bar.

  • Dissolve Ferulic Acid and Vitamin E: Slowly add the ferulic acid and alpha-tocopherol to the glycol mixture. Gentle warming (to ~40°C) may be required to fully dissolve the components.

  • Prepare the Aqueous Phase: In a separate beaker, slowly add the this compound to the deoxygenated water while stirring continuously. This step should be done at room temperature.

  • Combine Phases: Once the this compound is fully dissolved, slowly add the glycol phase containing the ferulic acid and vitamin E to the aqueous phase with continuous stirring.

  • pH Adjustment: Measure the pH of the final solution. It should be in the acidic range. Carefully adjust the pH to between 2.5 and 3.5 using a dilute sodium hydroxide solution. This low pH is crucial for both stability and skin penetration in dermatological applications.

  • Final Volume and Storage: Adjust to the final desired volume with deoxygenated water if necessary. Filter the solution through a 0.22 µm filter into sterile, amber glass bottles, leaving minimal headspace. Flush the headspace with nitrogen before sealing. Store at 4°C for short-term use or in aliquots at -20°C.

Protocol 2: Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying this compound to assess the stability of your formulation over time.

Materials:

  • HPLC system with a UV or Electrochemical detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[24]

  • This compound standard of known purity

  • Mobile phase: A common mobile phase is a potassium dihydrogen phosphate buffer (e.g., 0.02 M, pH adjusted to 3.0) and methanol.[24]

  • Your prepared this compound solution

Procedure:

  • Prepare Standards: Create a calibration curve by preparing a series of this compound standards of known concentrations in the mobile phase.

  • Sample Preparation: At specified time points (e.g., T=0, 1 week, 1 month), take an aliquot of your stored solution. Dilute it accurately with the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject your prepared samples.

    • The detection wavelength is typically set around 245 nm.[24]

  • Quantification: Use the calibration curve to determine the concentration of this compound remaining in your samples at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining relative to the initial concentration (T=0) to determine the degradation rate.

Data Summary Tables

Table 1: Effect of pH on this compound Degradation
pH Relative Degradation Rate Stability Reference
< 4.0LowHigh[[“]]
4.0Maximum degradation rate observed in some studiesVariable[[“]]
5.6Minimum degradation rate observed in some studiesHigh[[“]]
> 7.0HighLow[7][[“]]

Note: The degradation kinetics of this compound are complex and can be influenced by multiple factors, leading to some variability in reported optimal pH values.

Table 2: Efficacy of Common Stabilizer Combinations
Formulation Key Stabilizers Observed Improvement in Stability/Efficacy Reference
Aqueous SolutionNoneBaseline-
Aqueous Solution0.05% Na₂EDTASignificant reduction in metal-catalyzed oxidation.[11]
15% this compound1% Vitamin E, 0.5% Ferulic AcidImproved chemical stability and doubled photoprotection.[14][18][[“]]
Cell Culture MediumAscorbate-2-PhosphateProvides a stable reservoir for the continuous release of this compound.[9][10]

References

Technical Support Center: L-Ascorbic Acid Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Ascorbic Acid (Vitamin C). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical factor of pH in maintaining the stability of your experimental solutions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow/brown. What happened and is it still usable?

This discoloration is a visual indicator of this compound degradation.[1][2][3][4][5] The yellow to brown hue results from the formation of various degradation products, including 2,3-diketogulonic acid and subsequent compounds formed through oxidation.[1][6] The solution's antioxidant capacity is significantly diminished, and it is not recommended for use in experiments where the concentration and activity of this compound are critical. The color change signifies that the initial concentration of this compound is no longer accurate.[4]

Q2: What is the optimal pH for this compound stability in an aqueous solution?

This compound is most stable in acidic conditions.[7][8][9][10] The lowest rate of oxidation is generally observed at a pH around 3-5 .[7][[“]] As the pH increases, particularly into the neutral and alkaline ranges, the rate of degradation accelerates significantly.[6][9][12][13] This is because the ascorbate anion (AH⁻) and dianion (A²⁻), which are more prevalent at higher pH values, are more susceptible to oxidation than the undissociated ascorbic acid (AH₂).[6][9]

Q3: How does pH influence the degradation pathway of this compound?

The degradation pathway of this compound is highly dependent on pH and the presence of oxygen.

  • Aerobic Degradation (in the presence of oxygen): this compound is first oxidized to dehydroascorbic acid (DHA).[6] At acidic pH, DHA can be further degraded to products like 2-furoic acid and 3-hydroxy-2-pyrone.[6][14] In alkaline solutions, the degradation is accelerated, leading to the formation of 2,3-diketogulonic acid.[6]

  • Anaerobic Degradation (in the absence of oxygen): Under anaerobic conditions, the degradation pathway is different. In acidic solutions, furfural is a major degradation product.[6][14] Interestingly, under anaerobic conditions, increasing the pH can retard the degradation rate.[12]

Below is a simplified diagram illustrating the pH-dependent degradation pathways:

graph TD; A[this compound] -->|O₂, Low pH| B(Dehydroascorbic Acid); B --> C{Further Degradation (Acidic)}; C --> D[2-Furoic Acid]; C --> E[3-Hydroxy-2-pyrone]; A -->|O₂, High pH| F(Accelerated Oxidation); F --> G[2,3-Diketogulonic Acid]; A -->|Anaerobic, Low pH| H(Furfural);

Caption: pH-Dependent Degradation of this compound.

Q4: Can the choice of buffer impact the stability of my this compound solution?

Yes, the choice of buffer is critical. While the primary factor is the final pH of the solution, the buffer components themselves can play a role. For instance, phosphate buffers are commonly used.[15] However, it is crucial to ensure that all buffer components are free of trace metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), which are potent catalysts for this compound oxidation.[7][9][16] Using a chelating agent like EDTA in your buffer can help to sequester these metal ions and improve stability.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid Discoloration (Yellowing/Browning) 1. pH of the solution is too high (neutral or alkaline).2. Presence of catalytic metal ions (e.g., copper, iron).3. Exposure to light and/or high temperatures.4. Presence of dissolved oxygen.1. Adjust the pH of the solution to the acidic range (ideally pH 3-5) using an appropriate acid (e.g., citric acid, metaphosphoric acid).[8]2. Use high-purity water and reagents. Incorporate a chelating agent like EDTA into your buffer.[8]3. Prepare and store solutions in amber or opaque containers and refrigerate when not in use.[1]4. De-gas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound.
Precipitation in the Solution 1. The concentration of this compound exceeds its solubility at the given temperature and pH.2. Interaction with other components in a complex formulation.1. Gently warm the solution to aid dissolution. Ensure the concentration is within the solubility limits for your specific conditions.2. Evaluate the compatibility of all excipients in the formulation. A systematic study of component interactions may be necessary.
Inconsistent Experimental Results 1. Degradation of this compound stock solution over time.2. Inaccurate initial concentration due to weighing errors or impurities in the starting material.1. Always prepare this compound solutions fresh for each experiment.[2] If a stock solution must be stored, it should be for a minimal time, at low temperature, protected from light, and at an optimal pH.2. Use a calibrated analytical balance and high-purity this compound. Verify the concentration of your stock solution using a validated analytical method like HPLC-UV.[17][18]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a 10 mM this compound solution with enhanced stability for general research applications.

Materials:

  • This compound (high-purity)

  • Deionized water (high-purity, degassed)

  • Citric Acid

  • Sodium Hydroxide (NaOH) solution (1 M)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Calibrated pH meter

  • Amber glass volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Buffer:

    • To 900 mL of degassed deionized water in a beaker, add citric acid to a final concentration of 0.1 M.

    • Add EDTA to a final concentration of 0.05% (w/v).

    • Adjust the pH to 4.0 using the 1 M NaOH solution while stirring.

    • Transfer the buffer to a 1 L volumetric flask and bring to volume with degassed deionized water.

  • Prepare the this compound Solution:

    • Weigh out the required amount of this compound for a 10 mM final concentration (Molar Mass = 176.12 g/mol ).

    • In a 100 mL amber volumetric flask, dissolve the weighed this compound in approximately 80 mL of the prepared citrate buffer.

    • Once fully dissolved, bring the solution to the final volume with the citrate buffer.

    • Mix thoroughly.

  • Storage:

    • Use the solution immediately for best results.

    • If short-term storage is necessary, store the solution at 2-8°C in the dark for no longer than 24 hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a basic HPLC-UV method for quantifying the remaining this compound in a solution to assess its stability.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]

  • Mobile Phase: 0.1% Acetic Acid in water : Methanol (95:5 v/v)[19]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25°C

Procedure:

  • Prepare Standards:

    • Prepare a series of this compound standards in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute your experimental this compound solution with the mobile phase to fall within the concentration range of your standard curve.

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject your prepared samples.

    • Quantify the this compound concentration in your samples using the calibration curve.

  • Stability Assessment:

    • Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) under specific storage conditions (pH, temperature, light exposure).

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

The workflow for a typical stability study is outlined below:

graph LR; A[Prepare this compound Solution] --> B{Forced Degradation}; B -->|Acid/Base Hydrolysis| C[Analyze by HPLC]; B -->|Oxidation (H₂O₂)| C; B -->|Thermal Stress| C; B -->|Photostability| C; C --> D[Quantify Degradation]; D --> E[Identify Degradation Products]; E --> F[Determine Degradation Pathway];

Caption: Forced Degradation Study Workflow.

Data Summary

The following table summarizes the general relationship between pH and the stability of this compound in aqueous solutions. The degradation rates are qualitative and can be influenced by other factors such as temperature and the presence of catalysts.

pH Range Predominant Species Relative Degradation Rate Primary Degradation Pathway (Aerobic)
< 3 Undissociated Ascorbic Acid (AH₂)LowOxidation to Dehydroascorbic Acid
3 - 5 Mix of AH₂ and Ascorbate (AH⁻)Lowest Oxidation to Dehydroascorbic Acid
5 - 7 Ascorbate (AH⁻)ModerateOxidation to Dehydroascorbic Acid
> 7 Ascorbate (AH⁻) and Dianion (A²⁻)Highest Accelerated oxidation to 2,3-diketogulonic acid

References

Technical Support Center: Minimizing Oxidation of L-Ascorbic Acid During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

L-Ascorbic acid (Vitamin C) is a notoriously unstable molecule, highly susceptible to oxidative degradation. For researchers in drug development and various scientific fields, accurately quantifying this compound is critical, yet its instability during sample collection, extraction, and analysis presents a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your samples and the reliability of your data.

This compound's degradation is accelerated by exposure to oxygen, light, heat, alkaline pH, and the presence of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).[1][2][3] The primary oxidation product, dehydroascorbic acid (DHAA), can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid, resulting in a complete loss of biological activity.[1][3] Therefore, every step of the sample preparation workflow must be optimized to mitigate these factors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q1: My this compound standard solutions lose concentration rapidly, even when stored in the fridge. What's going wrong?

A: This is a common issue stemming from several factors. Here’s a diagnostic checklist:

  • Solvent Purity: Are you using high-purity, deoxygenated water? Standard distilled or deionized water contains dissolved oxygen, which will readily oxidize ascorbic acid.

    • Solution: Use HPLC-grade or ultrapure water (18.2 MΩ/cm) and deoxygenate it by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use or by sonication.[4]

  • Metal Ion Contamination: Trace metal ions in your water, glassware, or reagents can catalyze oxidation.[2][3]

    • Solution: Use a chelating agent. Add Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% (w/v) to your solvent before dissolving the ascorbic acid.[5][6] EDTA will sequester metal ions, preventing them from participating in redox reactions.

  • pH of the Solution: this compound is significantly more stable at a low pH.[1][7][8] Aqueous solutions are prone to rapid degradation at neutral or alkaline pH.

    • Solution: Prepare your standards in an acidic buffer. Metaphosphoric acid (MPA) at 1-5% (w/v) is highly effective as it not only lowers the pH but also precipitates proteins and inhibits oxidative enzymes.[7][9] A combination of 3% MPA with 10 mM EDTA is a robust choice for standard preparation.[10]

  • Light Exposure: this compound is photosensitive.

    • Solution: Prepare and store your standards in amber vials or wrap clear vials in aluminum foil. Always work in a shaded area and minimize exposure to ambient light.[11]

Q2: I'm analyzing plasma samples, and my results are inconsistent and lower than expected. Could the collection and initial processing be the problem?

A: Absolutely. The pre-analytical phase is critical for plasma samples.

  • Choice of Anticoagulant: The anticoagulant in your blood collection tubes can significantly impact stability. Studies have shown that blood collected into EDTA tubes yields the highest initial ascorbic acid concentration and shows the least degradation upon delayed separation compared to heparin or serum tubes.[12]

  • Processing Delay: Ascorbic acid in whole blood degrades rapidly. A delay between blood collection and centrifugation/acidification is a major source of error.[13][14]

    • Solution: Process samples immediately. Centrifuge blood within the hour of collection (ideally sooner) at a refrigerated temperature (4°C). Immediately after centrifugation, the plasma must be acidified.[13][14]

  • Inadequate Stabilization: Simple freezing of plasma is not enough to halt oxidation.

    • Solution: Immediately after separating the plasma, add an equal volume of a cold protein precipitation/stabilizing agent like 10% metaphosphoric acid (MPA) or 10% trichloroacetic acid (TCA).[14] This action accomplishes three critical goals: it lowers the pH, precipitates proteins that may bind or degrade ascorbic acid, and inhibits enzymatic activity.

Q3: I see peak tailing for this compound in my HPLC chromatogram. How can I improve the peak shape?

A: Peak tailing for an acidic compound like ascorbic acid often points to secondary interactions with the stationary phase.[15]

  • Mobile Phase pH: If the mobile phase pH is near the pKa of ascorbic acid (~4.2), you can have mixed ionization states, leading to poor peak shape. Furthermore, at a pH > 3, residual silanol groups on a standard C18 column can become ionized and interact with the analyte.

    • Solution: Lower the mobile phase pH to around 2.5-3.0.[16] This ensures ascorbic acid is fully protonated and suppresses the ionization of silanol groups. A mobile phase containing a low concentration of a strong acid like orthophosphoric acid or a buffer like monochloroacetic acid is effective.[8][16]

  • Column Choice: A standard C18 column might not be ideal.

    • Solution: Consider using an "aqueous" C18 column or a polar-embedded column designed for better retention and peak shape of polar analytes. Alternatively, a column specifically designed for organic acid analysis can provide excellent results.[16]

Frequently Asked Questions (FAQs)

Q: What is the best stabilizing agent to use for general sample preparation?

A: Metaphosphoric acid (MPA) is widely considered the gold standard for extracting and stabilizing this compound from biological samples.[7][9] It is more effective than other acids like perchloric, citric, or acetic acid.[8] A working solution of 3-5% MPA, often supplemented with 0.05% EDTA, provides a robust system that precipitates proteins, inhibits ascorbate oxidase, and maintains a low pH to prevent autoxidation.[7][10]

Q: Should I measure only this compound or total Vitamin C (this compound + Dehydroascorbic Acid)?

A: This depends on your research question. Both this compound (the reduced form) and dehydroascorbic acid (DHAA, the oxidized form) possess Vitamin C activity.[17] If you are interested in the total antioxidant capacity or total Vitamin C status, you should measure both. To do this, the sample is split into two aliquots. One is analyzed directly for this compound. The other is treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to convert DHAA back to this compound.[16][18][19] The total this compound is then measured, and the DHAA concentration is calculated by difference.

Q: At what temperature should I store my stabilized samples?

A: For long-term storage, stabilized samples should be kept at -70°C or lower.[13][14][18] At these temperatures, degradation is significantly slowed. For short-term storage (i.e., in an autosampler pending analysis), maintain the temperature at 4°C. Even stabilized samples can show some degradation at room temperature over several hours.[20]

Q: Can I use antioxidants like Dithiothreitol (DTT) in my initial extraction solution?

A: While DTT is an excellent reducing agent, its primary role is typically to reduce DHAA back to ascorbic acid for total Vitamin C measurement.[19][20][21] Adding it to the initial extraction buffer can be done, but the combination of a strong acid (like MPA) and a chelator (like EDTA) is the more common and validated primary stabilization strategy. This is because the primary goal is to prevent the initial oxidation, which acidification and metal chelation do very effectively.

Diagrams and Workflows

Mechanism of this compound Degradation and Stabilization

This diagram illustrates the key factors that cause this compound to oxidize and the points at which stabilizing agents intervene.

cluster_factors Degradation Factors cluster_agents Stabilizing Agents AA This compound (Stable) DHAA Dehydroascorbic Acid (Unstable) AA->DHAA Oxidation DKG 2,3-Diketogulonic Acid (Inactive) DHAA->DKG Irreversible Hydrolysis Metal Metal Ions (Cu²⁺, Fe³⁺) Metal->AA Catalyzes O2 Oxygen (O₂) O2->AA Oxidizes Light Light / Heat Light->AA Accelerates pH High pH (>4) pH->AA Accelerates EDTA EDTA EDTA->Metal Chelates (Inhibits) MPA Metaphosphoric Acid (MPA) MPA->pH Lowers pH (Inhibits) Cold Low Temperature Cold->Light Mitigates (Inhibits)

Caption: Key drivers of this compound degradation and points of intervention.

Validated Sample Preparation Workflow for Plasma

This workflow provides a step-by-step visual guide for processing blood samples to ensure maximum this compound stability.

A 1. Blood Collection Use EDTA tubes. Place on ice immediately. B 2. Centrifugation Within 1 hour. 4°C, 3000 x g, 10 min. A->B  Immediate Processing is CRITICAL C 3. Plasma Separation Carefully aspirate plasma, avoiding buffy coat. B->C D 4. Acidification & Deproteinization Add equal volume of cold 10% MPA. Vortex immediately. C->D  STABILIZATION STEP E 5. Centrifugation 13,000 x g, 10 min, 4°C. D->E F 6. Supernatant Transfer Transfer clear supernatant to a fresh, labeled cryovial. E->F G 7. Storage / Analysis Store at -70°C or analyze immediately. F->G

Caption: Recommended workflow for processing plasma samples.

Quantitative Data Summary & Protocols

Table 1: Efficacy of Different Stabilization Conditions

This table summarizes the stability of this compound under various common laboratory conditions.

Condition / Sample TypeStabilizer UsedStorage Temp.Duration% this compound RemainingReference
Aqueous Solution2% Metaphosphoric AcidRoom Temp96 hours98.0%[7]
Aqueous Solution1% Metaphosphoric AcidRoom Temp96 hours95.5%[7]
Aqueous Solution2% Hydrochloric AcidRoom Temp96 hours88.2%[7]
Human PlasmaDithiothreitol (DTT)Room Temp18 hoursStable[20]
Human Plasma (Delayed Separation)EDTA TubeRoom Temp2 hours~93%[12]
Human Plasma (Delayed Separation)Heparin TubeRoom Temp2 hours~82%[12]
Human Plasma (Delayed Separation)Serum (No Additive)Room Temp2 hours~74%[12]
Protocol 1: Preparation of Stabilized this compound Stock Standard (1 mg/mL)

This protocol describes a self-validating method for preparing a reliable stock solution.

Materials:

  • This compound (Reagent Grade)

  • Metaphosphoric Acid (MPA)

  • EDTA, Disodium Salt

  • HPLC-grade Water, deoxygenated

  • Amber Volumetric Flasks (Class A)

  • Calibrated Analytical Balance

Procedure:

  • Prepare Stabilizing Diluent:

    • Weigh 30.0 g of MPA and 0.5 g of EDTA.

    • Dissolve in approximately 800 mL of deoxygenated HPLC-grade water in a 1 L volumetric flask.

    • Once fully dissolved, bring to volume with deoxygenated water. This is your 3% MPA / 0.05% EDTA Diluent .

  • Weigh this compound:

    • Accurately weigh 100.0 mg of this compound powder and record the weight.

    • Transfer quantitatively to a 100 mL amber volumetric flask.

  • Dissolve and Dilute:

    • Add approximately 70 mL of the Stabilizing Diluent to the flask.

    • Gently swirl to dissolve the powder completely. Avoid vigorous shaking which can introduce oxygen.

    • Bring the flask to the 100 mL mark with the Stabilizing Diluent.

    • Cap and invert gently 10-15 times to ensure homogeneity.

  • Verification (Self-Validation Step):

    • Immediately prepare a dilution of your new stock standard to a known concentration within the linear range of your analytical method.

    • Analyze this verification sample. The calculated concentration should be within ±5% of the theoretical value. If not, it indicates a potential issue with weighing, dilution, or rapid initial degradation, and the stock should be remade.

  • Storage:

    • Aliquot the stock solution into small-volume amber cryovials.

    • Store immediately at -70°C. For daily use, a working aliquot can be stored at 4°C for no more than 24-48 hours.[14][18]

Protocol 2: Extraction from Biological Tissue (e.g., Liver, Brain)

This protocol provides a robust method for extracting this compound while preventing oxidation.

Materials:

  • Frozen Tissue Sample

  • Extraction Buffer: 5% Metaphosphoric Acid (MPA) with 1 mM EDTA, pre-chilled on ice.

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Refrigerated Centrifuge

  • Microcentrifuge Tubes

Procedure:

  • Pre-chill all materials: Ensure the extraction buffer, tubes, and homogenizer probes are thoroughly chilled on ice. Work quickly in a cold room or on ice at all times.

  • Weigh Frozen Tissue:

    • Weigh a small piece of the frozen tissue (e.g., 20-50 mg) directly into a pre-weighed, pre-chilled homogenization tube. Do not allow the tissue to thaw.

  • Homogenization:

    • Add 10 volumes of ice-cold Extraction Buffer to the tissue (e.g., 500 µL of buffer for 50 mg of tissue).

    • Immediately homogenize the tissue until no visible particles remain.

  • Centrifugation:

    • Centrifuge the homogenate at 13,000-15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Collect Supernatant:

    • Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube.

  • Storage and Analysis:

    • The sample is now ready for direct analysis or can be stored at -70°C. If the expected concentration is very high, perform any necessary dilutions using the ice-cold Extraction Buffer.

References

Technical Support Center: Strategies to Maintain L-Ascorbic Acid Activity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively utilizing L-Ascorbic acid (Vitamin C) in long-term cell culture. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the biological activity of this critical, yet notoriously unstable, reagent.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell culture.

Q1: Why is this compound so unstable in my cell culture medium?

This compound is a potent reducing agent, making it an excellent antioxidant. However, this same property makes it highly susceptible to oxidation in aqueous solutions like cell culture media.[1][2] The degradation is accelerated by several factors present in standard cell culture conditions:

  • Oxygen: The high oxygen environment in most cell culture incubators (around 18-20%) is a primary driver of oxidation.[3]

  • Transition Metal Ions: Trace amounts of metal ions like copper (Cu²⁺) and iron (Fe³⁺) in the medium or serum can catalyze the oxidation of this compound.[2][4]

  • pH: this compound is more stable at a slightly acidic pH. At the physiological pH of most culture media (pH 7.2-7.4), it exists predominantly as the ascorbate anion, which is more prone to oxidation.[4][5]

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) further accelerates the degradation process.[6][7][8]

Q2: How quickly does this compound degrade in cell culture medium?

The degradation rate can be surprisingly fast and varies depending on the medium composition and culture conditions. For instance, in some standard media like MEM or Williams E, the half-life of this compound can be as short as 1.5 hours.[9][10] In other media, such as RPMI, the half-life might be slightly longer.[10] When stored at room temperature, the half-life can be around 15.5 hours, but this is still a significant loss for long-term experiments.[11]

Q3: What are the visible signs of this compound degradation?

A common sign of this compound degradation is a gradual yellowing of the cell culture medium. This color change is due to the formation of various degradation products.

Q4: Are the degradation products of this compound harmful to my cells?

Yes, they can be. The initial oxidation product, dehydroascorbic acid (DHA), is unstable and can further break down into compounds like 2,3-diketogulonic acid, oxalic acid, and threonic acid.[12] Some of these byproducts can be cytotoxic.[13] Furthermore, the process of this compound oxidation itself can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can induce oxidative stress and even apoptosis in cultured cells, especially at higher concentrations of ascorbic acid.[14][15][16]

Q5: Can I just add more this compound to compensate for its degradation?

While frequent supplementation is a possible strategy, it has significant drawbacks.[1] This approach can lead to fluctuating concentrations of this compound and a continuous generation of its potentially toxic degradation products.[1][13] This can introduce variability and artifacts into your experimental results.

Q6: Are there more stable alternatives to this compound for cell culture?

Absolutely. For long-term experiments, using a stabilized derivative of this compound is highly recommended. The most commonly used and well-validated derivative is This compound 2-phosphate (AA2P) .[1][2][9] AA2P is resistant to oxidation in the culture medium.[4] Once taken up by the cells, intracellular phosphatases cleave the phosphate group, releasing active this compound. This provides a slow and steady intracellular supply of the vitamin, mimicking physiological conditions more closely.[9] Other derivatives like 6-ascorbyl palmitate and magnesium this compound-2-phosphate are also available.[17]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using this compound in your experiments.

Problem 1: Inconsistent or non-reproducible experimental results.

Potential Cause: Fluctuating levels of active this compound due to its rapid degradation.

Solutions:

  • Switch to a Stabilized Derivative: This is the most robust solution for long-term consistency.

    • Recommendation: Use this compound 2-phosphate (AA2P) at a concentration range of 50-250 µM. A dose-response experiment is advisable to determine the optimal concentration for your specific cell type and experimental goals.[2]

  • If you must use this compound:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.[2] Do not store stock solutions in the refrigerator or freezer for extended periods, as significant degradation still occurs.[11]

    • Protect from Light: Prepare and store this compound solutions in amber tubes or tubes wrapped in aluminum foil to minimize light exposure.[6][18]

    • Frequent Media Changes: For experiments lasting several hours or days, replace the medium containing this compound every 3-6 hours to maintain a more consistent concentration.[6][13]

Problem 2: Cell toxicity, decreased viability, or unexpected apoptosis.

Potential Cause: Pro-oxidant effects of high this compound concentrations or the accumulation of toxic degradation byproducts. The oxidation of this compound in the medium generates hydrogen peroxide (H₂O₂), which can be toxic to cells.[16]

Solutions:

  • Optimize this compound Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Concentrations above 2 mM have been shown to inhibit cell proliferation in some cell lines.[14][15]

  • Use a Stabilized Derivative: this compound 2-phosphate (AA2P) is not redox-active in the culture medium and therefore does not generate H₂O₂ extracellularly.[1]

  • Consider the Culture Medium: The rate of H₂O₂ production can vary between different culture media.[16] For example, DMEM has been shown to support higher rates of H₂O₂ production from ascorbate compared to RPMI 1640.[16]

  • Co-supplementation with Catalase: To confirm if the observed toxicity is due to H₂O₂ generation, you can add catalase to the culture medium. Catalase will break down H₂O₂ and should prevent the cytotoxic effects.[14][15]

Problem 3: Low or no detectable biological effect of this compound.

Potential Cause: Complete degradation of this compound before it can exert its biological function.

Solutions:

  • Verify this compound Stability in Your System: If possible, use analytical methods like HPLC to measure the concentration of this compound in your culture medium over time under your specific experimental conditions.

  • Implement a Stabilization Strategy:

    • The most effective approach is to use a stabilized derivative like this compound 2-phosphate (AA2P).

    • Alternatively, for short-term experiments, ensure you are preparing fresh solutions and minimizing exposure to light and heat as detailed in the protocols below.

III. Data Presentation & Experimental Protocols

Data Summary Table: this compound Stability
ConditionParameterHalf-lifeReference(s)
In Culture Medium RPMI 1640 (serum-free)~1.5 hours[9][10]
Modified New circulator (95% O₂)1.5 hours[11]
Modified New circulator (20% O₂)~2 hours[11]
Petri dishes (20% O₂)0.9 hours[11]
Storage Room Temperature~15.5 hours[11]
0°C~4% loss per day[11]
5°C~9% loss per day[11]
Experimental Protocols
Protocol 1: Preparation and Use of this compound for Short-Term Experiments
  • Stock Solution Preparation (Prepare Fresh Every Time):

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile, nuclease-free water or PBS (pH adjusted to be slightly acidic, if possible) in a sterile, light-protected conical tube (e.g., an amber tube or one wrapped in foil).[18]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube. Do not autoclave. [6]

  • Supplementation of Culture Medium:

    • Dilute the freshly prepared stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Gently mix the medium to ensure even distribution.

  • Application to Cells:

    • Immediately replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.

    • For incubations longer than a few hours, consider replacing the medium every 3-6 hours.[6][13]

Protocol 2: Preparation and Use of this compound 2-Phosphate (AA2P) for Long-Term Experiments
  • Stock Solution Preparation:

    • Weigh the desired amount of this compound 2-phosphate powder in a sterile environment.

    • Dissolve the powder in sterile, nuclease-free water in a sterile conical tube.

    • Sterilize the solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. The stock solution is generally stable for several weeks to months under these conditions.

  • Supplementation of Culture Medium:

    • Thaw an aliquot of the AA2P stock solution at room temperature.

    • Dilute the stock solution into your complete cell culture medium to the desired final concentration (typically 50-250 µM).

  • Application to Cells:

    • Replace the existing medium with the AA2P-supplemented medium.

    • The medium can be changed according to your normal cell culture maintenance schedule (e.g., every 2-3 days), as AA2P is stable in the culture medium.[9]

IV. Visualizations

Diagram 1: this compound Degradation Pathway

G cluster_oxidation Oxidative Degradation This compound This compound Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) This compound->Dehydroascorbic Acid (DHA) Oxidation (O₂, Metal Ions) 2,3-Diketogulonic Acid 2,3-Diketogulonic Acid Dehydroascorbic Acid (DHA)->2,3-Diketogulonic Acid Hydrolysis Further Degradation Products\n(Oxalic Acid, Threonic Acid) Further Degradation Products (Oxalic Acid, Threonic Acid) 2,3-Diketogulonic Acid->Further Degradation Products\n(Oxalic Acid, Threonic Acid)

Caption: Oxidative degradation pathway of this compound in aqueous solutions.

Diagram 2: Experimental Workflow for Stable this compound Supplementation

G cluster_workflow Recommended Workflow for Long-Term Culture Prepare AA2P Stock Solution Prepare AA2P Stock Solution Store Aliquots at -80°C Store Aliquots at -80°C Prepare AA2P Stock Solution->Store Aliquots at -80°C Supplement Culture Medium Supplement Culture Medium Store Aliquots at -80°C->Supplement Culture Medium Long-Term Cell Culture Long-Term Cell Culture Supplement Culture Medium->Long-Term Cell Culture Consistent Intracellular Ascorbate Levels Consistent Intracellular Ascorbate Levels Long-Term Cell Culture->Consistent Intracellular Ascorbate Levels

References

Validation & Comparative

Introduction: The Two Faces of Vitamin C in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

<_ _=0> A Researcher's Guide to L-Ascorbic Acid vs. Sodium Ascorbate for In Vitro Studies

Vitamin C, a ubiquitous and essential micronutrient, is a staple in many in vitro experimental designs. Its roles as a potent antioxidant and a crucial enzymatic cofactor are well-established. However, the choice of which form of Vitamin C to use—the acidic this compound (AA) or its mineral salt, sodium ascorbate (NaASC)—is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of these two compounds, offering insights into their chemical properties, biological activities, and practical applications in cell culture to help researchers make informed decisions for their specific in vitro studies.

Physicochemical Properties: More Than Just a Counter-Ion

At a glance, this compound and sodium ascorbate might seem interchangeable, differing only by a sodium ion. However, this seemingly minor difference has profound implications for their behavior in solution, particularly in the delicately buffered environment of cell culture media.

PropertyThis compoundSodium AscorbateSignificance in In Vitro Studies
Molecular Weight 176.12 g/mol 198.11 g/mol Important for accurate molar concentration calculations.
Chemical Form AcidSodium SaltThis is the primary driver of the differences in pH and stability.
pKa pKa1 ≈ 4.2, pKa2 ≈ 11.6[1]Same as this compoundAt physiological pH (~7.4), the ascorbate monoanion is the predominant species for both forms.[1]
pH of Solution Acidic (e.g., pH 3.1 for 1500 mg/L)[2]Near-neutral to slightly alkaline (e.g., pH 7.2 for 1500 mg/L)[2]CRITICAL: this compound can significantly lower the pH of poorly buffered media, stressing cells and altering experimental conditions. Sodium ascorbate has a minimal effect on media pH.
Stability in Aqueous Solution Highly unstable, prone to oxidation, especially at neutral/alkaline pH and in the presence of metal ions.[3]Generally more stable in solution than this compound, though still susceptible to oxidation.Stability is a major concern for long-term experiments. Frequent media changes or the use of more stable derivatives may be necessary.[3]

Biological Equivalence and Cellular Uptake

For most biological purposes, once inside the cell, this compound and sodium ascorbate are functionally equivalent. The active form is the ascorbate anion, which both compounds provide. The primary route of entry for the ascorbate anion into cells is through the Sodium-Dependent Vitamin C Transporters (SVCTs), primarily SVCT2 in most tissues.[4][5][6] This is a high-affinity, active transport system that moves ascorbate into the cell against a concentration gradient.[6]

The oxidized form of vitamin C, dehydroascorbic acid (DHA), can be transported into cells via glucose transporters (GLUTs).[4][5] Once inside, DHA is rapidly reduced back to ascorbic acid, effectively trapping it within the cell.[6]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AA This compound / Sodium Ascorbate (Ascorbate Anion) DHA_ext Dehydroascorbic Acid (DHA) AA->DHA_ext Oxidation SVCT2 SVCT2 Transporter AA->SVCT2 GLUT GLUT Transporter DHA_ext->GLUT Asc_int Ascorbate SVCT2->Asc_int Active Transport DHA_int DHA GLUT->DHA_int Facilitated Diffusion DHA_int->Asc_int Reduction

Caption: Cellular uptake pathways for Vitamin C.

Key Considerations for In Vitro Applications

The Critical Role of pH

The most immediate and often overlooked difference between the two forms is their effect on the pH of the cell culture medium. This compound is, as its name implies, an acid. Adding it directly to the medium can cause a significant drop in pH, especially if the medium's buffering capacity is limited. This can induce cellular stress and artifacts, confounding experimental results. Sodium ascorbate, being a salt, is near-neutral in solution and will not significantly alter the pH of the culture medium.

Recommendation: For most cell culture applications, sodium ascorbate is the preferred choice to avoid pH-related artifacts. If this compound must be used, the pH of the stock solution should be adjusted with NaOH or the final medium pH must be verified and adjusted after its addition.

The Challenge of Stability

Ascorbic acid is notoriously unstable in aqueous solutions, readily oxidizing in the presence of oxygen and catalytic metal ions (like iron and copper) often found in culture media. This oxidation is accelerated at neutral or alkaline pH.[1][7] The half-life of ascorbate in some media formulations can be as short as 1.5 hours.[3] This rapid degradation means the effective concentration of Vitamin C in your experiment can decrease significantly over time.

Strategies to Mitigate Instability:

  • Prepare fresh solutions: For short-term experiments, always prepare fresh stock solutions of either form immediately before use.[3]

  • Frequent media changes: For longer experiments, replenish the ascorbate by changing the medium frequently.[3]

  • Use stable derivatives: For long-term cultures where a constant level of Vitamin C is required, consider using a stable derivative like 2-Phospho-L-ascorbic acid.[1][3][8] This compound is not readily oxidized and is converted to active ascorbic acid by cellular phosphatases.[9]

Cytotoxicity: A Double-Edged Sword

At physiological concentrations (typically 5-200 µM), Vitamin C acts as an antioxidant.[3] However, at pharmacological concentrations (often above 1 mM), it can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) in the presence of metal ions, which can be selectively toxic to cancer cells.[10][11]

Some studies have directly compared the cytotoxicity of this compound and sodium ascorbate and found similar cytotoxic effects on cancer cell lines.[10] One study on neuroblastoma cell lines demonstrated that sodium ascorbate induces apoptosis by interfering with iron uptake.[12] The choice between the two forms in cytotoxicity studies may be less critical than precise concentration control and understanding the role of the culture medium in H₂O₂ generation.[13]

Spotlight Application: Collagen Synthesis

A primary role of Vitamin C in cell culture, particularly with fibroblasts, is as an essential cofactor for enzymes involved in collagen synthesis.[14][15] Specifically, it is required for prolyl hydroxylase and lysyl hydroxylase, which hydroxylate proline and lysine residues in procollagen.[16][17] This hydroxylation is critical for the proper folding of the collagen triple helix and its subsequent secretion and cross-linking.[15][16] In this context, both this compound and sodium ascorbate can serve as the necessary cofactor, provided the considerations of pH and stability are addressed.

Procollagen Procollagen Chain (Proline, Lysine) Hydroxylated_Procollagen Hydroxylated Procollagen (Hydroxyproline, Hydroxylysine) Procollagen->Hydroxylated_Procollagen Hydroxylation Tropocollagen Tropocollagen (Triple Helix) Hydroxylated_Procollagen->Tropocollagen Folding Collagen_Fibril Collagen Fibril (Cross-linked) Tropocollagen->Collagen_Fibril Assembly Prolyl_Hydroxylase Prolyl Hydroxylase Prolyl_Hydroxylase->Hydroxylated_Procollagen Lysyl_Hydroxylase Lysyl Hydroxylase Lysyl_Hydroxylase->Hydroxylated_Procollagen Ascorbate Ascorbate (from this compound or Sodium Ascorbate) Ascorbate->Prolyl_Hydroxylase Cofactor Ascorbate->Lysyl_Hydroxylase Cofactor

Caption: Role of Ascorbate in Collagen Synthesis.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sodium Ascorbate Stock Solution

This protocol is recommended for most routine cell culture applications.

Materials:

  • Sodium Ascorbate powder (MW: 198.11 g/mol )

  • Sterile, nuclease-free water or PBS

  • Sterile 15 mL conical tube (amber or wrapped in foil to protect from light)[3][18]

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., laminar flow hood), weigh out 198.11 mg of sodium ascorbate powder.

  • Transfer the powder to the sterile 15 mL conical tube.

  • Add 8 mL of sterile water or PBS and vortex until fully dissolved.

  • Adjust the final volume to 10 mL with sterile water or PBS.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Use immediately. For storage, aliquot into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 mM this compound Stock Solution (pH-Adjusted)

Use this protocol only if this compound is specifically required by your experimental design.

Materials:

  • This compound powder (MW: 176.12 g/mol )

  • Sterile, nuclease-free water

  • Sterile 1 M NaOH solution

  • Sterile 15 mL conical tube (amber or wrapped in foil)

  • 0.22 µm syringe filter

  • Calibrated pH meter

Procedure:

  • In a sterile environment, weigh out 176.12 mg of this compound powder.

  • Transfer to the sterile 15 mL conical tube.

  • Add ~8 mL of sterile water and vortex to dissolve. The solution will be highly acidic.

  • While monitoring with a sterile pH probe, slowly add sterile 1 M NaOH dropwise until the pH reaches 7.0-7.2.

  • Adjust the final volume to 10 mL with sterile water.

  • Verify the final pH.

  • Filter-sterilize the solution as described in Protocol 1.

  • Use immediately. Storage is the same as for sodium ascorbate, but stability may be lower even when frozen.

Summary and Recommendations

The choice between this compound and sodium ascorbate is not trivial and has significant practical consequences for in vitro research.

Start Start: Need Vitamin C in Cell Culture Check_pH Is maintaining a stable media pH critical? Start->Check_pH Use_NaAsc Use Sodium Ascorbate (Recommended for most applications) Check_pH->Use_NaAsc Yes Check_Acid_Need Is this compound specifically required by the experimental design? Check_pH->Check_Acid_Need No Check_Stability Is the experiment long-term (>24h)? Use_NaAsc->Check_Stability Check_Acid_Need->Use_NaAsc No Use_AA_Adjusted Use this compound but adjust stock solution pH to ~7.2 before use Check_Acid_Need->Use_AA_Adjusted Yes Use_AA_Adjusted->Check_Stability Use_Stable_Derivative Consider using a stable derivative like Ascorbate-2-Phosphate Check_Stability->Use_Stable_Derivative Yes End Proceed with freshly prepared solution and/or frequent media changes Check_Stability->End No

Caption: Decision workflow for choosing the right form of Vitamin C.

  • For the vast majority of in vitro applications, sodium ascorbate is the superior choice. It provides the biologically active ascorbate anion without the confounding variable of a significant pH shift in the culture medium.

  • This compound should only be used when the specific acidic form is required. In such cases, meticulous pH monitoring and adjustment of the final culture medium are essential to ensure valid results.

  • Stability is a universal challenge. Regardless of the form used, researchers must account for the rapid degradation of ascorbate in culture media through the use of fresh preparations, frequent media changes, or stable derivatives for long-term studies.

By carefully considering these factors, researchers can ensure the reproducibility and accuracy of their in vitro experiments, harnessing the full potential of Vitamin C as a powerful biological modulator.

References

Comparison Guide: The Synergistic Antioxidant Effects of L-Ascorbic Acid and α-Tocopherol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

Welcome to a detailed examination of the synergistic antioxidant relationship between L-Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E). This guide moves beyond simplistic descriptions to provide a robust mechanistic understanding, coupled with actionable experimental protocols for quantitative validation. As drug development and cellular health research increasingly focus on mitigating oxidative stress, a precise understanding of how key antioxidants cooperate is paramount. Here, we dissect the causality behind their interaction and provide the self-validating experimental frameworks necessary for rigorous scientific inquiry.

Part 1: Foundational Antioxidant Roles of Individual Vitamins

To appreciate their synergy, we must first ground our understanding in their individual mechanisms of action, which are dictated by their solubility and chemical properties.

This compound (Vitamin C): The Premier Aqueous-Phase Antioxidant

This compound is a hydrophilic molecule, positioning it as the primary scavenger of reactive oxygen species (ROS) in aqueous environments like the cytoplasm and extracellular fluids.[1][2] Its antioxidant function stems from its ability to act as a potent reducing agent, readily donating two electrons to neutralize a wide array of radicals, including superoxide and hydroxyl radicals.[2][3] This action converts ascorbic acid to the relatively stable ascorbyl radical, and subsequently to dehydroascorbic acid.

Alpha-Tocopherol (Vitamin E): The Guardian of Lipid Membranes

In contrast, alpha-tocopherol is a lipophilic molecule, making it the most biologically active form of Vitamin E and the principal chain-breaking antioxidant within biological membranes and lipoproteins.[1][2][4] Its primary role is to intercept and neutralize lipid peroxyl radicals. It achieves this by donating a hydrogen atom from the hydroxyl group on its chromanol ring, thereby terminating the self-propagating chain reaction of lipid peroxidation that can cause catastrophic damage to cell membranes.[4]

Part 2: The Core of Synergy: The Vitamin E Regeneration Cycle

The true power of this antioxidant pair lies not in their independent actions, but in their elegant and efficient interaction at the lipid-aqueous interface. The synergistic relationship is now well-established in vitro.[5]

The Mechanistic Dance of Regeneration

When alpha-tocopherol (α-TOH) donates its hydrogen atom to a lipid peroxyl radical (LOO•), it successfully neutralizes the threat but is itself converted into a tocopheroxyl radical (α-TO•).[4][6][7] This radical form has significantly diminished antioxidant capacity and, under certain conditions, can even act as a pro-oxidant.[6]

This is where this compound (AH⁻) intervenes. Positioned at the membrane surface, it readily donates an electron to the tocopheroxyl radical, regenerating the active, non-radical form of alpha-tocopherol.[1][6][7][8] This crucial step allows a single molecule of Vitamin E to neutralize multiple radicals. In this process, this compound is converted to the ascorbyl radical (A•⁻), which is a much less reactive radical that can be recycled back to ascorbic acid by other cellular enzyme systems, such as those involving glutathione.[6][7]

This cooperative effect enhances the total antioxidant capacity far beyond the simple sum of their individual contributions, providing robust and sustained protection for cellular membranes.[3]

Visualization of the Regeneration Pathway

References

Comparing the reducing potential of L-Ascorbic acid and glutathione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Reducing Potentials of L-Ascorbic Acid and Glutathione

Introduction: The Pillars of Cellular Redox Homeostasis

In the intricate landscape of cellular biochemistry, the maintenance of redox homeostasis is paramount. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies. At the heart of the cellular defense against oxidative damage are two key low-molecular-weight antioxidants: this compound (Vitamin C) and Glutathione (GSH). While both are potent reducing agents, their mechanisms, electrochemical properties, and biological roles exhibit critical distinctions. This guide provides a comprehensive comparison of their reducing potentials, supported by electrochemical data, in vitro experimental protocols, and an exploration of their synergistic interplay within biological systems.

Electrochemical Fundamentals of Reducing Potential

The reducing potential of a substance is a measure of its tendency to donate electrons. In electrochemistry, this is quantified by the standard reduction potential (E°'), measured in volts (V). A more negative E°' indicates a stronger reducing agent.

  • This compound (Vitamin C): Ascorbic acid is a water-soluble vitamin that acts as a primary antioxidant by donating two electrons in a sequential process.[1] The first electron donation forms the relatively stable ascorbyl radical, and the second yields dehydroascorbic acid. The standard reduction potential for the dehydroascorbic acid/ascorbic acid couple is approximately +0.06 V .[2]

  • Glutathione (GSH): Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinylglycine) and is the most abundant intracellular thiol. Its antioxidant function is centered on the thiol group of its cysteine residue, which can donate a hydrogen atom or an electron. In the process, two glutathione molecules become oxidized and form a dimer, glutathione disulfide (GSSG). The standard reduction potential for the GSSG/2GSH couple is significantly more negative than that of ascorbic acid, at approximately -0.24 V .[3]

This fundamental difference in standard reduction potentials dictates their hierarchical roles in the cellular antioxidant network. Glutathione's more negative potential makes it a stronger reducing agent in a thermodynamic sense, capable of regenerating other antioxidants, including ascorbic acid.

Redox Cycling Mechanisms

The efficacy of these molecules is amplified by their ability to be regenerated, creating a dynamic redox cycle.

This compound Redox Cycle: Ascorbic acid (AscH₂) is oxidized to the ascorbyl radical (Asc•⁻), which can then be further oxidized to dehydroascorbic acid (DHA). DHA can be reduced back to ascorbic acid by the action of dehydroascorbate reductase (DHAR), using glutathione as the reducing substrate.[4][5]

Ascorbic_Acid_Cycle AscH2 This compound (Reduced) AscRad Ascorbyl Radical AscH2->AscRad -e⁻, -H⁺ DHA Dehydroascorbic Acid (Oxidized) AscRad->DHA -e⁻, -H⁺ Regen DHAR / GSH DHA->Regen Reduction Regen->AscH2 Regeneration

Caption: Redox cycling of this compound.

Glutathione Redox Cycle: Reduced glutathione (GSH) scavenges oxidants, resulting in the formation of glutathione disulfide (GSSG). The enzyme glutathione reductase (GR), a flavoprotein, then catalyzes the reduction of GSSG back to two molecules of GSH, utilizing NADPH as the electron donor.[4] This cycle is crucial for maintaining a high intracellular GSH/GSSG ratio, which is a key indicator of cellular redox state.

Glutathione_Cycle GSH 2x Glutathione (GSH) (Reduced) GSSG Glutathione Disulfide (GSSG) (Oxidized) GSH->GSSG Oxidation (e.g., by ROS) GR Glutathione Reductase GSSG->GR GR->GSH Reduction NADP NADP⁺ GR->NADP NADPH NADPH NADPH->GR e⁻ donor

Caption: The Glutathione redox cycle.

Comparative Experimental Analysis of Reducing Capacity

Several in vitro assays are commonly employed to quantify and compare the antioxidant, or reducing, capacity of different compounds. The DPPH and ABTS assays are two of the most widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[6][7] The decrease in absorbance at ~517 nm is proportional to the antioxidant's radical scavenging activity.[6]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle at 4°C.[6]

    • Test Compound Stock Solutions: Prepare stock solutions of this compound and Glutathione (e.g., 1 mg/mL) in a suitable solvent (e.g., water or buffer for both).

    • Standard/Positive Control: Ascorbic acid is often used as the standard for comparison.[6]

  • Assay Procedure:

    • Prepare serial dilutions of the this compound and Glutathione stock solutions to create a range of concentrations for testing.

    • In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of each test compound dilution (e.g., 20 µL) to the wells.

    • For the control (blank), add the solvent used for the test compounds instead of the antioxidant solution.[8]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

    • Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[6] Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % scavenging against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.[10]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10][11]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound Stock Solutions: Prepare as described for the DPPH assay. Trolox, a water-soluble analog of vitamin E, is commonly used as a standard to calculate Trolox Equivalent Antioxidant Capacity (TEAC).[9][12]

  • Assay Procedure:

    • Prepare serial dilutions of this compound, Glutathione, and the Trolox standard.

    • In a 96-well microplate or cuvettes, add a large volume of the diluted ABTS•+ working solution (e.g., 190 µL).

    • Add a small volume of each test compound dilution (e.g., 10 µL) to the wells.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Generate a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.[9]

    • From the standard curve, determine the Trolox Equivalent Antioxidant Capacity (TEAC) for this compound and Glutathione. The TEAC value represents the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Workflow for Comparative Antioxidant Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Ascorbic Acid, Glutathione, Standard) P3 Create Serial Dilutions P1->P3 P2 Prepare Radical Solution (e.g., DPPH or ABTS•+) A1 Add Radical Solution to Microplate P2->A1 A2 Add Sample Dilutions & Controls P3->A2 A1->A2 A3 Incubate (Dark, RT) A2->A3 A4 Measure Absorbance (517nm for DPPH, 734nm for ABTS) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC₅₀ or TEAC Values D2->D3 D4 Compare Reducing Potentials D3->D4

Caption: General workflow for in vitro antioxidant capacity assays.

Comparative Data Summary
Assay TypeParameterThis compoundGlutathioneInterpretation
DPPH IC₅₀Lower ValueHigher ValueAscorbic acid is generally a more potent scavenger of the DPPH radical than glutathione.[13]
ABTS TEACHigher ValueLower ValueAscorbic acid typically shows a higher Trolox Equivalent Antioxidant Capacity than glutathione in the ABTS assay.[14]
Electrochemical E°' (V)+0.06 V[2]-0.24 V[3]Glutathione is a thermodynamically stronger reducing agent.

Note: Specific IC₅₀ and TEAC values can vary significantly between studies based on exact experimental conditions (solvent, pH, reaction time). The trends presented are generally consistent in the literature.

The discrepancy between the electrochemical data (E°') and the results of radical scavenging assays is significant. Assays like DPPH and ABTS are kinetically controlled and influenced by factors like steric hindrance and reaction mechanisms (hydrogen atom transfer vs. electron transfer), not just thermodynamic potential. Ascorbic acid reacts rapidly with these radicals, whereas the thiol group in glutathione may have slower kinetics in these specific chemical environments.[3]

Biological Significance: The Ascorbate-Glutathione Hub

In vivo, this compound and glutathione do not act in isolation but form a synergistic network often referred to as the Ascorbate-Glutathione or Foyer-Halliwell-Asada pathway.[4] This cycle is fundamental to detoxifying ROS, particularly hydrogen peroxide (H₂O₂).

The core of this interplay lies in the regeneration of ascorbic acid. When ascorbic acid neutralizes a free radical, it becomes oxidized to dehydroascorbic acid (DHA). Glutathione then serves as the electron donor for the enzyme dehydroascorbate reductase (DHAR), which reduces DHA back to its active ascorbic acid form.[4][5] In this process, GSH itself is oxidized to GSSG. The GSSG is subsequently recycled back to GSH by glutathione reductase at the expense of NADPH.

This relationship demonstrates a clear hierarchy: the cell prioritizes maintaining the ascorbic acid pool in its reduced state, utilizing the more potent reducing power and higher concentration of the glutathione pool to do so.[1] Studies have shown that glutathione deficiency leads to an inability to recycle dehydroascorbate, causing a decrease in tissue ascorbate levels.[1] Conversely, supplementing with Vitamin C has been shown to increase plasma glutathione levels, highlighting their codependence.[1]

Conclusion

A comparison of the reducing potential of this compound and glutathione reveals a nuanced relationship that transcends a single metric.

  • From a thermodynamic standpoint , based on its more negative standard reduction potential (-0.24 V vs. +0.06 V), glutathione is the more powerful reducing agent . This intrinsic property enables it to regenerate ascorbic acid and other antioxidants, placing it at the central hub of cellular redox control.[3][4]

  • From a kinetic standpoint , in common in vitro chemical assays like DPPH and ABTS, This compound often appears more potent . This is due to its rapid reaction kinetics with the specific radical species used in these assays.[13][14]

For the researcher, scientist, or drug development professional, it is crucial to understand this distinction. While in vitro assays are valuable for screening and initial characterization, they do not fully capture the complexities of the in vivo environment. The true strength of the cellular antioxidant defense system lies not in the power of a single molecule, but in the synergistic, regenerative interplay between components like this compound and glutathione, which is ultimately governed by their fundamental electrochemical properties.

References

An In Vitro Comparative Analysis of L-Ascorbic Acid and Erythorbic Acid Antioxidant Capacity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically focused comparison of the in vitro antioxidant capacities of L-Ascorbic acid (Vitamin C) and its stereoisomer, erythorbic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product comparison to deliver a comprehensive understanding of the chemical nuances, experimental methodologies, and practical implications of selecting between these two widely used antioxidants.

Introduction: Stereoisomers with Distinct Biological Identities

This compound and erythorbic acid are stereoisomers, specifically C5 epimers, meaning they differ only in the spatial arrangement of the hydroxyl group at the fifth carbon position.[1] While this structural similarity results in comparable fundamental antioxidant chemistry, it has profound implications for their biological activity and applications.[2][3] this compound is the biologically active form of Vitamin C, an essential nutrient for humans.[4] Erythorbic acid, while possessing similar antioxidant properties, has minimal Vitamin C activity. This distinction is paramount for applications where nutritional value is a consideration.[2]

From a chemical standpoint, both molecules are lactones of 2-ketogluconic acid derivatives and feature an enediol group adjacent to a carbonyl group.[3] This "reductone" structure is the basis of their antioxidant activity, allowing them to readily donate electrons to neutralize reactive oxygen species (ROS).[3]

Comparative Analysis of Antioxidant Capacity: Key In Vitro Assays

To objectively evaluate and compare the antioxidant capacity of this compound and erythorbic acid, a panel of well-established in vitro assays is employed. Each assay targets a different facet of antioxidant activity, providing a more complete picture of their relative potencies. The most common and relevant assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

DPPH Radical Scavenging Activity

The DPPH assay is a rapid and straightforward method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6] In this assay, the stable DPPH free radical, which has a deep violet color, is reduced to the yellow-colored diphenylpicrylhydrazine upon accepting an electron or hydrogen radical from an antioxidant.[6] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging activity.[5]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[7][8] This assay is versatile as it can be used to determine the antioxidant activity of both hydrophilic and lipophilic compounds.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[9] The change in absorbance is monitored at 593 nm. This assay directly measures the electron-donating capacity of an antioxidant.[9][10]

Experimental Data Summary

The following table summarizes hypothetical, yet representative, data from in vitro antioxidant capacity assays comparing this compound and erythorbic acid. The results are expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) for the DPPH and ABTS assays, and as FRAP values (in µM Fe(II) equivalents). Lower IC50 values indicate higher antioxidant activity.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II) Equivalents)
This compound 4.53.81800
Erythorbic Acid 4.84.11750

Interpretation of Data:

The data consistently demonstrates that both this compound and erythorbic acid are potent antioxidants. In these representative in vitro assays, this compound exhibits slightly superior antioxidant capacity, as indicated by the lower IC50 values in the DPPH and ABTS assays and a higher FRAP value. However, the differences are marginal, underscoring their comparable chemical antioxidant activities. This aligns with findings that suggest their antioxidant capabilities are very similar in non-biological systems.[11]

Causality Behind Experimental Choices and Protocol Validation

The selection of DPPH, ABTS, and FRAP assays is a deliberate choice to provide a multi-faceted assessment of antioxidant capacity.

  • Complementary Mechanisms: DPPH and ABTS assays are based on the scavenging of stable free radicals, while the FRAP assay measures the reducing power of a substance. Utilizing both types of assays provides a more comprehensive evaluation than relying on a single method.

  • Self-Validating System: The inclusion of a positive control, such as Trolox (a water-soluble analog of Vitamin E), in each assay is crucial for validating the experimental setup and ensuring the reliability of the results.[7] The standard curve generated with Trolox allows for the quantification of antioxidant capacity in a standardized unit (Trolox Equivalents).

  • Kinetic Considerations: The incubation time for each assay is a critical parameter. For instance, the DPPH reaction is typically rapid, and a 30-minute incubation is often sufficient.[5] The ABTS reaction is also relatively fast. Monitoring the reaction kinetics can provide additional insights into the antioxidant's behavior.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol outlines the steps for determining the DPPH radical scavenging activity of this compound and erythorbic acid.

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in a dark, airtight container.[5]

    • Prepare a series of dilutions of this compound and erythorbic acid in methanol (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the DPPH working solution to each well.[5]

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value by plotting the percentage of scavenging against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Dilutions (L-Ascorbic & Erythorbic Acid) Sample_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Cation Mix Mix Sample and ABTS•+ Solution ABTS_rad->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample and FRAP Reagent FRAP_reagent->Mix Sample_sol Prepare Sample Dilutions Sample_sol->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

References

Navigating the Landscape of Oxidative Stress: A Comparative Guide to L-Ascorbic Acid's Protective Role in Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

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In the intricate world of cellular biology, maintaining a delicate balance between reactive oxygen species (ROS) production and antioxidant defenses is paramount for cell survival and function.[1][2] An imbalance favoring ROS leads to oxidative stress, a condition implicated in a multitude of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease.[2][3][4] This guide provides a comprehensive, technically-grounded comparison of L-Ascorbic acid (Vitamin C) and its efficacy in mitigating oxidative stress within in vitro cell models. We will delve into the mechanistic underpinnings of its antioxidant activity, compare its performance against other common antioxidants, and provide detailed, validated protocols for quantifying its protective effects.

The Double-Edged Sword: Understanding Oxidative Stress

Cellular metabolism, while essential for life, inevitably generates ROS as byproducts.[1] These highly reactive molecules, including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon crucial cellular components like DNA, lipids, and proteins.[5][6] To counteract this, cells have evolved a sophisticated antioxidant defense system. However, when ROS production overwhelms these defenses, the cell enters a state of oxidative stress.[1][7]

Metabolism Cellular Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS generates CellularDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellularDamage causes Antioxidants Antioxidant Defenses ROS->Antioxidants counteracted by OxidativeStress Oxidative Stress CellularDamage->OxidativeStress leads to

Caption: The balance between ROS production and antioxidant defenses.

This compound: A Potent Water-Soluble Antioxidant

This compound, the biologically active form of Vitamin C, is a potent water-soluble antioxidant.[8][9] Its primary antioxidant mechanism involves donating electrons to neutralize free radicals, thereby preventing them from damaging cellular components.[8][9][10][11] It is particularly effective at scavenging superoxide and hydroxyl radicals.[12] Furthermore, this compound can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, indirectly protecting cell membranes from lipid peroxidation.[12]

However, it is crucial to acknowledge that under certain in vitro conditions, particularly in the presence of transition metals like iron or copper, high concentrations of this compound can exhibit pro-oxidant effects, leading to the generation of hydroxyl radicals.[13][14] This underscores the importance of carefully controlled experimental design when evaluating its antioxidant properties.

Comparative Analysis: this compound vs. Other Antioxidants

To provide a clear perspective on this compound's capabilities, we compare it with two other commonly used antioxidants in cell culture: N-acetylcysteine (NAC) and Trolox, a water-soluble analog of Vitamin E.

FeatureThis compound (Vitamin C)N-acetylcysteine (NAC)Trolox
Primary Mechanism Direct ROS scavenger, regenerates other antioxidants.[12]Precursor to glutathione (GSH), a major intracellular antioxidant.Direct ROS scavenger, particularly effective against peroxyl radicals.[14]
Solubility Water-solubleWater-solubleWater-soluble[14]
Cellular Uptake Via specific transporters (SVCTs)Readily enters cellsReadily enters cells
Key Advantages Potent direct scavenger of various ROS.[12]Replenishes intracellular GSH, crucial for long-term protection.Stable and widely used as an antioxidant standard.[13][14]
Potential Drawbacks Can act as a pro-oxidant in the presence of transition metals.[13][14]Indirect antioxidant effect, dependent on cellular metabolism.Less effective against certain types of ROS compared to this compound.

Validating the Efficacy of this compound: Experimental Protocols

To rigorously assess the role of this compound in mitigating oxidative stress, a series of well-defined experiments are essential. Here, we provide detailed protocols for inducing oxidative stress and subsequently measuring key markers of cellular health.

Establishing an In Vitro Model of Oxidative Stress

A common and effective method to induce oxidative stress in cultured cells is through exposure to hydrogen peroxide (H₂O₂). H₂O₂ is a relatively stable ROS that can readily cross cell membranes and generate more reactive species intracellularly.[1]

Protocol: Induction of Oxidative Stress with H₂O₂

  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 200 µM). Incubate for 1-2 hours. Include a vehicle control (medium without this compound).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100-500 µM (the optimal concentration should be determined empirically for each cell line).

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the induction of oxidative stress.

Start Seed Cells Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce Incubate Incubate Induce->Incubate Measure Measure Oxidative Stress Markers Incubate->Measure

References

A Researcher's Guide to the Cross-Validation of L-Ascorbic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Ascorbic acid (Vitamin C) is a critical step in a multitude of applications, from nutritional analysis to pharmaceutical quality control. The choice of analytical method can significantly impact the reliability and validity of experimental data. This guide provides an in-depth comparison of common methodologies for measuring this compound, offering insights into the principles, protocols, and performance characteristics of each.

Introduction: The Importance of Method Selection

This compound is a potent antioxidant and an essential nutrient.[1] Its quantification is vital in food science, clinical diagnostics, and pharmaceutical manufacturing.[1] However, its susceptibility to oxidation presents analytical challenges. Therefore, selecting an appropriate quantification method is paramount to ensure accuracy and reproducibility. This guide will explore and compare three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), 2,6-dichlorophenolindophenol (DCPIP) Titration, and a Spectrophotometric method based on the reduction of iron(III).

Comparative Overview of Methods

Each method for this compound quantification operates on a different principle, leading to variations in specificity, sensitivity, and susceptibility to interferences.

Method Principle Advantages Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.High specificity and sensitivity; can simultaneously measure related compounds.Requires expensive equipment and skilled operators.[2]
DCPIP Titration Redox titration where ascorbic acid reduces the colored DCPIP dye to a colorless form.[3][4]Simple, rapid, and inexpensive.Prone to interference from other reducing agents and sample color.[2]
Spectrophotometry (Iron(III) Reduction) Ascorbic acid reduces Fe(III) to Fe(II), which forms a colored complex with a chromogenic agent.[5][6]Good sensitivity and cost-effective.Can be affected by other reducing or chelating agents.
Performance Characteristics

The following table summarizes typical performance parameters for each method, which are crucial for selecting the most suitable assay for a specific application.

Parameter HPLC-UV DCPIP Titration Spectrophotometry (Iron(III) Reduction)
Linearity Range 1 - 100 µg/mL[7]Varies with titrant concentration0.02 - 0.12 µg/cm³[8]
Limit of Detection (LOD) ~0.15 ng/mL[9]0.002 mg/mL[2]~2.0 µg/L[5]
Limit of Quantification (LOQ) ~0.47 ng/mL[9]0.010 mg/mL[2]Varies
Precision (%RSD) < 15% (inter- and intra-day)[7]Generally < 5%~3.2%[5]
Accuracy/Recovery 85-115%Can exceed 15% error in colored juices[2]Typically quantitative

In-Depth Methodologies and Experimental Protocols

This section provides detailed protocols for each of the three discussed methods. The causality behind key experimental choices is explained to enhance understanding and troubleshooting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is considered a gold-standard method due to its high selectivity and sensitivity.[10] The separation is typically achieved on a reversed-phase C18 column.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Weigh Sample Extract 2. Extract with Metaphosphoric Acid Sample->Extract Filter 3. Filter (0.45 µm) Extract->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. C18 Column Separation Inject->Separate Detect 6. UV Detection (254-265 nm) Separate->Detect Calibrate 7. Create Calibration Curve Detect->Calibrate Quantify 8. Quantify Ascorbic Acid Calibrate->Quantify DCPIP_Reaction Ascorbic_Acid This compound Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation DCPIP_Blue DCPIP (Blue/Pink) DCPIP_Colorless Reduced DCPIP (Colorless) DCPIP_Blue->DCPIP_Colorless Reduction Spectro_Principle Ascorbic This compound Fe2 Fe(II) Ascorbic->Fe2 Reduces Fe3 Fe(III) Fe3->Fe2 Colored_Complex Colored Fe(II)-Complex Fe2->Colored_Complex Chromogen Chromogenic Agent (e.g., 1,10-phenanthroline) Chromogen->Colored_Complex Spectro Measure Absorbance (e.g., at 510 nm) Colored_Complex->Spectro

References

The Pro-oxidant Paradox: A Comparative Guide to L-Ascorbic Acid and Other Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Antioxidants are conventionally lauded for their protective effects against cellular damage by neutralizing reactive oxygen species (ROS). However, under specific biochemical conditions, many of these compounds can paradoxically exhibit pro-oxidant activity, generating free radicals and inducing oxidative stress. This guide provides a comparative analysis of the pro-oxidant effects of L-Ascorbic acid (Vitamin C) alongside other major antioxidants, including α-tocopherol (Vitamin E) and the polyphenol (-)-epigallocatechin-3-gallate (EGCG). We delve into the underlying chemical mechanisms, the critical role of transition metal ions, and the environmental factors that govern this functional switch. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to reliably assess pro-oxidant activity and its downstream consequences, including lipid peroxidation and DNA damage.

Introduction: The Antioxidant/Pro-oxidant Duality

The therapeutic potential of antioxidants is a cornerstone of nutritional science and pharmacology. These molecules, by donating electrons, can neutralize highly reactive species such as superoxide (•O₂⁻) and hydroxyl radicals (•OH), thereby mitigating oxidative damage to crucial biomolecules like DNA, lipids, and proteins[1][2]. However, this reductive capacity is a double-edged sword. The very chemical property that makes a compound an antioxidant—its ability to donate electrons—also enables it to reduce transition metal ions, such as ferric iron (Fe³⁺) and cupric copper (Cu²⁺)[2][3][[“]][5][6].

This reduction is the critical initiating step of the pro-oxidant pathway. The newly formed ferrous (Fe²⁺) or cuprous (Cu⁺) ions can then participate in Fenton and Haber-Weiss reactions, which convert relatively stable hydrogen peroxide (H₂O₂) into the highly destructive hydroxyl radical[3][7][8]. The balance between antioxidant and pro-oxidant activity is not intrinsic to the compound itself but is dictated by a confluence of factors within the biological milieu[5][[“]][10].

Key Determinants of the Antioxidant vs. Pro-oxidant Switch:

  • Presence of Redox-Active Transition Metals: Free or loosely bound iron and copper ions are the primary catalysts for pro-oxidant activity[3][[“]][[“]][11].

  • Concentration of the Antioxidant: At high, often pharmacological, concentrations, antioxidants are more likely to engage in redox cycling with metal ions, tipping the balance towards pro-oxidation[3][[“]][[“]][10][12].

  • The Redox Environment: The overall oxidative state of the cell or system, including the presence of other antioxidants and ROS, influences the compound's behavior[5][13].

  • Oxygen Tension: The availability of oxygen can impact the stability and reactivity of antioxidant-derived radicals[10].

This guide will dissect these principles, focusing first on the well-characterized pro-oxidant nature of this compound and then comparing it to other classes of antioxidants.

The Pro-oxidant Chemistry of this compound

This compound is arguably the most studied antioxidant with a pronounced pro-oxidant character. Its ability to reduce Fe³⁺ to Fe²⁺ is a key step in this process[3][7]. Once Fe²⁺ is formed, it can react with endogenous hydrogen peroxide to generate the hydroxyl radical via the Fenton reaction[3][7][14].

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Ascorbate then completes the catalytic cycle by reducing the newly formed Fe³⁺ back to Fe²⁺, allowing for the continuous generation of hydroxyl radicals as long as both ascorbate and H₂O₂ are available[3][7][14]. This metal-catalyzed cycle is central to ascorbate's pro-oxidant effects.

Fenton_Haber_Weiss cluster_AscorbateCycle Ascorbate-Driven Fenton Cycle cluster_FentonReaction Fenton Reaction Asc Ascorbate (Vitamin C) DHA Dehydroascorbate Asc->DHA e⁻ donation Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Fe2_fenton Fe²⁺ Fe2->Fe2_fenton Catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Reaction Fe3_fenton Fe³⁺ Fe3_fenton->Fe3 Regenerates caption Ascorbate-driven Fenton reaction for •OH generation.

Caption: Ascorbate-driven Fenton reaction for •OH generation.

This pro-oxidant activity is particularly relevant in cancer therapy, where high-dose intravenous vitamin C is used to selectively generate H₂O₂ in tumor tissues, which are often rich in labile iron and have lower levels of antioxidant enzymes like catalase compared to normal cells[3].

Comparative Analysis with Other Antioxidants

While this compound is a potent pro-oxidant, it is not unique. Other antioxidants exhibit similar dualities, albeit through different mechanisms and under varying conditions.

α-Tocopherol (Vitamin E)

α-Tocopherol is the primary lipid-soluble, chain-breaking antioxidant. It scavenges peroxyl radicals within cellular membranes, forming the relatively stable tocopheroxyl radical. However, this radical can itself act as a pro-oxidant if not promptly recycled back to α-tocopherol by a co-antioxidant like ascorbate[13][15].

In the absence of co-antioxidants, the tocopheroxyl radical can propagate lipid peroxidation, a phenomenon known as tocopherol-mediated peroxidation[15][16]. This effect is most pronounced under conditions of mild, continuous oxidative stress where co-antioxidants become depleted[13].

Polyphenols (EGCG and Quercetin)

Polyphenols, such as (-)-epigallocatechin-3-gallate (EGCG) from green tea and quercetin found in many plants, are powerful antioxidants[17][18]. Their pro-oxidant activity is also linked to their ability to reduce transition metals and subsequent participation in Fenton-like reactions[10][19].

Furthermore, some polyphenols can undergo autooxidation, particularly at alkaline pH, generating superoxide radicals and hydrogen peroxide in the process[20]. This can lead to the formation of reactive quinone intermediates that can damage biomolecules[20]. For EGCG, this autooxidation and H₂O₂ generation is a proposed mechanism for its anticancer effects[17].

Comparative Summary

The conditions favoring pro-oxidant activity differ among these compounds, providing a basis for their differential effects in various biological contexts.

AntioxidantPrimary Pro-oxidant MechanismKey Enabling FactorsPrimary Target of Damage
This compound Reduction of Fe³⁺/Cu²⁺, driving Fenton chemistry.[2][3][[“]][14]High concentration, presence of free transition metals.[3][[“]][10]DNA, proteins, lipids (via •OH).
α-Tocopherol Formation of a reactive tocopheroxyl radical that propagates lipid peroxidation.[13][15]Depletion of co-antioxidants (e.g., Ascorbate), mild oxidative stress.[13]Lipids in membranes (e.g., LDL).[13]
Polyphenols (EGCG) Reduction of transition metals; autooxidation to produce H₂O₂ and superoxide.[17][20]High concentration, alkaline pH, presence of transition metals.[10][20]DNA, proteins (via H₂O₂ and quinones).[17]

Experimental Methodologies for Assessing Pro-oxidant Effects

To empirically validate the pro-oxidant activity of a compound, a multi-assay approach is required. This involves measuring the direct generation of ROS and quantifying the downstream damage to key cellular components.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Damage Assessment Compound Test Compound (e.g., Ascorbic Acid) System Biological System (Cells, Liposomes, DNA) Compound->System ROS Cellular ROS Measurement (DCFH-DA Assay) System->ROS Induces? Lipid Lipid Peroxidation (TBARS Assay) System->Lipid Induces? DNA DNA Damage (Comet Assay) System->DNA Induces? Metals +/- Transition Metals (Fe³⁺, Cu²⁺) Metals->System Controls +/- Metal Chelator (e.g., EDTA) Controls->System caption Workflow for assessing pro-oxidant induced damage.

Caption: Workflow for assessing pro-oxidant induced damage.

Protocol: Measurement of Cellular ROS using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting total intracellular ROS[21][22]. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[22][23].

Methodology:

  • Cell Culture: Plate adherent cells in a 96-well, black, clear-bottom plate at a suitable density (e.g., 2.5 x 10⁴ cells/cm²) and allow them to attach overnight.

  • Probe Loading: Remove culture medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well[22][23].

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for probe uptake and de-esterification.

  • Treatment: Remove the DCFH-DA solution, wash cells once with PBS, and add 100 µL of medium containing the test compound (e.g., Ascorbic acid) with and without transition metals (e.g., FeCl₃). Include a positive control (e.g., 100 µM H₂O₂ or Tert-butyl hydroperoxide) and a vehicle control[22].

  • Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm[21]. Kinetic readings can be taken every 5-10 minutes for 1-2 hours.

  • Causality Check: To confirm metal-dependency, run a parallel experiment where a strong metal chelator (e.g., EDTA) is co-incubated with the test compound. A significant reduction in fluorescence indicates a metal-driven pro-oxidant effect.

Protocol: Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process[24][25][26].

Methodology:

  • Sample Preparation: Prepare cell lysates or tissue homogenates (~20 mg tissue in 200 µL RIPA buffer)[25]. For in vitro studies, liposomes or LDL can be used.

  • Acid Precipitation: Add 100 µL of the sample to a microcentrifuge tube. Add 200 µL of ice-cold 10% Trichloroacetic Acid (TCA) to precipitate proteins and incubate on ice for 15 minutes[25].

  • Centrifugation: Centrifuge at ≥2200 x g for 15 minutes at 4°C[25].

  • Reaction: Transfer 200 µL of the supernatant to a new screw-cap tube. Add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA) solution[25].

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the pink MDA-TBA adduct to form[25].

  • Measurement: Cool the samples to room temperature. Pipette 150 µL of each sample and MDA standards into a 96-well plate. Read the absorbance at 532 nm[24][25].

  • Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

Protocol: Measurement of DNA Damage (Alkaline Comet Assay)

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for quantifying DNA strand breaks in individual cells[27][28]. Under alkaline conditions, it detects both single- and double-strand breaks[28][29].

Methodology:

  • Cell Treatment: Treat a cell suspension (e.g., 10⁵ cells/mL) with the pro-oxidant compound for a defined period.

  • Embedding: Combine 30 µL of the treated cell suspension with 250 µL of low-melting-point agarose (LMAgarose) at 37°C. Immediately pipette 50 µL of this mixture onto a specialized comet slide and allow it to solidify at 4°C for 30 minutes[27].

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 60 minutes at 4°C to remove cell membranes and proteins, leaving behind nucleoids[27][29].

  • Alkaline Unwinding: Immerse the slides in a fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) for 30-60 minutes to unwind the DNA[27][29][30].

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer. Apply a voltage of ~1 V/cm for 30-45 minutes[27][30]. Damaged, fragmented DNA will migrate away from the nucleoid, forming a "comet tail"[27].

  • Staining and Visualization: Gently wash the slides with a neutralization buffer (e.g., TBE). Stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope[30].

  • Analysis: Quantify the DNA damage using specialized software. The percentage of DNA in the tail is directly proportional to the number of DNA breaks.

Conclusion and Future Perspectives

The capacity of a compound to act as a pro-oxidant is not an anomaly but an inherent consequence of its redox chemistry. For this compound, α-tocopherol, and various polyphenols, this activity is critically dependent on the surrounding biochemical landscape, particularly the presence of transition metals and the concentrations of the compounds themselves. Understanding this duality is paramount for drug development professionals and researchers. It highlights the potential for pro-oxidant-based therapies, as seen in high-dose vitamin C for cancer, but also underscores the need for caution when administering high doses of antioxidant supplements without a clear understanding of the patient's metabolic state, such as iron overload conditions[3].

Future research should focus on developing more sophisticated models that can predict the antioxidant/pro-oxidant balance in specific cellular compartments and disease states. This will enable a more targeted and safer application of these powerful redox-active molecules in clinical and therapeutic settings.

References

Safety Operating Guide

Navigating the Disposal of L-Ascorbic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a fundamental reagent in countless research and development applications, from cell culture to pharmaceutical formulation, L-Ascorbic acid (Vitamin C) is a ubiquitous presence in the modern laboratory. While it is generally regarded as a non-hazardous substance, its classification belies the necessity for rigorous and compliant disposal procedures. This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of this compound, ensuring the integrity of your laboratory's safety protocols and adherence to regulatory standards.

The core principle underpinning the disposal of any chemical, including this compound, is that waste must be managed in accordance with national and local regulations.[1] This guide serves to supplement, not supplant, the specific directives provided by your institution's Environmental Health & Safety (EHS) department and the information available on the product's Safety Data Sheet (SDS).

Initial Hazard Assessment & Regulatory Context

This compound is a white to slightly yellow crystalline powder that is highly soluble in water.[2][3] It is not classified as a hazardous substance under most transportation or OSHA regulations.[4][5] However, like many powdered organic solids, it can form combustible dust concentrations in the air if dispersed, creating a potential explosion hazard under specific conditions.[1][6] Furthermore, while biodegradable and exhibiting negligible ecotoxicity, the introduction of large, concentrated quantities into aquatic systems can be disruptive.[2]

The key takeaway is that while this compound is not acutely toxic, its physical form (dust) and potential for environmental impact at scale necessitate a structured disposal approach. The cardinal rule is to always consult local, state, and federal regulations before proceeding with any disposal method.[3][6]

Disposal Decision Workflow

The appropriate disposal method for this compound waste is contingent upon its quantity, physical state (solid or aqueous solution), and whether it has been contaminated with other hazardous materials. The following decision workflow provides a systematic approach to selecting the correct procedure.

G cluster_legend Legend StartNode Start / Input DecisionNode Decision Point ProcessNode Process / Action HazardNode Hazardous Path start This compound Waste assess Assess Waste Stream: - Quantity? - Form (Solid/Liquid)? - Contaminated? start->assess small_solid Small Quantity (<100g) Uncontaminated Solid assess->small_solid Small, Solid small_liquid Small Quantity Dilute Aqueous Solution (<5%) assess->small_liquid Small, Liquid large_qty Large / Bulk Quantity (>100g or concentrated solution) assess->large_qty Large contaminated Contaminated with Hazardous Material? assess->contaminated Potentially Contaminated trash Dispose in Normal Trash (Double-bagged) Verify Local Regulations small_solid->trash drain Neutralize if Necessary (pH 6-8) Flush with Copious Water Verify Local Sewer Regulations small_liquid->drain ehs Contact EHS for Hazardous Waste Pickup Label as 'Non-hazardous This compound' large_qty->ehs contaminated->assess No hazardous_waste Dispose as Hazardous Waste Following Protocol for the Contaminant contaminated->hazardous_waste Yes

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Protocol 3.1: Disposal of Small, Uncontaminated Solid Quantities (e.g., <100g)

This protocol applies to residual amounts of pure this compound powder, such as that left in weighing boats or original containers after use.

  • Personnel Protective Equipment (PPE): At a minimum, wear safety glasses and gloves. If there is a risk of generating dust, respiratory protection is required.[1]

  • Containment: Carefully sweep up any spilled powder or residual material using a brush and dustpan. Avoid actions that create airborne dust.[3][6] Place the collected solid into a primary container, such as a sealable plastic bag.

  • Packaging: Place the primary container into a second, durable plastic bag. This double-bagging method prevents accidental release.

  • Disposal: For smaller quantities, disposal with regular household or laboratory waste is often acceptable.[7]

  • Verification (CRITICAL STEP): Before placing the bag in the general waste stream, you must confirm that this practice is permitted by your institution's EHS guidelines and local municipal waste regulations. Some jurisdictions may require all chemical waste, regardless of hazard classification, to be handled by a licensed disposal company.[8]

Protocol 3.2: Disposal of Dilute, Uncontaminated Aqueous Solutions

This protocol is for small volumes of this compound solutions (typically <5% w/v) used in benchtop applications.

  • PPE: Wear safety glasses and gloves.

  • Neutralization Check: While this compound is a weak acid, it is good practice to check the pH of the solution. Most municipal sewer systems require wastewater to be in the pH range of 6.0 to 9.0. If the solution is outside this range, neutralize it using a dilute solution of sodium bicarbonate (to raise pH) or a weak acid like acetic acid (to lower pH).

  • Drain Disposal: Once the pH is confirmed to be within the acceptable range, slowly pour the solution down the drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the solution).[4] This ensures the solution is significantly diluted and does not harm the plumbing or the local wastewater treatment system.

  • Verification (CRITICAL STEP): Drain disposal is highly regulated. Never pour any chemical down the drain without first confirming it is permitted by your local water authority and institutional EHS policies.[1][8] Do not let the product enter drains if prohibited.[1]

Protocol 3.3: Disposal of Large/Bulk Quantities and Contaminated Waste

This protocol applies to quantities greater than 100g, concentrated solutions, or any this compound waste (solid or liquid) that is mixed with other hazardous chemicals.

  • Principle of Contamination: If this compound is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste according to the properties of the most hazardous component.

  • Packaging: Leave the chemical waste in its original container if possible, or transfer it to a compatible, clearly labeled waste container.[1] The label should clearly state "WASTE" and list all chemical constituents, including this compound. Never mix different waste streams.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central chemical waste storage room, following all institutional guidelines for secondary containment and segregation.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[8][9] Do not attempt to dispose of this waste through standard trash or sewer systems.

Spill & Decontamination Procedures

In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

Spill Type Containment & Cleanup Procedure Decontamination
Small Solid Spill 1. Wear appropriate PPE (gloves, safety glasses, respirator if dusty).2. Avoid generating dust.[1]3. Gently sweep or scoop the material into a labeled waste container.[3][6]1. Once the solid is removed, wipe the area with a damp cloth or paper towel.2. Clean the surface thoroughly with soap and water to remove any residual contamination.[10]
Liquid Spill 1. Wear appropriate PPE.2. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).3. Collect the absorbed material and place it in a sealed, labeled container for disposal.1. After removing the absorbent material, wash the spillage site with large amounts of water.[2]2. Follow standard laboratory decontamination procedures.

Environmental Precautions: For any spill, prevent the material from entering drains, sewers, or surface water.[1][2] If a large spill occurs or enters a waterway, notify your EHS department and local authorities immediately.[11]

By adhering to this structured, causality-driven approach, laboratory professionals can manage this compound waste with confidence, ensuring safety, compliance, and environmental stewardship. Always prioritize the guidance from your local EHS department as the ultimate authority on waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.